1-Bromo-2,5-difluoro-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTNEQVEYQORQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382351 | |
| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-42-5 | |
| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-methylbenzene (CAS 252004-42-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
1-Bromo-2,5-difluoro-4-methylbenzene is a halogenated aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its strategic importance, particularly in the fields of medicinal chemistry and materials science, is derived from the unique combination of its structural features: a reactive bromine atom and a difluorinated toluene core.
The presence of fluorine atoms is a cornerstone of modern drug design. Judicious incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity and pKa.[1][2][3] The bromine atom provides a versatile synthetic handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[4][5] This guide provides a comprehensive technical overview of this compound, covering its properties, a validated synthesis approach, reactivity, applications, and essential safety protocols.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 252004-42-5 | [6][][8] |
| Molecular Formula | C₇H₅BrF₂ | [] |
| Molecular Weight | 207.02 g/mol | [][8] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | CC1=CC(=C(C=C1F)Br)F | [] |
| InChI Key | DZTNEQVEYQORQO-UHFFFAOYSA-N | [] |
| Boiling Point | 184.4 ± 35.0 °C (Predicted) | [9] |
Spectroscopic Data Insights: While comprehensive, experimentally verified spectroscopic data for this specific compound is not widely published, predictions based on its structure can be made.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.3 ppm.[10] The two aromatic protons will appear as doublets or triplets, with coupling to each other and to the adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the highly electronegative fluorine atoms will be significantly shifted downfield.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals, each coupled to the neighboring aromatic protons.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted aryl bromides is through electrophilic aromatic substitution. The following protocol describes a representative synthesis starting from the commercially available precursor, 2,5-difluorotoluene.
Workflow for the Synthesis of this compound
Caption: Proposed synthesis via electrophilic bromination.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound via electrophilic bromination of 2,5-difluorotoluene.
Materials:
-
2,5-Difluorotoluene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-difluorotoluene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq). Cool the mixture to 0 °C in an ice bath.
-
Bromination: Add a solution of bromine (1.05 eq) in dichloromethane dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to destroy any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Causality and Experimental Choices:
-
Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of bromination. The methyl group is an activating, ortho-, para-director, while fluorine atoms are deactivating but also ortho-, para-directing. In 2,5-difluorotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The C4 position is the most sterically accessible and is activated by the methyl group and the C5-fluorine, making it the most likely site for electrophilic attack.[11][12]
-
Catalyst: A Lewis acid like FeBr₃ is used to polarize the Br-Br bond, generating a more potent electrophile ("Br⁺") that can attack the electron-rich aromatic ring.[12]
-
Inert Atmosphere: Although not strictly required for all brominations, using an inert atmosphere prevents side reactions with atmospheric moisture.
-
Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes the highly corrosive and toxic excess bromine. Sodium bicarbonate neutralizes any acidic byproducts like HBr.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems primarily from the reactivity of the C-Br bond, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Logical Flow of Synthetic Applications
Caption: Key reaction pathways for synthetic diversification.
A. Palladium-Catalyzed Cross-Coupling Reactions This class of reactions is the most significant application for this building block. The C(sp²)-Br bond is readily activated by palladium catalysts.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, yielding complex biaryl structures.[4][13]
-
Heck Coupling: Coupling with alkenes to form substituted styrenes.[5]
-
Buchwald-Hartwig Amination: Reaction with amines, amides, or alcohols to form C-N or C-O bonds, respectively. This is a powerful method for introducing key functional groups found in many pharmaceuticals.[14][15]
-
Sonogashira Coupling: Coupling with terminal alkynes to create aryl alkynes, another important scaffold in medicinal chemistry.[5]
B. Grignard and Organolithium Formation The bromine atom can be converted into an organometallic reagent through reaction with magnesium (to form a Grignard reagent) or an organolithium reagent like n-butyllithium. These nucleophilic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce diverse functional groups.
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it an attractive starting material for synthesizing molecules with enhanced biological properties.
The Rationale for Fluorine in Drug Design: The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to fine-tune molecular properties.[1][16]
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation (cytochrome P450 metabolism). The C-F bond is significantly stronger than a C-H bond, preventing hydroxylation at that position and thereby increasing the drug's half-life.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's active site, enhancing binding affinity and potency.[17]
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can improve oral bioavailability by ensuring the molecule is less charged at physiological pH, aiding membrane permeability.[1]
Table 2: Key Application Areas and Rationale
| Application Area | Rationale for Use | Representative Target Classes |
| Medicinal Chemistry | Serves as a key intermediate for introducing the 2,5-difluoro-4-methylphenyl moiety into drug candidates. This fragment is valued for enhancing metabolic stability and modulating binding interactions.[2][16] | Kinase inhibitors, GPCR modulators, protease inhibitors, nuclear hormone receptor modulators. |
| Agrochemicals | The principles of enhancing metabolic stability and target binding are also applicable to the design of next-generation pesticides and herbicides, leading to increased potency and selectivity.[16] | Herbicides, fungicides, insecticides. |
| Materials Science | Used in the synthesis of specialized fluorinated polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the fluorine atoms can improve thermal stability and electronic properties.[16] | High-performance polymers, electronic materials. |
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound. The following information is based on data from structurally similar compounds and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.
Table 3: Summary of Hazard Information (Based on Analogous Compounds)
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Handling and Storage Recommendations:
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science. Retrieved from [Link]
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Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Retrieved from [Link]
-
Anderson, K. W., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
2,5-Difluorotoluene. (n.d.). Chem-Impex. Retrieved from [Link]
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This compound [CAS: 252004-42-5]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]
-
Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]
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2,5-Difluorotoluene - Uses, Side Effects, and More. (n.d.). Chem-Impex. Retrieved from [Link]
-
Halogenation of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,5-difluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,5-difluoro-4-methylbenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a toluene scaffold, imparts specific steric and electronic properties that make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, predicted physical characteristics, and crucial safety information. The guide also outlines a general synthetic approach and discusses its potential applications, particularly in the realm of drug discovery, supported by detailed protocols and characterization methodologies.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. When combined with a bromine atom, a versatile handle for a variety of cross-coupling reactions, the resulting scaffold becomes a powerful tool for medicinal chemists. This compound (CAS No: 252004-42-5) is one such building block, offering a unique combination of reactivity and physicochemical properties. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and key identifiers.
Chemical Structure
Caption: 2D structure of this compound.
Chemical Identifiers
A consistent and accurate identification of a chemical compound is paramount for reliable research and communication. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 252004-42-5 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-2,5-difluorotoluene |
Physical and Chemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 184.4 ± 35.0 °C | ChemicalBook[1] |
| Density | 1.588 ± 0.06 g/cm³ | ChemicalBook[1] |
| Flash Point | Not available | |
| Solubility | Soluble in common organic solvents like methanol and THF. Insoluble in water. | Generic for similar compounds |
| Appearance | Expected to be a colorless to pale yellow liquid or solid. | Generic for similar compounds |
It is crucial for researchers to experimentally verify these properties for their specific samples, as impurities can influence these values.
Synthesis and Purification
A general and plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles, although a specific, detailed, and validated protocol for this exact molecule is not widely published. A potential synthetic pathway could involve the bromination of 2,5-difluorotoluene.
Sources
Spectral Characterization of 1-Bromo-2,5-difluoro-4-methylbenzene: A Technical Guide for Advanced Research
Introduction: The Structural Significance of 1-Bromo-2,5-difluoro-4-methylbenzene
This compound, a halogenated aromatic compound, represents a key structural motif in medicinal chemistry and materials science. The interplay of its substituents—a bromine atom, two fluorine atoms, and a methyl group—on the benzene ring creates a unique electronic and steric environment. This distinct arrangement makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Accurate and comprehensive spectral analysis is paramount for the unambiguous identification and quality control of this compound and its derivatives, ensuring the integrity and reproducibility of research and development efforts.
This in-depth technical guide provides a detailed analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogs to provide a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and utilize this compound in their work.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC numbering scheme, is presented below. A key feature to consider in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution gives rise to a characteristic M/M+2 pattern in the mass spectrum, a definitive indicator of a bromine-containing compound.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to be relatively simple, with two distinct signals in the aromatic region and one in the aliphatic region. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents and their spatial relationships.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | ~2.3 | Triplet | JH,F ≈ 2-3 |
| H-3 | ~7.2 | Doublet of Doublets | ³JH3,F2 ≈ 8-10, ⁴JH3,F1 ≈ 4-6 |
| H-6 | ~7.5 | Doublet of Doublets | ³JH6,F1 ≈ 8-10, ⁴JH6,F2 ≈ 4-6 |
Interpretation and Rationale
-
Methyl Protons (CH₃): The methyl group protons are expected to appear as a triplet around 2.3 ppm. The triplet multiplicity arises from coupling to the adjacent fluorine atom at C-5 (JH,F). This through-space coupling is a characteristic feature in fluorinated aromatic compounds.
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in distinct chemical environments.
-
H-3: This proton is flanked by a fluorine atom at C-2 and a methyl group at C-4. It is expected to resonate around 7.2 ppm. The signal will likely be a doublet of doublets due to coupling with the fluorine at C-2 (³JH3,F2) and a smaller, four-bond coupling to the fluorine at C-5 (⁴JH3,F1).
-
H-6: This proton is adjacent to the bromine at C-1 and the fluorine at C-5. The deshielding effect of the adjacent bromine and fluorine will likely shift this proton further downfield to around 7.5 ppm. Its multiplicity will also be a doublet of doublets due to coupling with the fluorine at C-5 (³JH6,F1) and a four-bond coupling to the fluorine at C-2 (⁴JH6,F2).
-
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of fluorine, the carbon signals will exhibit C-F coupling, which is invaluable for assignment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | ~15 | Quartet | JC,F ≈ 3-5 |
| C-1 | ~115 | Doublet | ²JC1,F2 ≈ 20-25 |
| C-2 | ~158 | Doublet | ¹JC2,F ≈ 240-250 |
| C-3 | ~120 | Doublet | ²JC3,F2 ≈ 20-25 |
| C-4 | ~130 | Doublet of Doublets | ²JC4,F ≈ 15-20, ³JC4,F ≈ 5-10 |
| C-5 | ~155 | Doublet | ¹JC5,F ≈ 240-250 |
| C-6 | ~125 | Doublet | ²JC6,F1 ≈ 20-25 |
Interpretation and Rationale
-
Methyl Carbon (CH₃): The methyl carbon is expected at a high field, around 15 ppm, and will likely appear as a quartet due to coupling with the three attached protons. A small C-F coupling to the fluorine at C-5 may also be observed.
-
Aromatic Carbons:
-
Carbons bonded to Fluorine (C-2 and C-5): These carbons will be significantly deshielded and show large one-bond C-F coupling constants (¹JC,F) of approximately 240-250 Hz, appearing as doublets.
-
Carbon bonded to Bromine (C-1): The "heavy atom effect" of bromine will shield this carbon, shifting it upfield to around 115 ppm.[1] It will appear as a doublet due to coupling with the adjacent fluorine at C-2.
-
Other Aromatic Carbons (C-3, C-4, C-6): These carbons will resonate in the typical aromatic region (120-135 ppm). Their signals will be split into doublets or doublet of doublets due to two- and three-bond couplings with the fluorine atoms. The carbon bearing the methyl group (C-4) is expected to be further downfield.
-
Caption: Predicted key 2- and 3-bond correlations in an HMBC spectrum.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-F, C-Br, and aromatic C=C stretching and bending vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 2980-2850 | Aliphatic C-H stretch (CH₃) | Medium |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1250-1000 | C-F stretch | Strong |
| 700-500 | C-Br stretch | Medium-Strong |
Interpretation and Rationale
-
C-H Stretching: The spectrum will show weak to medium bands above 3000 cm⁻¹ for the aromatic C-H stretches and in the 2980-2850 cm⁻¹ region for the methyl group's C-H stretches.
-
Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-F Stretching: Strong absorption bands in the 1250-1000 cm⁻¹ region are definitive for the C-F bonds. The presence of two C-F bonds may result in multiple strong peaks in this region.
-
C-Br Stretching: A medium to strong absorption in the 700-500 cm⁻¹ range is expected for the C-Br stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For liquid samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin films) or a pure KBr pellet.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structure elucidation.
Predicted Mass Spectrum Data
| m/z | Ion | Comments |
| 206/208 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for bromine isotopes. |
| 191/193 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 127 | [M - Br]⁺ | Loss of a bromine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in toluene derivatives. |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 206 (for ⁷⁹Br) and 208 (for ⁸¹Br), confirming the molecular weight and the presence of one bromine atom.[2][3]
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: Fragmentation of the molecular ion by loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 191/193.
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), giving a fragment ion at m/z 127.
-
Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the stable tropylium ion at m/z 91, which is characteristic of toluene derivatives.
-
Caption: Key predicted fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion: A Predictive Framework for Confident Characterization
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and proceed with its application in their synthetic endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. However, the principles and data presented here offer a robust starting point for any scientist working with this important chemical entity.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-2-methyl-. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
ChemHelpASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
-
Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
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- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
A Technical Guide to the Synthesis of 4-Bromo-2,5-Difluorotoluene: Strategies, Mechanisms, and Experimental Protocols
Introduction
4-Bromo-2,5-difluorotoluene is a key fluorinated building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions and two fluorine atoms that can modulate physicochemical properties such as lipophilicity and metabolic stability, makes it a valuable intermediate. This guide provides an in-depth analysis of the primary synthetic routes to 4-bromo-2,5-difluorotoluene, offering a comparative assessment of direct electrophilic bromination and a regiochemically precise multi-step approach involving a Sandmeyer reaction. The discussion delves into the mechanistic underpinnings of these transformations and presents detailed, field-proven experimental protocols for their execution.
Comparative Analysis of Synthetic Strategies
The synthesis of 4-bromo-2,5-difluorotoluene can be approached via two main strategies, each with its own set of advantages and disadvantages. The choice of route often depends on the desired scale, purity requirements, and available starting materials.
1. Direct Electrophilic Aromatic Bromination: This is the most atom-economical approach, involving the direct introduction of a bromine atom onto the 2,5-difluorotoluene scaffold. The fluorine and methyl substituents are all ortho, para-directing, which can lead to a mixture of isomers. The fluorine atoms strongly activate the aromatic ring towards electrophilic substitution. The primary challenge lies in controlling the regioselectivity to favor the desired 4-bromo isomer over other potential products.
2. Multi-Step Synthesis via Sandmeyer Reaction: This classical approach offers unparalleled regiochemical control. It involves the transformation of a strategically placed amino group into a diazonium salt, which is subsequently displaced by a bromide. This multi-step sequence, while longer, ensures the unambiguous formation of the 4-bromo isomer.
| Feature | Direct Electrophilic Bromination | Sandmeyer Reaction Sequence |
| Starting Material | 2,5-Difluorotoluene | 4-Amino-2,5-difluorotoluene |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization and Copper-Catalyzed Bromination |
| Regioselectivity | Moderate to Good (condition dependent) | Excellent |
| Number of Steps | 1 | 2 (from the amine) |
| Key Reagents | Br₂, NBS, Fe, FeBr₃ | NaNO₂, HBr, CuBr |
| Advantages | High atom economy, fewer steps | Unambiguous product formation, high purity |
| Disadvantages | Potential for isomeric impurities | Longer synthetic route, handling of diazonium salts |
In-Depth Protocol 1: Direct Electrophilic Bromination of 2,5-Difluorotoluene
This method leverages the activating effects of the fluorine and methyl groups to directly introduce a bromine atom. The regioselectivity is influenced by the choice of brominating agent and catalyst. Using a Lewis acid catalyst such as iron filings can promote the desired substitution pattern.
Experimental Workflow: Direct Bromination
Caption: Workflow for the direct bromination of 2,5-difluorotoluene.
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Charge the flask with 2,5-difluorotoluene (1.0 eq) and glacial acetic acid (2-3 volumes). Add a catalytic amount of iron powder (0.05 eq).
-
Bromination: To the stirred solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel, maintaining the internal temperature between 25-30 °C with a water bath.
-
Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 2 volumes).
-
Washing: Combine the organic layers and wash successively with water (2 x 2 volumes) and brine (1 x 2 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to afford 4-bromo-2,5-difluorotoluene as a colorless liquid.
In-Depth Protocol 2: Synthesis via Sandmeyer Reaction
This highly regioselective route begins with the diazotization of 4-amino-2,5-difluorotoluene, followed by a copper(I) bromide-mediated conversion to the target aryl bromide. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring with high precision.[1][2][3]
Reaction Pathway: Sandmeyer Synthesis
Caption: The Sandmeyer reaction pathway to 4-bromo-2,5-difluorotoluene.
Step-by-Step Methodology
Part A: Diazotization of 4-Amino-2,5-difluorotoluene
-
Acidic Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4-amino-2,5-difluorotoluene (1.0 eq) in aqueous hydrobromic acid (48%, 3.0 eq). Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
Diazonium Salt Formation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Keep the diazonium salt solution cold for the next step.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%, 1.5 eq). Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 2 volumes).
-
Washing: Combine the organic layers and wash with water, 1 M sodium hydroxide, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure 4-bromo-2,5-difluorotoluene.
Characterization
The identity and purity of the synthesized 4-bromo-2,5-difluorotoluene should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons, with coupling patterns consistent with the substitution pattern.
-
¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms, with characteristic couplings to each other and to the aromatic protons.
-
GC-MS: Gas chromatography-mass spectrometry will confirm the molecular weight and purity of the compound.
-
Boiling Point: The boiling point under a specific pressure is a key physical constant for a pure liquid.
Safety Considerations
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrobromic Acid: Is a corrosive strong acid. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Nitrite: Is an oxidizing agent and is toxic if ingested.
-
Diazonium Salts: Are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.
-
Organic Solvents: Are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of 4-bromo-2,5-difluorotoluene can be effectively achieved through either direct electrophilic bromination or a multi-step Sandmeyer reaction sequence. The choice of method will be dictated by the specific requirements of the synthesis. For rapid access and high atom economy, where some level of isomeric impurity can be tolerated or removed, direct bromination is a viable option. However, for applications demanding high purity and unambiguous regiochemistry, the Sandmeyer reaction, despite its additional steps, remains the superior and more reliable strategy. The detailed protocols provided in this guide offer a robust foundation for the successful laboratory-scale preparation of this important synthetic intermediate.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
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El Alaoui, N.-E., & Amsharov, K. Y. (2015). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications, 51(91), 16194–16197. [Link]
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Yasinzai, M. U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2419-2459. [Link]
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Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81–84. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
LibreTexts Chemistry. (2020). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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1-Bromo-2,5-difluoro-4-methylbenzene material safety data sheet
An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2,5-difluoro-4-methylbenzene
This guide provides a comprehensive safety and handling overview for this compound, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols. Our objective is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the principles that make them effective, ensuring a self-validating system of safety and scientific integrity.
Chapter 1: Hazard Identification and Risk Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound presents a specific combination of hazards that demand careful management.
1.1: GHS Classification and Core Hazard Statements
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classifications are clear and indicate risks upon acute exposure.[1][2]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Causality Insight: The irritation potential of halogenated aromatic compounds often stems from their ability to penetrate the lipid bilayers of skin and mucous membranes, leading to localized inflammatory responses. The presence of bromine and fluorine atoms can enhance this lipophilicity.
1.2: Visual Hazard Summary: NFPA 704 Diamond
The NFPA 704 diamond offers an at-a-glance summary of the primary hazards. The ratings for this compound are estimated based on GHS data and information from structurally similar compounds.[3][4]
Caption: Safe handling workflow for this compound.
Chapter 3: Emergency Response and First Aid Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
3.1: First Aid for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury. Show the safety data sheet to the attending physician. [1][5]
-
Inhalation: If fumes are inhaled, immediately move the person to fresh air. [1][3]If breathing is difficult or has stopped, provide artificial respiration. [1][3]Seek immediate medical attention. [1]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. [1][3]Seek medical attention if irritation develops or persists. [1]* Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes. [1]Remove contact lenses if present and easy to do. [1][4]Transport to a hospital or doctor without delay. * Ingestion: Rinse the mouth with water. [6][7]Do NOT induce vomiting. [6]Never give anything by mouth to an unconscious person. [6]Call a physician or poison control center immediately. [6]
3.2: Accidental Release and Spill Containment
A calm and structured response to a spill is critical to prevent its spread and further exposure.
-
Personal Precautions: Evacuate non-essential personnel from the area. [1]Wear full PPE, including respiratory protection. [1][8]Ensure adequate ventilation. [1]* Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways. [1]* Containment and Cleanup: For a small spill, cover with a non-combustible absorbent material (e.g., sand, vermiculite). Sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal. [1]For a large spill, alert the institution's emergency response team.
Caption: Decision workflow for responding to a chemical spill.
3.3: Firefighting Strategy
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. [1]* Specific Hazards: Combustion can produce toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride. * Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [1][3]
Chapter 4: Chemical Properties and Stability
Understanding the physical and chemical properties is crucial for safe storage, handling, and experimental design.
4.1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 252004-42-5 | Angene Chemical [1] |
| Molecular Formula | C₇H₅BrF₂ | BOC Sciences [] |
| Molecular Weight | 207.02 g/mol | BOC Sciences,[] PubChem [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
4.2: Stability and Reactivity Profile
-
Chemical Stability: Stable under recommended storage conditions. [10][5]* Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. [4][11]* Incompatible Materials: Avoid contact with strong oxidizing agents. [3][4]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen halides (HBr), and gaseous hydrogen fluoride (HF). [4]
Chapter 5: Disposal and Environmental Considerations
Responsible chemical management extends through the entire lifecycle of the compound, including its disposal.
-
Waste Treatment: This material must be disposed of as hazardous waste. [12]Offer surplus and non-recyclable solutions to a licensed disposal company. [1]Do not mix with other waste streams.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with federal, state, and local regulations. [1]* Environmental Precautions: Avoid release to the environment. Do not allow the product to enter drains or waterways. [1][13]
References
- 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem. (n.d.).
- 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets - Echemi. (n.d.).
- CAS 252004-42-5 this compound - Building Block / BOC Sciences. (n.d.).
- 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene - Synquest Labs. (2016, December 6).
- 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
- 4 - SAFETY DATA SHEET. (2014, November 10).
- Safety Data Sheet - CDN Isotopes. (n.d.).
- Safety Data Sheet - Building blocks - ChemScene. (2022, June 8).
- 3 - SAFETY DATA SHEET. (2013, October 17).
- This compound - ChemicalBook. (n.d.).
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- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 1-bromo-4-methylbenzene | Sigma-Aldrich. (n.d.).
- 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- 1-Bromo-2-fluoro-4-nitrobenzene SDS, 185331-69-5 Safety Data Sheets - ECHEMI. (n.d.).
- 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4 - Matrix Fine Chemicals. (n.d.).
- 875664-38-3|1-Bromo-4,5-difluoro-2-methylbenzene - BLDpharm. (n.d.).
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4) - PPRTV Library. (2017, September 25).
- 4-Bromo-1-fluoro-2-nitrobenzene SDS, 364-73-8 Safety Data Sheets - ECHEMI. (n.d.).
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An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-methylbenzene: Synthesis, Characterization, and Applications
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is within this context that polysubstituted fluorinated aromatic compounds, such as 1-Bromo-2,5-difluoro-4-methylbenzene, emerge as valuable and versatile building blocks. This guide provides a comprehensive technical overview of this compound, from its logical synthesis to its characterization and potential applications, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties and Identification
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. Below is a summary of the key identifiers and computed properties for this compound.
| Property | Value |
| CAS Number | 252004-42-5 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1F)Br)F |
| InChI Key | DZTNEQVEYQORQO-UHFFFAOYSA-N |
Retrosynthetic Analysis and Synthesis Pathway
The "discovery" of a specialized building block like this compound is often not a singular event but rather an outcome of the growing demand for novel fluorinated scaffolds in medicinal and agrochemical research. Its synthesis is rooted in well-established principles of aromatic chemistry.
A logical retrosynthetic analysis points to the Sandmeyer reaction as the most direct and reliable method for its preparation. This reaction allows for the conversion of an aromatic amine to an aryl bromide. The key precursor, therefore, is 2,5-difluoro-4-methylaniline.
Caption: Retrosynthetic approach for this compound.
The forward synthesis, therefore, involves two primary stages: the synthesis of the aniline precursor and its subsequent conversion to the target aryl bromide.
Experimental Protocols
The following protocols are detailed, self-validating systems designed to ensure reproducibility and high purity of the final product.
Synthesis of the Precursor: 2,5-difluoro-4-methylaniline
The synthesis of the aniline precursor can be achieved via the reduction of a corresponding nitroaromatic compound.
Step 1: Nitration of 2,5-difluorotoluene
While not detailed here, a standard electrophilic nitration of 2,5-difluorotoluene would yield 1-methyl-2,5-difluoro-4-nitrobenzene.
Step 2: Reduction to 2,5-difluoro-4-methylaniline
A common method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation.
-
Reaction: 1-methyl-2,5-difluoro-4-nitrobenzene → 2,5-difluoro-4-methylaniline
-
Reagents and Conditions:
-
Substrate: 1-methyl-2,5-difluoro-4-nitrobenzene
-
Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)
-
Reducing Agent: Hydrogen gas (H₂)
-
Solvent: Tetrahydrofuran (THF) or Ethanol
-
Temperature: Room temperature
-
-
Procedure:
-
In a Parr shaker or a similar hydrogenation apparatus, dissolve the 1-methyl-2,5-difluoro-4-nitrobenzene in THF.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas and agitate at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2,5-difluoro-4-methylaniline.[1]
-
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a wide array of functional groups.[1][2][3][4][5]
Caption: Workflow for the Sandmeyer synthesis of the target compound.
-
Experimental Protocol:
-
Diazotization:
-
To a stirred solution of 2,5-difluoro-4-methylaniline in aqueous hydrobromic acid (HBr), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gentle heating may be required to initiate and sustain the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.
-
After the addition is complete, heat the reaction mixture (e.g., on a steam bath) until the gas evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two aromatic protons. These signals will likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. A singlet corresponding to the methyl group protons will be observed in the aliphatic region (likely around 2.2-2.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms attached to fluorine will show characteristic large C-F coupling constants. The carbon attached to the bromine atom will also have a distinct chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and the methyl group. Strong C-F stretching bands are expected in the region of 1250-1000 cm⁻¹. The C-Br stretching vibration will appear at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of a bromine atom and a methyl group.
Applications and Future Directions
The utility of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the construction of diverse molecular libraries for drug screening.
-
Nucleophilic Aromatic Substitution: The fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution reactions, providing another avenue for functionalization.
-
Medicinal Chemistry: The 2,5-difluoro-4-methylphenyl moiety can be incorporated into drug candidates to enhance their pharmacological properties. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can affect drug-receptor interactions and cell permeability.
The continued exploration of novel synthetic methodologies and the application of this building block in the synthesis of biologically active compounds will undoubtedly further solidify its importance in the field of chemical synthesis.
References
- Cai, M., et al. (2016).
- Gallagher, T. (2001). Sandmeyer reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Google Patents. (1996). Process for preparing 1-bromo-3,5-difluorobenzene. CA2191652A1.
- Google Patents. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene. EP0776877A1.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
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Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
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PrepChem.com. Synthesis of 2,5-difluoroaniline. Retrieved from [Link]
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Wikipedia. Sandmeyer reaction. Retrieved from [Link]
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The Strategic Application of 1-Bromo-2,5-difluoro-4-methylbenzene in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Bromo-2,5-difluoro-4-methylbenzene, a key building block in contemporary medicinal chemistry. With a molecular weight of 207.02 g/mol , this versatile compound offers a unique combination of steric and electronic properties that are increasingly leveraged in the design of novel therapeutics. This document will delve into its physicochemical characteristics, synthesis, safety protocols, and its pivotal role in the development of advanced pharmaceutical agents.
Physicochemical Properties and Structural Attributes
This compound, with the chemical formula C₇H₅BrF₂, is a halogenated aromatic hydrocarbon. Its structure, characterized by a toluene core substituted with a bromine atom and two fluorine atoms, provides a strategic scaffold for medicinal chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 207.02 g/mol | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| CAS Number | 252004-42-5 | [2] |
| Canonical SMILES | CC1=CC(=C(C=C1F)Br)F | [1] |
| InChI Key | DZTNEQVEYQORQO-UHFFFAOYSA-N | [1] |
The presence of fluorine atoms significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity to biological targets. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Caption: Chemical structure of this compound.
Synthesis Strategies
The synthesis of this compound and its analogs often involves multi-step sequences. While a specific, publicly available, detailed protocol for this exact molecule is not readily found in the literature, its synthesis can be inferred from established methodologies for similar halogenated aromatic compounds.
A plausible synthetic route involves the electrophilic bromination of a difluoromethylbenzene precursor. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents on the aromatic ring.
Another established method for the synthesis of similar aryl bromides is the Sandmeyer reaction.[3] This involves the diazotization of a corresponding aniline (2,5-difluoro-4-methylaniline in this case) followed by treatment with a copper(I) bromide salt.
Caption: Plausible synthetic routes to this compound.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are paramount when handling this compound. The Safety Data Sheet (SDS) from Combi-Blocks provides essential information for safe handling and storage.[2]
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials.
In case of exposure, it is crucial to follow the first-aid measures outlined in the SDS.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of fluorine and bromine atoms makes this compound a valuable building block in the synthesis of complex pharmaceutical compounds. The bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the core structures of many drug candidates.
Key Reactions in Drug Synthesis:
-
Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[4][5][6] This allows for the introduction of a wide range of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active amines.[7][8] The aryl bromide can be coupled with a variety of primary and secondary amines.
The incorporation of the 2,5-difluoro-4-methylphenyl moiety into a drug candidate can significantly enhance its pharmacological profile. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism, and they can also modulate the pKa of nearby functional groups, which can affect the drug's binding to its target protein.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Conclusion
This compound is a strategically important building block for researchers and scientists in the field of drug development. Its unique structural and electronic properties, combined with its synthetic versatility, make it a valuable tool for the construction of novel and complex bioactive molecules. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective application in the pursuit of new and improved therapeutics.
References
-
Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents.
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
-
PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 1-Bromo-2,5-difluoro-4-methylbenzene in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Halogenated Aromatic Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from synthesis and purification to formulation and biological screening. This guide provides an in-depth technical exploration of the solubility characteristics of 1-Bromo-2,5-difluoro-4-methylbenzene, a key halogenated aromatic building block. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry, analogous compound behavior, and predictive insights to empower the researcher with a robust framework for solvent selection and solubility determination. Our focus is not merely on providing data, but on elucidating the underlying physicochemical drivers of solubility, thereby enabling informed and strategic decision-making in the laboratory.
Physicochemical Profile of this compound
A molecule's structure dictates its properties, and its solubility is no exception. This compound (C₇H₅BrF₂) is a substituted toluene with a unique combination of functional groups that influence its interactions with various solvents.
Key Structural Features:
-
Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.
-
Halogen Substituents (Br, F): The bromine and fluorine atoms introduce polarity to the molecule due to their high electronegativity. This results in localized dipole moments.
-
Methyl Group (CH₃): This alkyl group is nonpolar and contributes to the overall lipophilicity of the compound.
Computed Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 207.01 g/mol | [1][2] |
| XLogP3 | 3.2 | [1][2] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 (Fluorine atoms) | [1] |
The high XLogP3 value indicates a significant lipophilic ("fat-loving") or nonpolar character, suggesting a preference for organic solvents over water. The absence of hydrogen bond donors and the presence of weak hydrogen bond acceptors (the fluorine atoms) further refine our understanding of its potential intermolecular interactions.
Theoretical Framework for Solubility: "Like Dissolves Like" in Action
The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules and are significant for the aromatic ring and methyl group of our target compound. Nonpolar solvents like hexanes and toluene will primarily interact through these forces.
-
Dipole-Dipole Interactions: The polar C-Br and C-F bonds in this compound create a molecular dipole moment, allowing for electrostatic interactions with other polar molecules. Solvents like dichloromethane and ethyl acetate will engage in these interactions.
-
Hydrogen Bonding: While the target molecule cannot donate hydrogen bonds, its fluorine atoms can act as weak hydrogen bond acceptors. This suggests a potential for limited solubility in protic solvents like alcohols, although this is likely to be less significant than other interactions.
Based on these principles, we can predict a general solubility profile for this compound.
Predicted Solubility Trend:
-
High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, xylenes) and polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) where a combination of van der Waals forces and dipole-dipole interactions can be maximized.
-
Moderate Solubility: Likely in polar protic solvents (e.g., ethanol, methanol, isopropanol). The nonpolar character of the molecule will be the primary driver for solubility, but the energy cost of disrupting the strong hydrogen bonding network of the alcohol may limit solubility.
-
Low to Negligible Solubility: Expected in highly polar solvents like water. The strong hydrogen bonding network of water and the hydrophobic nature of the aryl halide make dissolution energetically unfavorable.[3]
The following diagram illustrates the logical workflow for selecting an appropriate solvent based on the physicochemical properties of this compound.
Caption: Logical workflow for predicting the solubility of this compound.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow:
The following diagram outlines the key steps in the experimental determination of solubility.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2,5-difluoro-4-methylbenzene
Introduction: The Strategic Importance of Fluorinated Biaryls
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, selectively fluorinated aromatic compounds are highly sought-after building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] The biaryl motif, a common scaffold in these fields, is often constructed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[6]
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction utilizing 1-Bromo-2,5-difluoro-4-methylbenzene as the electrophilic partner. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the C-Br bond, presenting unique challenges and opportunities for optimization. We will explore the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into troubleshooting common issues.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the fluorine atoms can facilitate this step.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the bromide. This process is typically facilitated by a base, which activates the boronic acid.[10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Below is a diagram illustrating the catalytic cycle:
Sources
- 1. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mt.com [mt.com]
Application Note & Protocol: Formation of 2,5-Difluoro-4-methylphenylmagnesium Bromide
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a detailed guide to the synthesis of 2,5-difluoro-4-methylphenylmagnesium bromide, a crucial Grignard reagent for the introduction of the 2,5-difluoro-4-methylphenyl moiety in advanced organic synthesis. This building block is of significant interest in the development of pharmaceuticals and functional materials due to the unique electronic properties conferred by the difluoro substitution pattern. This guide delves into the mechanistic intricacies of the Grignard formation, offers a robust, step-by-step protocol for its preparation, and includes methods for accurate quantification. The causality behind each experimental choice is explained to ensure both success and safety in the laboratory.
Introduction: The Strategic Importance of Fluorinated Aryl Grignard Reagents
Grignard reagents, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, are among the most versatile and important organometallic reagents in synthetic organic chemistry.[1][2][3] They serve as powerful carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles, most notably carbonyl compounds.[2][4][5] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1][6]
The specific Grignard reagent derived from 1-Bromo-2,5-difluoro-4-methylbenzene is a valuable synthon in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring can significantly modulate the physicochemical properties of a target molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive protocol for the reliable synthesis of this important intermediate.
Mechanistic Considerations for the Formation of 2,5-Difluoro-4-methylphenylmagnesium Bromide
The formation of a Grignard reagent occurs on the surface of the magnesium metal.[5][7] The generally accepted mechanism involves single-electron transfer (SET) from the magnesium to the aryl halide, leading to the formation of a radical anion, which then fragments to an aryl radical and a halide ion. A second SET to the aryl radical or recombination with a magnesium radical species ultimately yields the organomagnesium compound.[8]
Several factors must be carefully controlled for the successful synthesis of 2,5-Difluoro-4-methylphenylmagnesium Bromide:
-
Solvent System: The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[6][9] These solvents are crucial as they are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it through coordination.[6][9] THF is often preferred for less reactive aryl halides.[6]
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent the reaction from initiating.[1][5][10] Therefore, activation of the magnesium is a critical step. Common methods include mechanical activation (crushing the turnings), or the use of chemical activators like iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[1][7][10][11] 1,2-dibromoethane is particularly effective as it reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh, reactive metal surface.[1][12]
-
Influence of Substituents:
-
Fluorine Atoms: The strong carbon-fluorine bond is generally unreactive towards magnesium, making the selective formation of the Grignard reagent at the carbon-bromine bond feasible.[9][13] The electron-withdrawing nature of the fluorine atoms can, however, make the aryl bromide less reactive.
-
Steric Hindrance: The methyl group and the ortho-fluorine atom introduce some steric hindrance around the reaction center, which might slow down the rate of Grignard reagent formation compared to less substituted aryl bromides.[14][15]
-
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the preparation and quantification of 2,5-Difluoro-4-methylphenylmagnesium Bromide.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich, TCI | --- |
| Magnesium Turnings | >99.5% | e.g., Sigma-Aldrich | --- |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | e.g., Sigma-Aldrich | Dry over sodium/benzophenone or use a solvent purification system. |
| 1,2-Dibromoethane | >99% | e.g., Sigma-Aldrich | Used as an activator. |
| Iodine | Crystal, >99.8% | e.g., Sigma-Aldrich | Alternative activator. |
| (-)-Menthol | >99% | e.g., Sigma-Aldrich | For titration. |
| 1,10-Phenanthroline | >99% | e.g., Sigma-Aldrich | Indicator for titration. |
| Argon or Nitrogen Gas | High purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,5-Difluoro-4-methylphenylmagnesium Bromide.
Step-by-Step Procedure
A. Preparation and Setup (Strictly Anhydrous Conditions)
-
Dry Glassware: Thoroughly dry all glassware (three-necked flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.[1] Assemble the apparatus while hot and flush with a stream of dry argon or nitrogen.
-
Prepare Magnesium: Place magnesium turnings (1.2 equivalents) into the three-necked flask.
-
Assemble Apparatus: Equip the flask with a magnetic stir bar, the reflux condenser (with an inert gas inlet at the top), and the pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Prepare Aryl Bromide Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF to make a ~0.5 M solution. Transfer this solution to the dropping funnel via a cannula or syringe.
B. Reaction Initiation and Execution
-
Magnesium Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in the flask.[1][11] Gentle warming with a heat gun may be necessary to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of gas (ethylene).[1]
-
Initiation: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the activated magnesium. The reaction mixture should become cloudy and may begin to gently reflux, indicating the initiation of the Grignard formation.[1] If the reaction does not start, gentle warming may be required.
-
Controlled Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1] The reaction is exothermic. If the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours or gently heat to reflux for 1 hour to ensure complete consumption of the magnesium. The final solution should be a dark, cloudy grey or brown color.
Quantification by Titration
The concentration of the prepared Grignard reagent must be determined before use. A common and reliable method is titration against a standard solution of an alcohol using a colorimetric indicator.[16][17][18]
Protocol: Titration with (-)-Menthol and 1,10-Phenanthroline
-
Prepare Titrant: Prepare a standardized ~1.0 M solution of (-)-menthol in anhydrous THF.
-
Setup: To a dry flask under an inert atmosphere, add a small crystal (~2-3 mg) of 1,10-phenanthroline.[17]
-
Titration:
-
Add a known volume of the Grignard solution (e.g., 1.00 mL) to the flask containing the indicator. A distinct color (often reddish-purple) will form as the Grignard reagent complexes with the indicator.[18][19]
-
Titrate this solution with the standardized (-)-menthol solution, adding the titrant dropwise with vigorous stirring.
-
The endpoint is reached when the color of the complex sharply disappears, indicating that all the active Grignard reagent has been quenched by the alcohol.[16]
-
-
Calculation: Calculate the molarity of the Grignard reagent using the formula: Molarity (Grignard) = [Molarity (menthol) x Volume (menthol)] / Volume (Grignard)
Applications in Synthesis
2,5-Difluoro-4-methylphenylmagnesium bromide is a versatile nucleophile for a variety of synthetic transformations, including:
-
Reaction with Carbonyls: Addition to aldehydes, ketones, and esters to produce the corresponding secondary, tertiary alcohols, respectively.[5][20][21]
-
Cross-Coupling Reactions: In the presence of a suitable catalyst (e.g., iron or nickel-based), it can participate in cross-coupling reactions with organic halides to form biaryl compounds.[10]
-
Reaction with CO₂: Carboxylation with dry ice (solid CO₂) followed by an acidic workup yields 2,5-difluoro-4-methylbenzoic acid.[4]
Safety and Handling
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent.[1][2][9] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. The addition of the aryl halide should be controlled to maintain a safe reaction temperature.
-
Handling: Grignard reagents are corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Thore, S. N., & Kote, S. S. (2003). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 7(5), 752-754. [Link]
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Thore, S. N., & Kote, S. S. (2003). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 7(5), 752-754. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
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Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
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ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
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Chem-Station. (2024). Grignard Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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Garst, J. F., & Ungváry, F. (2001). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 3(13), 2093–2095. [Link]
-
Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
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Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-337. [Link]
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Quora. (2021). Why isn't fluorine used in a Grignard reagent?. Retrieved from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Spezia, R., & D'Alessandro, M. (2019). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 9(8), 7078-7091. [Link]
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ResearchGate. (2017). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
YouTube. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. Retrieved from [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]
-
Knochel, P. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Royal Society of Chemistry. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Retrieved from [Link]
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Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]
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Application Notes and Protocols for 1-Bromo-2,5-difluoro-4-methylbenzene in Cross-Coupling Reactions
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] Fluorinated building blocks, such as 1-Bromo-2,5-difluoro-4-methylbenzene, are invaluable synthons for introducing fluorine-containing motifs that can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] This substituted bromobenzene is a versatile reagent, particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed, field-proven protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The causality behind experimental choices and the establishment of self-validating systems are emphasized to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 252004-42-5 | [] |
| Molecular Formula | C₇H₅BrF₂ | [] |
| Molecular Weight | 207.02 g/mol | [] |
| Appearance | Colorless to light yellow liquid or solid | [4][5] |
| Boiling Point | ~195-197 °C (predicted) | N/A |
| Melting Point | 35-39 °C | N/A |
| Density | ~1.65 g/cm³ (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | N/A |
Core Applications: Palladium-Catalyzed Cross-Coupling
This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive for oxidative addition to a palladium(0) center, initiating the catalytic cycle. The fluorine and methyl substituents on the aromatic ring can influence the electronic properties and steric environment of the reaction center, which can be leveraged for selective transformations.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryls
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[6]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[7]
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 2,5-difluoro-4-methyl-1,1'-biphenyl.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst for Suzuki couplings. For more challenging substrates or to improve yields, other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be employed.[8]
-
Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For less reactive boronic acids, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[8]
-
Solvent System: A mixture of an organic solvent (dioxane, toluene, or DME) and water is commonly used. Water is essential for the activation of the boronic acid and facilitates the transmetalation step.
Application 2: Buchwald-Hartwig Amination for the Synthesis of Fluorinated N-Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of anilines and their derivatives.[9][10]
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[10][11]
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Remove the Schlenk tube from the glovebox and add this compound and anhydrous toluene under an inert atmosphere.
-
Add aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, and wash the pad with ethyl acetate.
-
Wash the combined filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired N-(2,5-difluoro-4-methylphenyl)aniline.
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium precursor (Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial for efficient Buchwald-Hartwig amination. XPhos is a highly effective ligand for a broad range of substrates. Other suitable ligands include RuPhos and SPhos.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[4][5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of C-C and C-N bonds, respectively. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully employ this reagent in their synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.
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PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (2024, August 29). Retrieved from [Link]
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Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily. Retrieved from [Link]
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Fluorinated Pharmaceutical Intermediates - Pharma Innovation. (n.d.). Retrieved from [Link]
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Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved from [Link]
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Safety Data Sheet - Angene Chemical. (2025, December 19). Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). Molecules, 21(9), 1229. [Link]
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17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
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Palladium-Catalyzed Reactions. (2019). Catalysts, 9(3), 252. [Link]
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Synthesis of N-substituted aryl amidines by strong base activation of amines. (2015). Tetrahedron Letters, 56(34), 4975-4978. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]
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-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). Chemical Reviews, 95(7), 2457-2483. [Link]
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1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem. (n.d.). Retrieved from [Link]
-
Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. (2021). Nature Communications, 12, 6046. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7393. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). Retrieved from [Link]
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-
1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem. (n.d.). Retrieved from [Link]
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-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(18), 4234. [Link]
- US Patent for A process for producing 1-bromo-4-phenylbutane. (2000, March 14). Google Patents.
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Application Notes and Protocols: 1-Bromo-2,5-difluoro-4-methylbenzene as a Versatile Intermediate for Advanced OLED Materials
Introduction: The Strategic Role of Fluorination in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The performance and longevity of these devices are intrinsically linked to the chemical and photophysical properties of the organic semiconductor materials employed. The strategic incorporation of fluorine atoms into the molecular architecture of these materials has emerged as a powerful strategy for enhancing their performance.[1][2] Fluorination can modulate key properties such as molecular energy levels (HOMO/LUMO), electron mobility, and thermal and oxidative stability.[1][3] The strong electronegativity of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and increase resistance to degradation.[3]
1-Bromo-2,5-difluoro-4-methylbenzene is a key building block in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling reactions, two electron-withdrawing fluorine atoms to tune electronic properties, and a methyl group for solubility and morphological control—makes it an exceptionally versatile intermediate for the synthesis of a wide array of high-performance OLED materials. This application note provides detailed protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the construction of advanced materials for various layers within an OLED device, including emissive, hole transport, and electron transport layers.
Key Properties of this compound
To effectively utilize this intermediate, a thorough understanding of its physical and chemical properties is essential.
| Property | Value |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~185-187 °C |
| Density | ~1.6 g/cm³ |
| CAS Number | 202865-61-0 |
The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the difluoro-methylbenzene core imparts desirable electronic and physical properties to the target OLED materials.
Protocol 1: Synthesis of a Blue Emitter Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of conjugated organic molecules for OLEDs.[4] This protocol details the synthesis of a 9-(2,5-difluoro-4-methylphenyl)-9H-carbazole derivative, a common structural motif in blue thermally activated delayed fluorescence (TADF) emitters and host materials.[5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, commercially available, and reliable catalyst for Suzuki couplings involving aryl bromides.[6] It is effective for a broad range of substrates and offers a good balance of reactivity and stability.
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) is a common and effective base for Suzuki couplings.[6] The base activates the boronic ester for transmetalation to the palladium center.[4]
-
Solvent System: A biphasic solvent system of toluene and water is often employed. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This facilitates the reaction at the interface.
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 90 °C is a good starting point for many Suzuki couplings of aryl bromides.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add this compound (1.0 eq., e.g., 1.03 g, 5.0 mmol), 9H-Carbazole-9-boronic acid pinacol ester (1.1 eq., 1.62 g, 5.5 mmol), and Pd(PPh₃)₄ (0.03 eq., 173 mg, 0.15 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.
-
Solvent and Base Addition: Add degassed toluene (30 mL) and a degassed 2M aqueous solution of K₂CO₃ (15 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9-(2,5-difluoro-4-methylphenyl)-9H-carbazole.
Expected Results and Characterization:
| Metric | Expected Value |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to both the carbazole and the difluoro-methylphenyl moieties. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms. |
| Mass Spec (EI) | M⁺ peak at m/z = 293.10 |
Protocol 2: Synthesis of a Hole Transport Material Core via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a cornerstone in the synthesis of hole transport materials (HTMs).[7][8] This protocol outlines the synthesis of N-(2,5-difluoro-4-methylphenyl)-N,N-diphenylamine, a key building block for triarylamine-based HTMs.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides.[9] The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][8]
-
Base: Sodium tert-butoxide (NaOᵗBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine, forming the active nucleophile.[9]
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-reactive and has a suitable boiling point for the reaction temperature.
-
Reaction Temperature: Heating is typically required to drive the reaction to completion. A temperature of 100-110 °C is generally effective.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq., 46 mg, 0.05 mmol) and XPhos (0.03 eq., 71 mg, 0.15 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (10 mL), this compound (1.0 eq., 1.03 g, 5.0 mmol), diphenylamine (1.2 eq., 1.01 g, 6.0 mmol), and sodium tert-butoxide (1.4 eq., 673 mg, 7.0 mmol).
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2,5-difluoro-4-methylphenyl)-N,N-diphenylamine.
Expected Results and Characterization:
| Metric | Expected Value |
| Yield | 70-85% |
| Appearance | White to pale yellow solid |
| ¹H NMR | Signals corresponding to the diphenylamine and the difluoro-methylphenyl groups. |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z = 296.12 |
Conclusion and Outlook
This compound is a valuable and versatile intermediate for the synthesis of advanced OLED materials. The protocols detailed in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and reproducible methods for constructing key molecular frameworks for emissive and charge-transport materials. The strategic placement of fluorine atoms and a methyl group on the phenyl ring allows for fine-tuning of the electronic and physical properties of the final materials, paving the way for the development of more efficient, stable, and color-pure OLED devices. Researchers can adapt these protocols to a wide range of boronic esters and amines to generate a diverse library of novel materials for next-generation organic electronics.
References
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- ACS Applied Optical Materials. (2024). A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel.
- Organic Chemistry Portal. (2026). Suzuki Coupling.
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- Frontiers. (2020).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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- Chemical Communications (RSC Publishing). (2026).
- ResearchGate. (2015). Phenothiazine and Carbazole Substituted Pyrene Based Electroluminescent Organic Semiconductors for OLED Devices.
- ResearchGate. (2019). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies.
- NIH. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties.
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The Strategic Incorporation of Difluorotoluene Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Difluorotoluene in Drug Design
The strategic introduction of fluorine into drug candidates has become a central theme in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] Among the various fluorinated motifs, difluorotoluene derivatives have emerged as particularly valuable building blocks. Their utility stems from the profound and often beneficial impact of the difluoromethyl or difluorophenyl group on a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate pKa values.[2][3]
This in-depth guide provides a comprehensive overview of the medicinal chemistry applications of difluorotoluene derivatives. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for the synthesis and application of these crucial intermediates. We will explore their role as versatile synthons, their application as bioisosteres, and their incorporation into cutting-edge therapeutic agents, including kinase inhibitors and antiviral nucleoside analogs.
Part 1: Physicochemical Impact and Bioisosteric Principles
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to an organic molecule. The strong carbon-fluorine bond, with a bond dissociation energy of ~110 kcal/mol, is significantly more resistant to metabolic oxidation compared to a carbon-hydrogen bond (~98 kcal/mol).[4] This is a cornerstone of fluorine's role in enhancing drug stability and prolonging half-life.[5]
Difluorotoluene derivatives are often employed as bioisosteres , which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] This strategy aims to improve a compound's therapeutic profile without drastically altering its core structure and biological activity.[7]
The Difluoromethyl Group as a Methoxy Bioisostere
The difluoromethyl group (CHF₂) is a non-classical bioisostere of the methoxy group (OCH₃). While sterically similar, the electronic properties are distinct. The CHF₂ group is a weak hydrogen bond donor and can participate in favorable interactions with biological targets.[8][9] This substitution can circumvent metabolic liabilities associated with O-demethylation of methoxy groups, a common metabolic pathway.[10]
The Difluorophenyl Group: Modulating Electronics and Lipophilicity
The introduction of two fluorine atoms onto a toluene ring significantly alters its electronic and lipophilic character. The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be advantageous for optimizing drug absorption and distribution.[4] Furthermore, fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[11]
Part 2: Synthesis of Key Difluorotoluene-Based Building Blocks
Access to high-purity difluorotoluene derivatives is the first critical step in their application. Various isomers, including 2,4-, 2,6-, 3,4-, and 3,5-difluorotoluene, serve as starting materials for a range of more functionalized intermediates.[1][12]
Oxidation of Difluorotoluenes: Access to Benzaldehydes
The selective oxidation of the methyl group of difluorotoluenes provides the corresponding difluorobenzaldehydes, which are versatile intermediates for a wide array of chemical transformations.[13]
Protocol 1: Continuous Catalytic Oxidation of 2,6-Difluorotoluene to 2,6-Difluorobenzaldehyde
This protocol is based on a continuous flow process, which offers enhanced safety and scalability compared to traditional batch methods.[5][14]
Materials:
-
2,6-Difluorotoluene
-
Acetic Acid (solvent)
-
Cobalt (II) Acetate (catalyst)
-
Sodium Molybdate (catalyst)
-
Sodium Bromide (promoter)
-
Hydrogen Peroxide (25% aqueous solution, oxidant)
-
Dichloromethane (quenching agent)
Equipment:
-
Continuous flow reactor system with precise temperature and flow control
-
High-pressure liquid pumps
-
Back-pressure regulator
-
Heat exchanger
-
Collection vessel
Procedure:
-
Reactant/Catalyst Solution Preparation: In a suitable vessel, dissolve 6.06 g of cobalt (II) acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 2,6-difluorotoluene and 200 ml of acetic acid. Stir until a homogeneous solution is formed.[5]
-
Oxidant/Promoter Solution Preparation: In a separate vessel, dissolve 6.06 g of sodium bromide in a sufficient volume of 25% hydrogen peroxide solution.[5]
-
Reaction Setup: Pump the two solutions into the continuous flow reactor at controlled flow rates. A representative condition involves a flow rate of 5.33 ml/min for the reactant/catalyst solution and 10.67 ml/min for the oxidant/promoter solution, achieving a 2:1 molar ratio of H₂O₂ to 2,6-difluorotoluene.[14]
-
Reaction Conditions: Maintain the reactor temperature at 105 °C with a residence time of 600 seconds.[5]
-
Quenching and Collection: Pass the reactor output through a heat exchanger to rapidly cool the mixture to 0 °C. Collect the cooled reaction mixture in a vessel containing dichloromethane to quench the reaction.[5]
-
Analysis and Purification: Analyze the collected reaction mixture by Gas Chromatography (GC) to determine the conversion of 2,6-difluorotoluene and the yield of 2,6-difluorobenzaldehyde. The product can be further purified by distillation under reduced pressure.[5]
Quantitative Data Summary:
| Parameter | Value |
| Reactants & Catalysts | |
| 2,6-Difluorotoluene | 200 ml |
| Acetic Acid (solvent) | 200 ml |
| Cobalt (II) Acetate | 6.06 g |
| Sodium Molybdate | 6.06 g |
| Sodium Bromide | 6.06 g |
| Hydrogen Peroxide (25%) | Variable flow rate |
| Reaction Conditions | |
| Reaction Temperature | 105 °C |
| Residence Time | 600 s |
| Results | |
| 2,6-Difluorotoluene Conversion | 51.5% |
| 2,6-Difluorobenzaldehyde Yield | 30.1% |
Table based on data from patent CN106748681A.[14]
Synthesis of Difluorobenzylamines
Difluorobenzylamines are crucial intermediates, most notably in the synthesis of antiretroviral drugs.[15]
Protocol 2: Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene
This multi-step protocol provides a reliable route to 2,4-difluorobenzylamine.[16]
Step A: Synthesis of 2,4-Difluorobenzyl Halide
-
In a 500ml four-necked flask, combine 250ml of acetonitrile, 35g (1.17mol) of paraformaldehyde, and 45g (0.39mol) of m-difluorobenzene.
-
Under stirring, slowly add 200ml (2.4mol) of 33% concentrated hydrochloric acid, followed by 21g (0.16mol) of zinc chloride.
-
Slowly heat the mixture to reflux and react for 8 hours until the solids dissolve. Monitor the reaction by HPLC.
-
After completion, cool to room temperature and remove the acetonitrile under reduced pressure at 45°C to obtain a two-phase mixture.
-
Extract the mixture twice with 150ml of dichloromethane, combine the organic layers, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude 2,4-difluorobenzyl chloride.
Step B: Formation of the Quaternary Ammonium Salt
-
Dissolve the crude 2,4-difluorobenzyl chloride in a suitable solvent like toluene.
-
Add urotropine (hexamethylenetetramine) to the solution and stir to form the quaternary ammonium salt.
Step C: Hydrolysis to 2,4-Difluorobenzylamine
-
Suspend the quaternary ammonium salt in a suitable solvent and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-10 hours until hydrolysis is complete.
-
Cool the reaction mixture to 0 °C and add water to dissolve any solids.
-
Neutralize the solution to pH 7-8 with an aqueous base (e.g., ammonia or NaOH solution).
-
Extract the product with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the final product by vacuum distillation.
Part 3: Applications in the Synthesis of Bioactive Molecules
The true value of difluorotoluene derivatives is realized in their incorporation into complex, biologically active molecules.
Case Study: Dolutegravir - An HIV Integrase Inhibitor
2,4-Difluorobenzylamine is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug for the treatment of HIV.[14][15] The 2,4-difluorobenzyl moiety is crucial for the drug's binding affinity to the HIV integrase enzyme and contributes to its favorable pharmacokinetic profile.[15]
The synthesis involves the coupling of a tricyclic carboxylic acid intermediate with 2,4-difluorobenzylamine to form the final amide bond.[14]
Caption: Synthesis of Dolutegravir via amidation.
Difluorotoluene Derivatives in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[] The incorporation of difluorophenyl moieties into kinase inhibitors can enhance their potency and selectivity. While specific, detailed protocols for the synthesis of difluorotoluene-containing kinase inhibitors are often proprietary, the general strategies involve leveraging the functionalized building blocks described earlier.
For instance, a 2,6-difluorophenyl group can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Caption: General strategy for kinase inhibitor synthesis.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling with a Bromo-difluorotoluene Derivative
This protocol provides a general framework for the palladium-catalyzed coupling of a bromo-difluorotoluene with a boronic acid or ester, a common method for constructing biaryl structures found in many kinase inhibitors.[18][19]
Materials:
-
Bromo-difluorotoluene derivative (e.g., 5-Bromo-2,4-difluorotoluene)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the bromo-difluorotoluene (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir overnight, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Antiviral Nucleoside Analogs
Fluorinated nucleosides are a cornerstone of antiviral therapy.[3] The incorporation of fluorine into the sugar moiety or the nucleobase can enhance metabolic stability and alter the substrate specificity for viral polymerases.[11][20] While direct incorporation of a difluorotoluene as a nucleobase mimic is less common, difluorinated sugar moieties are prevalent. The principles of enhancing stability and modulating electronic properties through fluorination are directly applicable.[11][20]
Conclusion
Difluorotoluene derivatives have cemented their role as indispensable tools in the medicinal chemist's arsenal. Their ability to fine-tune the properties of drug candidates—enhancing metabolic stability, modulating lipophilicity and pKa, and acting as effective bioisosteres—makes them a strategic choice in the design of novel therapeutics. The synthetic protocols provided herein offer a practical guide for accessing key difluorotoluene-based building blocks, paving the way for their incorporation into a diverse range of biologically active molecules. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the applications for these versatile synthons are poised to expand even further, driving the discovery of the next generation of medicines.
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Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). J Med Chem. 1990 Aug;33(8):2137-45. [Link]
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Synthesis and Antiviral Activity of Purine 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl Nucleosides. Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):519-36. [Link]
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The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.[Link]
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The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007 Oct;22(5):527-40. [Link]
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Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. Organic & Biomolecular Chemistry.[Link]
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The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem. 2018 May 23;13(10):983-987. [Link]
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Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Medicinal Chemistry Letters.[Link]
- Industrial production method for 2, 6-difluorobenzaldehyde.
-
The synthetic method of 2,4-difluorobenzylamine. Patsnap.[Link]
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Sourcing High-Purity 5-Bromo-2,4-difluorotoluene: A Key for Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
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Application of Bioisosteres in Drug Design. SlideShare.[Link]
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Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J Med Chem. 2018 Jul 26;61(14):5822-5880. [Link]
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The Design and Application of Bioisosteres in Drug Design. ResearchGate.[Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.[Link]
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An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery.[Link]
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Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung.[Link]
- Substituted heterocyclic derivatives and their pharmaceutical use and compositions.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. SpringerLink.[Link]
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Chemistry.[Link]
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Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks. ResearchGate.[Link]
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Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
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Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate.[Link]
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Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate.[Link]
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Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate.[Link]
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Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry.[Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.[Link]
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Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Nature Communications.[Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.[Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-2,5-difluoro-4-methylbenzene
Introduction
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] 1-Bromo-2,5-difluoro-4-methylbenzene is a valuable fluorinated building block, and its participation in cross-coupling reactions allows for the introduction of the 2,5-difluoro-4-methylphenyl moiety into a wide array of complex molecules. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this substrate particularly attractive in medicinal chemistry and drug discovery.[4][5]
This guide provides a detailed exploration of the palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a thorough understanding of the underlying reaction mechanisms.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle.[6][7] Understanding this cycle is fundamental to troubleshooting and optimizing these powerful transformations. The cycle typically involves a palladium(0) active species and a palladium(II) intermediate.[6][8]
The three key steps are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated palladium(0) complex. This step breaks the carbon-bromine bond and forms a new organopalladium(II) intermediate.[1][6][9]
-
Transmetalation (for Suzuki, Negishi, etc.) or Olefin/Alkyne Coordination/Insertion (for Heck and Sonogashira): In this phase, the second coupling partner is introduced. For reactions like the Suzuki-Miyaura coupling, a transmetalation step occurs where an organic group is transferred from an organometallic reagent (e.g., organoboron) to the palladium(II) center.[1][6] For Heck and Sonogashira reactions, the alkene or alkyne coordinates to the palladium and then inserts into the palladium-carbon bond.[7][10]
-
Reductive Elimination: This final step involves the formation of the new carbon-carbon or carbon-heteroatom bond, yielding the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
The Critical Role of Ligands
The success of a palladium-catalyzed cross-coupling reaction is heavily dependent on the choice of ligand.[11][12] Ligands modulate the electronic and steric properties of the palladium center, thereby influencing the catalyst's stability, activity, and selectivity.[11][12][13][14][15] For electron-rich and sterically hindered substrates like this compound, bulky and electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential to promote efficient oxidative addition and reductive elimination.[12]
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl structures due to the mild reaction conditions and the commercial availability and stability of boronic acids and their derivatives.[1][16][17]
Mechanistic Insight
The reaction is initiated by the oxidative addition of this compound to the Pd(0) catalyst. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transmetalation step.[16] Subsequent reductive elimination yields the fluorinated biaryl product.[18]
Experimental Protocol: Synthesis of 2,5-Difluoro-4-methyl-1,1'-biphenyl
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 252004-42-5 | 207.03 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (207 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) under a positive flow of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[19][20] It is particularly useful for synthesizing substituted styrenes and cinnamates.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene.[7] A subsequent β-hydride elimination step forms the double bond in the product and a hydridopalladium(II) complex. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.[19]
Experimental Protocol: Synthesis of 1-(2,5-Difluoro-4-methylphenyl)-2-phenylethene
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 252004-42-5 | 207.03 | 1.0 | 1.0 |
| Styrene | 100-42-5 | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (207 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexanes) to yield the product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[21][22] This reaction typically employs a dual catalytic system of palladium and copper(I).[23][24]
Mechanistic Insight
The reaction involves two interconnected catalytic cycles.[10][25] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is formed in the copper cycle, where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium(II) complex then furnishes the aryl alkyne product.[10]
Caption: Experimental Workflow for Sonogashira Coupling.
Experimental Protocol: Synthesis of 1-(Ethynyl)-2,5-difluoro-4-methylbenzene
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 252004-42-5 | 207.03 | 1.0 | 1.0 |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5 mL | Solvent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | Solvent |
| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | 261.47 | 1.1 | 1.1 |
Procedure:
-
To a Schlenk flask containing this compound (207 mg, 1.0 mmol), add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill with argon.
-
Add a degassed mixture of THF (5 mL) and triethylamine (5 mL).
-
Add ethynyltrimethylsilane (211 µL, 1.5 mmol) and stir the mixture at 60 °C for 6 hours.
-
After completion, cool the mixture, filter through a pad of celite, and concentrate.
-
Dissolve the residue in THF (10 mL) and add a 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol). Stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][26][27]
Mechanistic Insight
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, but the subsequent step is the coordination of the amine to the palladium(II) complex.[9][26] A strong base is required to deprotonate the coordinated amine, forming a palladium amido complex.[27][28] Reductive elimination then yields the aryl amine product and regenerates the Pd(0) catalyst.[26]
Experimental Protocol: Synthesis of N-(2,5-Difluoro-4-methylphenyl)aniline
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 252004-42-5 | 207.03 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 161265-03-8 | 578.68 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried vial with sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol).
-
Add toluene (2 mL).
-
Add this compound (207 mg, 1.0 mmol) and aniline (110 µL, 1.2 mmol).
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to give the desired N-arylated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient degassing, wrong base or solvent, low temperature. | Use a fresh catalyst or a pre-catalyst. Ensure thorough degassing. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. Increase reaction temperature. |
| Side Products | Homo-coupling of the boronic acid (Suzuki), dehalogenation of the aryl bromide. | Use a lower catalyst loading. Ensure slow addition of the base. Use a less polar solvent. |
| Incomplete Reaction | Steric hindrance, deactivation of the catalyst. | Increase reaction time and/or temperature. Use a more sterically demanding and electron-rich ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[29] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of complex fluorinated molecules. By understanding the fundamental principles of the catalytic cycle and carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently construct a diverse range of C-C and C-N bonds. The protocols provided herein serve as a solid foundation for the application of this important building block in pharmaceutical and materials science research.
References
- Vertex AI Search. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Espinet, P. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
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- ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- National Institutes of Health. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC.
- Vertex AI Search. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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- National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. (2019). Palladium-Catalyzed Reactions.
- Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
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- National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). PMC.
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- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.
- Pharma Innovation. (n.d.). CAS 252004-42-5 1-Bromo-2,5-difluoro-4-methyl-benzene.
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Application Note: Regioselective Lithiation of 1-Bromo-2,5-difluoro-4-methylbenzene
Abstract
This document provides a comprehensive technical guide for the regioselective lithiation of 1-Bromo-2,5-difluoro-4-methylbenzene, a versatile fluorinated building block crucial in medicinal chemistry and materials science. We delve into the mechanistic rationale guiding the choice of lithiation strategy, favoring the highly efficient halogen-lithium exchange pathway. This guide furnishes field-proven, step-by-step protocols for the generation of the key 2,5-difluoro-4-methylphenyllithium intermediate and its subsequent in-situ trapping with an electrophile. Emphasis is placed on the critical experimental parameters, safety protocols for handling pyrophoric reagents, and process optimization to ensure high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Mechanistic Rationale
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Fluorinated aromatics are of special interest due to the unique electronic properties conferred by the fluorine atom, which can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable precursor, but its synthetic utility is contingent upon the ability to selectively functionalize a specific position on the aromatic ring.
Two primary strategies exist for the lithiation of such a substrate:
-
Directed ortho-Metalation (DoM): This involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG).[1] Fluorine is a known DMG, capable of directing lithiation to an adjacent position.[2] However, this process typically requires strong, non-nucleophilic amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent competing nucleophilic addition.[3]
-
Halogen-Lithium Exchange: This reaction involves the exchange of a halogen atom (typically Br or I) with a lithium atom from an organolithium reagent.[4] This process is exceptionally rapid, especially for aryl bromides and iodides, often proceeding much faster than deprotonation or nucleophilic attack, even at very low temperatures.[4][5]
For this compound, the presence of the bromine atom makes halogen-lithium exchange the overwhelmingly favored pathway when using alkyllithium reagents such as n-butyllithium (n-BuLi). The rate of Br-Li exchange is orders of magnitude faster than the deprotonation of any ring proton, even those activated by the fluorine atoms.[4] This inherent kinetic preference allows for the clean and highly regioselective generation of the aryllithium species at the C-1 position.
The reaction is typically performed at cryogenic temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. These can include degradation of the solvent by the highly basic organolithium reagent or the formation of a benzyne intermediate.[6][7] The resulting 2,5-difluoro-4-methylphenyllithium is a potent nucleophile that can be trapped in-situ with a wide variety of electrophiles to install diverse functional groups.
Experimental Workflow and Reaction Mechanism
The overall process involves the careful, low-temperature addition of an alkyllithium reagent to the aryl bromide substrate under an inert atmosphere, followed by quenching the resulting aryllithium intermediate with a suitable electrophile.
Figure 2: Reaction scheme for halogen-lithium exchange and subsequent electrophilic quench.
Detailed Experimental Protocol
This protocol describes the generation of 2,5-difluoro-4-methylphenyllithium and its subsequent trapping with N,N-Dimethylformamide (DMF) to yield 2,5-difluoro-4-methylbenzaldehyde.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich | Store under inert gas. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | Pyrophoric. Handle with extreme care under inert atmosphere. [8] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Sigma-Aldrich | Inhibitor-free. Distill from sodium/benzophenone before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | e.g., Sigma-Aldrich | Store over molecular sieves. |
| Diethyl ether (Et₂O) | Anhydrous | --- | For extraction. |
| Saturated aqueous NH₄Cl | Reagent Grade | --- | For quenching. |
| Hydrochloric Acid (HCl) | 1 M aqueous | --- | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | For drying. |
| Argon or Nitrogen Gas | High Purity (99.998%) | --- | For maintaining an inert atmosphere. |
3.2 Step-by-Step Procedure
A. Preparation and Lithiation
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Substrate: Add anhydrous THF (40 mL) to the flask via cannula or syringe. Dissolve this compound (2.07 g, 10.0 mmol, 1.0 equiv.) in the THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
n-BuLi Addition: Slowly add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change (typically to a yellow or orange suspension) may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.
B. Electrophilic Quench with DMF
-
Electrophile Addition: While the lithiation mixture is stirring, add anhydrous DMF (1.17 g, 1.54 mL, 15.0 mmol, 1.5 equiv.) to the reaction flask dropwise via syringe. A noticeable exotherm may occur; maintain the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to 0 °C over 1 hour.
C. Workup and Purification
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) while the flask is in an ice bath.
-
Acidification: Add 1 M HCl (20 mL) to the mixture to hydrolyze the intermediate and dissolve any inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,5-difluoro-4-methylbenzaldehyde as a pure solid.
Critical Process Parameters and Safety
Successful and reproducible lithiation depends on stringent control over key experimental variables.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Temperature | -78 °C | Essential for suppressing side reactions. Temperatures above -40 °C can lead to benzyne formation or reaction with THF. [6][7]Precise temperature control is critical for high yields. |
| Atmosphere | Inert (Argon or Nitrogen) | n-BuLi and the aryllithium intermediate are highly reactive with oxygen and moisture. [8]Failure to maintain an inert atmosphere will result in drastically reduced yields. |
| Solvent Purity | Anhydrous THF | Protic impurities (water, alcohols) will rapidly quench the organolithium reagents. [9]The solvent must be rigorously dried before use. |
| Reagent Quality | Titrated n-BuLi | The concentration of commercial n-BuLi can degrade over time. [9]Titration (e.g., with diphenylacetic acid) is required for accurate stoichiometry and reproducible results. |
| Addition Rate | Slow, dropwise | Controls the exotherm of the reaction. Rapid addition can cause localized heating, leading to side reactions and reduced selectivity. |
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air. All manipulations must be performed under a strict inert atmosphere using appropriate syringe and cannula techniques.
-
Always wear personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Work in a chemical fume hood and have a Class D fire extinguisher readily available.
-
Quenching of residual n-BuLi must be done with extreme caution. A common method is the slow addition of isopropanol at low temperature before the aqueous workup.
Conclusion
The lithiation of this compound is most effectively and selectively achieved via a low-temperature halogen-lithium exchange using n-butyllithium. This method provides rapid and clean access to the 2,5-difluoro-4-methylphenyllithium intermediate, a powerful nucleophile for the introduction of a wide array of functional groups. By adhering to the stringent protocols outlined in this guide regarding anhydrous conditions, inert atmosphere, and precise temperature control, researchers can reliably utilize this reaction to construct complex, highly functionalized fluorinated aromatic molecules for applications in drug discovery and materials science.
References
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
El-Gendy, A. A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. Retrieved from [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
-
Beutner, G. L., & Anderson, D. R. (2008). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 4, 23. Retrieved from [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
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Net-Inform. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]
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Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
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Myers, A. (n.d.). Organolithium Reagents. Retrieved from [Link]
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Prudent Practices in the Laboratory. (n.d.). LCSS: BUTYLLITHIUMS. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-PROPYNYLLITHIUM. Retrieved from [Link]
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reaction of 1-Bromo-2,5-difluoro-4-methylbenzene with organoboronic acids
<
Application Note & Protocol
Topic: Reaction of 1-Bromo-2,5-difluoro-4-methylbenzene with Organoboronic Acids (Suzuki-Miyaura Coupling)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in pharmaceutical and materials science for the synthesis of substituted biphenyls, polyolefins, and styrenes.[1] Its advantages are numerous, including mild reaction conditions, broad functional group tolerance, and the use of organoboronic acids, which are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.[2][3]
This guide focuses on the Suzuki-Miyaura coupling of This compound . This substrate is of particular interest as the resulting fluorinated biaryl scaffolds are highly sought after in drug discovery. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The electronic properties of this specific aryl bromide—activated by two electron-withdrawing fluorine atoms—make it a prime candidate for efficient oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[4][5]
Reaction Mechanism and Parameter Causality
A deep understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. The electron-withdrawing nature of the fluorine substituents on the aromatic ring facilitates this step.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the bromide. The base is essential; it forms a more nucleophilic boronate species, which is necessary for the ligand exchange to occur.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
-
Catalyst & Ligand: Palladium precatalysts like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂ are commonly used.[6] The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, or other dialkylbiaryl phosphines) are known to accelerate both oxidative addition and reductive elimination, which is particularly beneficial for challenging or sterically hindered substrates.[6][9][10] These ligands stabilize the monoligated Pd(0) species, believed to be a key active intermediate.[10]
-
Base: The base activates the boronic acid. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly impact reaction rates and the prevalence of side reactions. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be employed.[2][11]
-
Solvent: A mixture of an organic solvent and water is typical.[1] Solvents like dioxane, toluene, or tetrahydrofuran (THF) are common choices.[12] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Boronic Acid Stability: Boronic acids can undergo an undesired side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[13] This is often catalyzed by the base and accelerated by higher temperatures.[14][15] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability and provide a "slow release" of the boronic acid, minimizing this side reaction.[13][16]
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Equipment
-
Reactants: this compound (≥98%), Arylboronic acid (≥97%)
-
Catalyst/Ligand: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium phosphate, tribasic (K₃PO₄, ≥98%, anhydrous)
-
Solvents: Toluene (anhydrous), Deionized Water
-
Equipment: Schlenk flask or reaction vial with screw cap and septum, magnetic stirrer hotplate, magnetic stir bar, inert gas supply (Argon or Nitrogen), standard glassware for workup, silica gel for column chromatography.
Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out the palladium precatalyst Pd₂(dba)₃ (1.5 mol%) and the ligand SPhos (3.0 mol%). Add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Catalyst deactivation via oxidation is a common failure mode.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water via syringe to create a typical solvent ratio (e.g., 5:1 Toluene:Water, to a concentration of ~0.1 M with respect to the aryl bromide).
-
Degassing: Vigorously stir the mixture and sparge with the inert gas for 10-15 minutes to ensure the solvents are thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Synthetic Utility of 1-Bromo-2,5-difluoro-4-methylbenzene: A Guide to Application and Protocol Design
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount consideration. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Bromo-2,5-difluoro-4-methylbenzene (CAS No: 252004-42-5) has emerged as a versatile and highly valuable building block, offering a unique combination of reactive handles and strategically placed fluorine substituents. This guide provides an in-depth exploration of the synthetic routes accessible from this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic positioning of the bromine atom ortho to a fluorine atom and meta to another, combined with the electron-donating methyl group, creates a nuanced electronic and steric environment. This arrangement dictates the regioselectivity and reactivity of the molecule in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. Understanding these subtleties is key to designing efficient and high-yielding synthetic pathways.
Core Synthetic Transformations and Protocols
This section details the primary synthetic applications of this compound, providing both the "how" through detailed protocols and the "why" through mechanistic discussions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The bromine atom of this compound serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures prevalent in many biologically active molecules.[1] The reaction of this compound with various boronic acids or their derivatives provides a direct route to substituted 2,5-difluoro-4-methylbiphenyls.
Causality and Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[2] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound can accelerate the rate-determining oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) | A slight excess of the boronic acid ensures complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ is often used for more challenging couplings. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | An aqueous solution of the base is typically used to facilitate the transmetalation step. Cesium carbonate is a stronger base and can be more effective in difficult couplings. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is necessary for the solubility of both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines, which are prevalent in pharmaceuticals and organic electronic materials.[3][4] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality and Mechanistic Insight: The mechanism of the Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] A key step is the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium center before reductive elimination. The choice of ligand is critical in this reaction, as it influences the rate of both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these steps.[5]
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) | A slight excess of the amine is typically used. |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | These are common palladium precursors. |
| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich phosphine ligands are essential for efficient catalysis. |
| Base | NaOt-Bu (1.5 equiv) or K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 90-110 °C | Elevated temperatures are usually required. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability. |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[6] This reaction is catalyzed by a combination of palladium and copper salts.
Causality and Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[7] The amine base serves both to deprotonate the terminal alkyne and as a ligand for the copper catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]
Experimental Protocol: Sonogashira Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) | A slight excess of the alkyne is generally used. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common and effective palladium catalyst for this reaction. |
| Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Important for catalyst stability. |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, dilute the reaction mixture with ether and filter through celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound can be converted into a Grignard reagent, a powerful carbon nucleophile.[9] This transformation opens up a wide range of synthetic possibilities for carbon-carbon bond formation.
Causality and Mechanistic Insight: The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[10] This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface; activation with iodine or 1,2-dibromoethane is often necessary.[11] The resulting Grignard reagent is a strong base and nucleophile and will react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Magnesium turnings (1.2 equiv) | A slight excess of magnesium is used to ensure complete reaction. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the formation and stability of the Grignard reagent. |
| Initiator | A crystal of Iodine or a few drops of 1,2-dibromoethane | To activate the magnesium surface. |
| Temperature | Room temperature to reflux | The reaction is often initiated at room temperature and may require gentle heating to maintain. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |
Step-by-Step Procedure (Formation):
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound in anhydrous ether in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step-by-Step Procedure (Reaction with an Electrophile, e.g., an aldehyde):
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the aldehyde (1.0 equiv) in anhydrous ether and add it dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Logical Relationship: Grignard Synthesis
Caption: Formation and reaction of the Grignard reagent.
Nucleophilic Aromatic Substitution (SNA_r)
While less common for aryl bromides compared to more activated aryl halides (like those bearing strongly electron-withdrawing groups in the ortho or para positions), nucleophilic aromatic substitution (SNA_r) can be a viable pathway under certain conditions, especially with the activating effect of the two fluorine atoms.[12]
Causality and Mechanistic Insight: The SNA_r mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[13] The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, stabilizes the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[14] For this substrate, substitution of the bromine atom is generally favored over the fluorine atoms. High temperatures and strong nucleophiles are often required.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Amine (2.0-3.0 equiv) | An excess of the amine is often used, and it can sometimes act as the solvent. |
| Base | K₂CO₃ or t-BuOK (optional) | A base may be required to deprotonate the amine or neutralize the HBr formed. |
| Solvent | NMP, DMSO, or neat amine | High-boiling, polar aprotic solvents are typically used to facilitate the reaction at high temperatures. |
| Temperature | 150-200 °C | High temperatures are generally necessary to overcome the activation barrier. |
| Atmosphere | Sealed tube or under inert gas | To prevent oxidation and evaporation of the reagents. |
Step-by-Step Procedure:
-
To a pressure-rated sealed tube, add this compound, the amine, and the base (if used).
-
Add the solvent (if the amine is not used as the solvent).
-
Seal the tube and heat the reaction mixture in an oil bath or a heating block with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or distillation.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential applications in various fields.
-
Pharmaceuticals: The 2,5-difluoro-4-methylphenyl moiety is a key structural motif in a number of biologically active compounds, including kinase inhibitors and PARP inhibitors.[15][16] The strategic placement of the fluorine atoms can enhance binding to the target protein and improve the pharmacokinetic properties of the drug candidate.
-
Agrochemicals: The introduction of fluorinated aromatic rings is a common strategy in the design of modern herbicides and pesticides to increase their efficacy and metabolic stability.
-
Organic Electronics: The electronic properties of the 2,5-difluoro-4-methylphenyl group make it a useful component in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitutions. A thorough understanding of the underlying mechanisms and the influence of the substituents on the reactivity of this compound is crucial for the successful design and execution of synthetic routes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery, materials science, and other areas of chemical research, enabling them to harness the full synthetic potential of this important fluorinated intermediate.
References
- Billingsley, K. L. et al. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylnucleophiles.
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
- Barder, T. E. et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127, 4685-4696.
- Buchwald, S. L. (2011). Buchwald-Hartwig Amination. In Named Reactions in Organic Synthesis (pp. 82-85). Wiley-VCH.
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Coombs, J. R. et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(3), 424-427.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2018). Organic Process Research & Development, 22(9), 1166-1175.
- Friedman, M. R. (2001). U.S. Patent No. 6,255,480. Washington, DC: U.S.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1114.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Wang, L. et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Journal of Medicinal Chemistry, 62(17), 7995-8013.
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023, October 12). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Zhang, H. et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6439-6443.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]
- Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2836-2842.
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
-
Clark, J. (2023, October). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
-
PubMed. (2015, July 17). Synthesis and Suzuki Reactions of N-Heterocyclic Carbene Difluoro(aryl)-boranes. Retrieved from [Link]
-
PubMed. (2021, May). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][3][10] triazolo [4, 3-d][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]
-
Professor Dave Explains. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US Patent for Chiral synthesis via organoboranes.
- Google Patents. (n.d.). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
National Institutes of Health. (2022, May 18). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. Retrieved from [Link]
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount consideration. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No: 252004-42-5) has emerged as a versatile and highly valuable building block, offering a unique combination of reactive handles and strategically placed fluorine substituents. This guide provides an in-depth exploration of the synthetic routes accessible from this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic positioning of the bromine atom ortho to a fluorine atom and meta to another, combined with the electron-donating methyl group, creates a nuanced electronic and steric environment. This arrangement dictates the regioselectivity and reactivity of the molecule in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. Understanding these subtleties is key to designing efficient and high-yielding synthetic pathways.
Core Synthetic Transformations and Protocols
This section details the primary synthetic applications of this compound, providing both the "how" through detailed protocols and the "why" through mechanistic discussions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The bromine atom of this compound serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures prevalent in many biologically active molecules.[1] The reaction of this compound with various boronic acids or their derivatives provides a direct route to substituted 2,5-difluoro-4-methylbiphenyls.
Causality and Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[2] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound can accelerate the rate-determining oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) | A slight excess of the boronic acid ensures complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ is often used for more challenging couplings. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | An aqueous solution of the base is typically used to facilitate the transmetalation step. Cesium carbonate is a stronger base and can be more effective in difficult couplings. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is necessary for the solubility of both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines, which are prevalent in pharmaceuticals and organic electronic materials.[3][4] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality and Mechanistic Insight: The mechanism of the Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] A key step is the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium center before reductive elimination. The choice of ligand is critical in this reaction, as it influences the rate of both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these steps.[5]
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) | A slight excess of the amine is typically used. |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | These are common palladium precursors. |
| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich phosphine ligands are essential for efficient catalysis. |
| Base | NaOt-Bu (1.5 equiv) or K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 90-110 °C | Elevated temperatures are usually required. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability. |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[6] This reaction is catalyzed by a combination of palladium and copper salts.
Causality and Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[7] The amine base serves both to deprotonate the terminal alkyne and as a ligand for the copper catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]
Experimental Protocol: Sonogashira Coupling
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) | A slight excess of the alkyne is generally used. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common and effective palladium catalyst for this reaction. |
| Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Important for catalyst stability. |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, dilute the reaction mixture with ether and filter through celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound can be converted into a Grignard reagent, a powerful carbon nucleophile.[9] This transformation opens up a wide range of synthetic possibilities for carbon-carbon bond formation.
Causality and Mechanistic Insight: The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[10] This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface; activation with iodine or 1,2-dibromoethane is often necessary.[11] The resulting Grignard reagent is a strong base and nucleophile and will react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv), Magnesium turnings (1.2 equiv) | A slight excess of magnesium is used to ensure complete reaction. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the formation and stability of the Grignard reagent. |
| Initiator | A crystal of Iodine or a few drops of 1,2-dibromoethane | To activate the magnesium surface. |
| Temperature | Room temperature to reflux | The reaction is often initiated at room temperature and may require gentle heating to maintain. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |
Step-by-Step Procedure (Formation):
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound in anhydrous ether in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step-by-Step Procedure (Reaction with an Electrophile, e.g., an aldehyde):
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the aldehyde (1.0 equiv) in anhydrous ether and add it dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Logical Relationship: Grignard Synthesis
Sources
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- 16. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-2,5-difluoro-4-methylbenzene in Agrochemical Synthesis
Introduction: The Strategic Value of Fluorinated Toluene Scaffolds in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine and methyl groups into aromatic scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The specific substitution pattern of 1-Bromo-2,5-difluoro-4-methylbenzene offers a unique combination of chemical reactivity and latent biological activity, making it a compelling building block for the synthesis of novel fungicides, herbicides, and insecticides.
The presence of two fluorine atoms significantly alters the electronic properties of the benzene ring, generally increasing lipophilicity—a key factor in penetrating the waxy cuticles of plants and insects—and enhancing metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. The methyl group provides an additional site for structural diversification and can influence binding affinity to target proteins. The bromo-substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions to construct complex molecular architectures.
These application notes provide a detailed guide for researchers and drug development professionals on the potential applications and synthetic protocols involving this compound. While this specific isomer may not yet be a widely documented precursor for a named, commercialized agrochemical, its structural motifs are highly relevant. The following protocols for key bond-forming reactions are based on established methodologies for structurally similar compounds and are designed to serve as a robust starting point for discovery chemistry programs.
Key Synthetic Transformations and Protocols
The bromine atom on the this compound ring is the primary site for synthetic elaboration. The most pertinent reactions for building agrochemical candidates are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl and Heteroaryl-Aryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions. In agrochemical synthesis, it is frequently employed to create biaryl structures, which are common in a variety of fungicides and herbicides.[1][2] This reaction allows for the coupling of this compound with a wide range of boronic acids and esters.
Protocol: Synthesis of a Hypothetical 4-(2,5-difluoro-4-methylphenyl)pyridine Derivative
This protocol details the synthesis of a hypothetical pyridine-containing fragment, a common moiety in bioactive molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 252004-42-5 | 207.02 | 1.0 | 1.0 |
| Pyridine-4-boronic acid | 1692-25-7 | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (207 mg, 1.0 mmol), pyridine-4-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent oxidation of the palladium catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under the inert atmosphere.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe. The use of degassed solvents is essential for catalyst longevity and reaction efficiency.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(2,5-difluoro-4-methylphenyl)pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a linkage present in a vast number of agrochemicals, particularly in the carboxamide class of fungicides. This reaction enables the coupling of this compound with a wide variety of amines and amides.
Protocol: Synthesis of a Hypothetical N-(2,5-difluoro-4-methylphenyl)aniline Derivative
This protocol describes the synthesis of a substituted aniline, a key intermediate for many bioactive compounds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 252004-42-5 | 207.02 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| Xantphos | 161265-03-8 | 578.68 | 0.02 | 0.02 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Protocol:
-
In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst complex.
-
Add this compound (207 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol) to the Schlenk tube containing the base.
-
Add the prepared catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to bring the total volume to 5 mL.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-(2,5-difluoro-4-methylphenyl)aniline.
Hypothetical Application in Fungicide Synthesis
Many modern fungicides, such as boscalid and the broader class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, are based on a biphenyl-carboxamide scaffold.[3] this compound is an excellent starting material for constructing such structures. The following is a hypothetical, two-step synthesis of a novel fungicide candidate.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthesis of a fungicide.
Step 1: Suzuki Coupling to form the Biphenyl Amine Intermediate
Following a protocol similar to the one described above, this compound can be coupled with 2-aminophenylboronic acid to yield 2'-Amino-2,5-difluoro-4-methylbiphenyl. This intermediate is structurally analogous to the biphenyl amine moieties found in several commercial fungicides.
Step 2: Amide Bond Formation
The resulting amine intermediate can then be coupled with a heterocyclic carboxylic acid, such as pyrazine-2-carboxylic acid, which is a key component of the fungicide pyraziflumid.[4] This final amide coupling step can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to yield the final, hypothetical fungicide molecule.
Conclusion and Future Prospects
This compound represents a versatile and valuable building block for the synthesis of new agrochemicals. Its specific substitution pattern offers a unique combination of reactivity and desirable physicochemical properties. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and adaptable methods for incorporating this scaffold into a diverse range of potential active ingredients. Researchers in the field are encouraged to explore the utility of this compound in their discovery programs, with the aim of developing next-generation crop protection agents with improved efficacy and environmental profiles.
References
-
Synthesis and biological activity of a novel fungicide, pyraziflumid. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Development of a novel fungicide, pyraziflumid. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological activity of a novel fungicide, pyraziflumid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2022, November). ResearchGate. Retrieved January 12, 2026, from [Link]
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- 2. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Bromo-2,5-difluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylamines in Modern Chemistry
The synthesis of carbon-nitrogen (C-N) bonds to form arylamines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1] Arylamine scaffolds are ubiquitous in a vast array of bioactive molecules, natural products, and functional materials.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the construction of these crucial C-N bonds, largely superseding harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[1][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a direct and efficient route to substituted anilines.[4][5]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific, electronically demanding substrate: 1-Bromo-2,5-difluoro-4-methylbenzene. The presence of two electron-withdrawing fluorine atoms on the aromatic ring presents unique challenges and considerations for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and offer insights into optimizing conditions for this class of substrates.
Mechanism & Scientific Rationale: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, in this case, this compound. This step forms a Pd(II) intermediate.[5][7] The rate of this step can be influenced by the electron density of the aryl halide.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amide complex.[5] The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[8]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center.[6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination.[9] Bulky, electron-rich phosphine ligands, often of the biarylphosphine class, are known to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope.[1][10]
Figure 1. A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the coupling of this compound with a representative primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Amine (e.g., Morpholine) | ≥99% | Commercially Available | Ensure dryness |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Buchwald Ligand (e.g., RuPhos) | ≥98% | Commercially Available | |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Degas before use |
| Diethyl Ether | Anhydrous | Commercially Available | For workup |
| Saturated aq. NH₄Cl | Reagent Grade | For workup | |
| Brine | Reagent Grade | For workup | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying | |
| Celite® | For filtration |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Glovebox (recommended for handling base and catalyst)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (1-2 mol%), the chosen phosphine ligand (e.g., RuPhos, 1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox and place it under an inert atmosphere. Add this compound (1.0 equivalent) and the amine (1.2 equivalents) via syringe.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination, especially with challenging substrates, often hinges on careful optimization of reaction parameters.
| Parameter | Rationale & Considerations | Troubleshooting Tips |
| Catalyst System | The choice of palladium precursor and ligand is critical. Bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are often effective for electron-deficient aryl halides.[10] | If the reaction is sluggish, screen different ligands. Pre-formed palladium catalysts (G3 or G4 palladacycles) can sometimes offer improved reactivity and reproducibility.[4] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is common, but other bases like LHMDS or K₃PO₄ can be used.[8] The choice of base can impact functional group tolerance.[6] | Incompatible functional groups (e.g., esters) may be sensitive to strong bases like NaOtBu. Consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[6][11] |
| Solvent | Aprotic, non-polar solvents like toluene, dioxane, or THF are typically used.[6] The solvent should be anhydrous and degassed to prevent catalyst deactivation. | If solubility is an issue, consider a different solvent. In some cases, solvent-free conditions have been shown to be effective.[12][13] |
| Temperature | Reaction temperatures typically range from 80-110 °C.[11] Electron-deficient aryl halides may react at lower temperatures than their electron-rich counterparts. | If side reactions like hydrodehalogenation are observed, lowering the temperature may be beneficial.[14] Conversely, if the reaction is slow, a higher temperature may be necessary. |
Common Issues and Solutions:
-
Low Yield: This can be due to a number of factors including an inactive catalyst, insufficient base, or non-optimal reaction conditions. Screening different ligands, bases, and solvents is often necessary.[15]
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can compete with the desired amination.[1] This can sometimes be mitigated by using a less sterically hindered ligand or a different base.
-
Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help.[16]
-
Reaction Stalls: Ensure all reagents are pure and the solvent is anhydrous and degassed. Oxygen can deactivate the palladium catalyst.[17]
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[18] Handle in an inert atmosphere and away from sources of ignition.[19][20] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
Organohalides: Aryl halides can be irritants. Avoid skin and eye contact.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[20]
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of arylamines. When applied to electron-deficient substrates like this compound, careful consideration of the catalyst system, base, and reaction conditions is essential for achieving high yields and purity. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
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Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Chem-Station. (2014, April 1). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Retrieved from [Link]
-
Curran, D. P., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(34), 12195-12198. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Smith, L. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Retrieved from [Link]
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Ni, C., & Hu, J. (2016). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. Retrieved from [Link]
-
P&G Machinery. (2024, September 30). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Retrieved from [Link]
-
Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1754-1764. Retrieved from [Link]
-
Watson, D. A., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis, 6(11), 7703-7707. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
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Application Note & Protocol: High-Efficiency Heck Vinylation of 1-Bromo-2,5-difluoro-4-methylbenzene
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] Its robustness, high functional group tolerance, and general stereoselectivity for trans-alkenes have cemented its role as a "power tool" in constructing complex molecular architectures.[3][4] For researchers in drug development and materials science, the ability to forge substituted alkenes is paramount. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[5][6] This guide focuses on a specific, yet challenging substrate: 1-Bromo-2,5-difluoro-4-methylbenzene. The electronic and steric profile of this molecule—possessing both strongly electron-withdrawing fluorine atoms and an electron-donating methyl group—presents a unique case study for optimizing Heck reaction protocols.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Heck reaction hinges on a well-orchestrated catalytic cycle involving Pd(0) and Pd(II) intermediates.[7] A thorough understanding of this mechanism is critical for rational protocol design and troubleshooting. The cycle is generally accepted to proceed via four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This step, often rate-limiting, forms a square planar Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[7]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new alkyl-palladium intermediate.[2] Regioselectivity is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.[8]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, forming the substituted alkene product and a palladium-hydride species.[7] This step dictates the stereochemistry of the product, with a strong preference for the E (trans) isomer to minimize steric strain in the transition state.[9]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic loop.[10]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-Bromo-2,5-difluoro-4-methylbenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes serve as a comprehensive technical guide on the utilization of 1-Bromo-2,5-difluoro-4-methylbenzene as a critical building block in the synthesis of advanced organic materials. This document provides in-depth protocols for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions, namely Stille and Suzuki polycondensation. It further details the characterization of these materials and their application in organic field-effect transistors (OFETs). The strategic incorporation of the 2,5-difluoro-4-methylphenylene moiety is discussed in the context of tuning the electronic and physical properties of polymers for high-performance organic electronics. This guide is intended to provide researchers with both the theoretical understanding and the practical methodologies required to effectively employ this versatile monomer in materials innovation.
Introduction: The Strategic Role of Fluorination in Organic Electronics
The introduction of fluorine atoms into conjugated polymer backbones is a powerful strategy for modulating their optoelectronic and physical properties.[1] The high electronegativity of fluorine atoms typically leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[2][3] This strategic depression of energy levels can enhance the material's stability against oxidative degradation and facilitate electron injection, which is beneficial for n-type and ambipolar charge transport in organic field-effect transistors (OFETs).[3] Furthermore, the presence of fluorine can influence intermolecular packing and thin-film morphology, which are critical factors for efficient charge transport.
This compound is a versatile building block that introduces a 2,5-difluoro-4-methylphenylene unit into a polymer chain. The difluoro substitution provides the aforementioned electronic benefits, while the methyl group can enhance solubility and influence solid-state packing. The bromo- functionality allows for facile incorporation into polymer backbones through common cross-coupling methodologies.
Synthesis of Conjugated Polymers via Palladium-Catalyzed Cross-Coupling
The most prevalent methods for synthesizing conjugated polymers from aryl halides are Stille and Suzuki polycondensation reactions. These methods offer a high degree of control over the polymer structure and can be adapted for a wide range of monomers.
Stille Polycondensation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[4] For the synthesis of a copolymer incorporating the 2,5-difluoro-4-methylphenylene unit, this compound can be reacted with a distannylated comonomer, such as 2,5-bis(trimethylstannyl)thiophene.
Reaction Scheme: Stille Polycondensation
Caption: Stille polycondensation of this compound.
Detailed Protocol: Synthesis of Poly[(2,5-difluoro-4-methylphenylene)-alt-(thiophene)] via Stille Polycondensation
-
Reagent Preparation: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol, 1.0 eq.) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol, 1.0 eq.) in anhydrous and degassed toluene (10 mL).
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into methanol (200 mL). Collect the precipitated polymer by filtration.
-
Purification: To remove catalyst residues and oligomeric impurities, subject the crude polymer to Soxhlet extraction with methanol, acetone, and hexane. Finally, dissolve the purified polymer in hot chloroform or chlorobenzene and re-precipitate it into methanol.
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation and unwanted side reactions.
-
Anhydrous and Degassed Solvents: Water can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities from the insoluble polymer product, ensuring high purity of the final material.
Suzuki Polycondensation
The Suzuki coupling reaction is another powerful tool for C-C bond formation, coupling an organoboron compound with an organic halide.[5] In this case, this compound can be polymerized with a diboronic acid or diboronic ester comonomer, such as thiophene-2,5-diboronic acid.
Reaction Scheme: Suzuki Polycondensation
Caption: Suzuki polycondensation of this compound.
Detailed Protocol: Synthesis of Poly[(2,5-difluoro-4-methylphenylene)-alt-(thiophene)] via Suzuki Polycondensation
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), thiophene-2,5-diboronic acid (1.0 mmol, 1.0 eq.), and a phase-transfer catalyst such as Aliquat 336.
-
Catalyst and Base Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%) and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%). Add an aqueous solution of potassium carbonate (2 M, 2.0 mL) and anhydrous toluene (8 mL).
-
Reaction Execution: Heat the biphasic mixture to 100 °C and stir vigorously for 48 hours.
-
Work-up and Precipitation: After cooling, separate the organic layer. Wash it with water and brine. Concentrate the organic phase and precipitate the polymer by adding it to methanol.
-
Purification: Purify the polymer using the same Soxhlet extraction procedure described for the Stille polycondensation.
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Biphasic System and Phase-Transfer Catalyst: The use of an aqueous base with an organic solvent necessitates a phase-transfer catalyst to facilitate the transport of the base into the organic phase where the reaction occurs.
-
Phosphine Ligand: The choice of phosphine ligand is critical in Suzuki coupling as it stabilizes the palladium catalyst and influences its reactivity. SPhos is a common choice for its effectiveness in cross-coupling reactions.
Characterization of Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
| Characterization Technique | Information Obtained | Typical Expected Results for Fluorinated Donor-Acceptor Polymers |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Mn > 10 kDa, PDI < 2.5 for successful polymerization. |
| ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure and purity. | Characteristic shifts for aromatic protons and fluorine atoms in the polymer backbone. |
| UV-Visible Spectroscopy | Optical bandgap (Eg), determined from the onset of absorption in the thin film state. | Absorption maxima in the visible region, indicative of a conjugated system. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap. | Reversible oxidation and reduction peaks. Lowered HOMO/LUMO levels compared to non-fluorinated analogues.[6] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | Decomposition temperature > 300 °C, indicating good thermal stability for device applications. |
Application in Organic Field-Effect Transistors (OFETs)
The synthesized polymers can be used as the active semiconductor layer in OFETs to evaluate their charge transport properties.
Workflow for OFET Fabrication and Characterization
Caption: A typical workflow for the fabrication and characterization of an OFET.
Detailed Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
-
Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) as the gate dielectric. Clean the substrates by ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface between the dielectric and the semiconductor, which can enhance charge carrier mobility.
-
Semiconductor Deposition: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the treated substrate using spin-coating.
-
Annealing: Anneal the polymer thin film at a temperature optimized for the specific polymer (e.g., 150-200 °C) under an inert atmosphere to improve film morphology and crystallinity.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask by thermal evaporation.
-
Electrical Measurement: Characterize the OFET device in a probe station under an inert atmosphere or in a vacuum. Measure the output and transfer characteristics to extract key performance parameters.
Key OFET Performance Metrics
| Parameter | Description | Significance |
| Charge Carrier Mobility (μ) | The average drift velocity of charge carriers per unit electric field. | A measure of how efficiently charges move through the semiconductor. Higher mobility leads to faster device operation. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current in the "on" state to the "off" state. | A high on/off ratio is crucial for the switching function of a transistor, ensuring low power consumption in the off state. |
| Threshold Voltage (V_th) | The gate voltage at which the transistor begins to conduct. | A low threshold voltage is desirable for low-power operation. |
The introduction of the 2,5-difluoro-4-methylphenylene unit is expected to result in ambipolar or n-type charge transport characteristics, with mobilities that are highly dependent on the comonomer and the resulting polymer's solid-state packing.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance conjugated polymers for organic electronics. Its difluorinated and methylated phenyl unit allows for the fine-tuning of electronic properties, solubility, and morphology of the resulting materials. The Stille and Suzuki polycondensation protocols provided herein offer robust and versatile methods for the synthesis of a wide range of copolymers. By following the detailed characterization and device fabrication procedures, researchers can effectively explore the potential of these novel materials in advanced electronic applications.
References
- Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2011). Semiconducting π-Conjugated Systems in Organic Field-Effect Transistors. Chemical Reviews, 112(4), 2208-2267.
- Facchetti, A. (2011). π-Conjugated Polymers for Organic Electronics and Photovoltaics.
- Zhang, Z., Li, Y., & Zhu, D. (2017). Fluorinated Organic Materials for Electronic and Optoelectronic Applications.
- Bura, T., & Leclerc, M. (2018). Fluorination of Conjugated Polymers: A Route to High-Performance Organic Electronic Materials. Journal of the American Chemical Society, 140(23), 7069-7078.
- Osaka, I., & McCullough, R. D. (2008). Advances in the Synthesis of Polythiophenes. Accounts of Chemical Research, 41(9), 1202-1214.
- Roncali, J. (1997). Synthetic Principles for Bandgap Tuning in Thiophene-Based Conjugated Polymers. Accounts of Chemical Research, 30(8), 334-342.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Yokozawa, T., & Yokoyama, A. (2007). Chain-Growth Polycondensation for the Synthesis of Well-Defined Condensation Polymers and Block Copolymers. Chemical Record, 7(1), 24-34.
- Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & Meijer, E. W. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
- Salleo, A. (2007). Charge transport in polymeric transistors.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-2,5-difluoro-4-methylbenzene. This substrate presents a unique challenge due to a combination of steric hindrance from the ortho-fluorine substituent and a complex electronic profile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these challenges effectively, providing field-proven insights and detailed protocols to improve reaction yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: My reaction shows very low or no conversion to the desired biaryl product. What are the most likely causes?
Answer: Low to no conversion when using a sterically hindered and electronically complex substrate like this compound typically points to an issue within the first step of the catalytic cycle: oxidative addition. The electron-donating methyl group can decrease the electrophilicity of the aryl bromide, while the ortho-fluorine atom creates significant steric hindrance around the carbon-bromine bond.
Potential Causes & Recommended Actions:
-
Insufficiently Active Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates because the ligands are not bulky or electron-rich enough to promote the difficult oxidative addition and subsequent reductive elimination steps.[1]
-
Solution: Switch to a modern catalyst system designed for challenging couplings. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential.[1] Using a well-defined palladium precatalyst, which is air-stable and provides a reliable source of the active Pd(0) species, is highly recommended.[2][3]
-
Primary Recommendation: Use an XPhos or SPhos-based palladacycle precatalyst (e.g., XPhos Pd G3). These systems are engineered to couple sterically demanding substrates efficiently.[4]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands with a PEPPSI-type precatalyst can also be highly effective for aryl chlorides and bromides.[5][6]
-
-
-
Improper Base Selection: The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species to facilitate transmetalation.[6] A weak or poorly soluble base will stall the reaction.
-
Solution: Screen stronger bases. While potassium carbonate (K₂CO₃) is a common starting point, it may be insufficient.[7]
-
-
Oxygen Contamination: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle before it even begins. This can also lead to unwanted side reactions like the homocoupling of the boronic acid.[5]
-
Solution: Implement rigorous degassing of your solvent and the reaction vessel. A minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is mandatory. For best results, sparging the solvent with argon for 15-30 minutes prior to use is recommended.[8]
-
Question 2: I'm observing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?
Answer: The formation of a biaryl derived from the coupling of two boronic acid molecules is a classic indicator of oxygen in the reaction system.[5] This side reaction occurs when Pd(II) species, often formed by the oxidation of the Pd(0) catalyst by O₂, promote the unwanted coupling of the boronic acid, which is then reduced to regenerate Pd(0).[5]
Solutions:
-
Aggressive Degassing: As mentioned above, this is the most critical factor. Ensure all liquids are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas throughout.
-
Use a Precatalyst: Well-defined Pd(II) precatalysts are designed to cleanly and rapidly generate the active Pd(0) species in situ, minimizing the lifetime of rogue Pd(II) species that can drive homocoupling.
-
Control Reagent Purity: Ensure the boronic acid is pure. Some impurities can accelerate decomposition or side reactions. If the boronic acid is unstable, consider converting it to a more robust boronate ester, such as a pinacol ester, which is less prone to homocoupling and protodeboronation.[5]
Question 3: My main side product is 1,4-difluoro-2-methylbenzene (debromination). What is causing this and how can I prevent it?
Answer: Debromination (or more generally, dehalogenation) occurs when the arylpalladium(II) intermediate formed after oxidative addition undergoes a reaction with a hydride source, followed by reductive elimination to release the arene instead of the desired biaryl.[5]
Potential Causes & Recommended Actions:
-
Hydride Source: The hydride can originate from trace water, solvent impurities (like alcohols in ethereal solvents), or even the base or boronic acid under certain conditions.
-
Solution: Use high-purity, anhydrous solvents. If using a solvent like THF or dioxane, ensure it is freshly distilled or from a sealed bottle. While Suzuki couplings often use water as a co-solvent, using excessive amounts or impure water can be detrimental.
-
-
Slow Transmetalation: If the transmetalation step is slow, the arylpalladium(II) intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
-
Solution: Accelerate the transmetalation step. This can be achieved by using a more effective base (K₃PO₄ or Cs₂CO₃) and ensuring the optimal solvent system for borate formation and solubility. Additionally, a highly active, electron-rich ligand can facilitate a more rapid overall catalytic turnover, helping the desired pathway outcompete the side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the best "starting point" catalyst system for this compound?
A: For a challenging substrate like this, a robust starting point is crucial to avoid initial failures. We recommend bypassing traditional catalysts and starting with a modern system known for high activity with sterically hindered substrates.[1][9]
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos is integrated into the precatalyst.
-
Base: K₃PO₄ (2.0 - 3.0 equivalents)[2]
-
Solvent: 1,4-Dioxane or Toluene with 10-20% water (v/v).[10][11]
-
Temperature: 80-110 °C
Q: How do the two fluorine substituents affect the reaction?
A: The fluorine atoms have competing effects. As highly electronegative atoms, they are electron-withdrawing via the inductive effect, which should make the aryl bromide more reactive towards oxidative addition. However, the fluorine at the 2-position (ortho to the bromine) creates significant steric bulk, which is often the dominant factor and slows oxidative addition. This steric hindrance is the primary reason why bulky ligands are required to facilitate the reaction.[12]
Q: What is the role of water in the reaction mixture?
A: Water plays several beneficial roles in many Suzuki couplings. It can help dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃), which is often crucial for activating the boronic acid.[8] The resulting hydroxide ions can also participate in the ligand exchange on palladium and facilitate the formation of the reactive borate species.[13] The optimal amount of water is key; typically a 10:1 to 4:1 ratio of organic solvent to water is effective.[2][10]
Q: My boronic acid partner is also complex or prone to decomposition. What should I do?
A: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common failure mode for many boronic acids, especially electron-rich or certain heteroaryl types.[5]
-
Use a Boronate Ester: The most common solution is to use a more stable derivative, like a pinacol boronate ester (Bpin). These are generally more resistant to protodeboronation and can be used under a wider range of conditions.[5]
-
Use a Milder Base: If the boronic acid is base-sensitive, a milder base like potassium fluoride (KF) might be effective, though this may require higher temperatures or a more active catalyst.[6][14]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to troubleshooting.[5][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues with your reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
Protocol 1: Optimized Conditions for this compound
This protocol employs a modern catalyst system designed to overcome the steric and electronic challenges posed by the substrate.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1 v/v) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[2] Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[15]
Table of Reagents and Conditions:
| Reagent/Parameter | Quantity/Setting | Rationale |
| Aryl Bromide | 1.0 mmol (1.0 eq) | Limiting Reagent |
| Arylboronic Acid | 1.2 mmol (1.2 eq) | Slight excess to drive reaction |
| XPhos Pd G3 | 0.02 mmol (2 mol%) | Highly active catalyst for hindered substrates[4] |
| K₃PO₄ | 2.0 mmol (2.0 eq) | Strong base to promote transmetalation[7] |
| 1,4-Dioxane (degassed) | 8.0 mL | Aprotic solvent, good for solubility |
| Water (degassed) | 1.6 mL | Co-solvent to dissolve base and aid cycle[10] |
| Temperature | 100 °C | Provides thermal energy for activation |
| Time | 12 - 24 h | Typical for challenging couplings |
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- RSC Publishing. (n.d.). Suzuki coupling with ligandless palladium and potassium fluoride.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Grignard Reagent Formation from 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to the Technical Support Center for advanced organometallic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging formation of Grignard reagents from 1-Bromo-2,5-difluoro-4-methylbenzene. The unique electronic properties of this substrate, arising from the interplay of two electron-withdrawing fluorine atoms and an electron-donating methyl group, present specific hurdles that require careful consideration and optimization.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address the most common issues encountered during the synthesis of 2,5-difluoro-4-methylphenylmagnesium bromide and provide actionable solutions.
Q1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I resolve this?
A1: Failure to initiate is the most frequent challenge, particularly with electron-deficient aryl halides. The primary reasons are almost always related to moisture contamination or a passivated magnesium surface.
-
Presence of Moisture: Grignard reagents are exceptionally strong bases and will be quenched by even trace amounts of water.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying at a minimum of 120°C for several hours and cooling under vacuum or in a desiccator. Use a freshly opened bottle of anhydrous solvent or a solvent from a purification system. Tetrahydrofuran (THF) is the recommended solvent for this substrate.
-
-
Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings will prevent the reaction from starting.[1]
-
Solution: The magnesium must be activated to expose a fresh, reactive metal surface. Several techniques can be employed:
-
Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to vigorously crush some of the magnesium turnings against the bottom of the flask.[1]
-
Chemical Activation with Iodine: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask under a flow of inert gas until the iodine sublimes and its purple vapor is visible, coating the magnesium. The color will fade as the iodine reacts with the magnesium surface.
-
Chemical Activation with 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension in THF. The observation of ethylene gas bubbling is a clear indicator that the magnesium surface is activated.[1]
-
-
Q2: The reaction starts, but then it turns dark brown or black, and my yield is very low. What is happening?
A2: A dark coloration is often indicative of side reactions, most notably Wurtz coupling, which leads to the formation of a biphenyl byproduct.[2] This is a significant issue with aryl Grignards, especially when the rate of Grignard formation is slow.
-
Wurtz Coupling: The already formed Grignard reagent (2,5-difluoro-4-methylphenylmagnesium bromide) can react with the unreacted starting material (this compound) to form the undesired homocoupled product, 2,2',5,5'-tetrafluoro-4,4'-dimethyl-1,1'-biphenyl.
Mechanism of Wurtz Coupling: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
-
Solutions to Minimize Wurtz Coupling:
-
Slow Addition: Add the solution of this compound very slowly (dropwise) to the activated magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with the magnesium surface over the already formed Grignard reagent.
-
Temperature Control: While some heat may be necessary for initiation, the reaction itself is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of Wurtz coupling. For this electron-deficient substrate, a low-temperature protocol may be beneficial.[3]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl bromide and bring it into contact with the magnesium surface.
-
Q3: I am still struggling with low yields and side products. Are there more reliable alternative methods for preparing this organometallic reagent?
A3: Yes. For challenging substrates like this, a halogen-magnesium exchange reaction is often a superior alternative to the classical direct insertion of magnesium. This method typically offers better functional group tolerance, proceeds under milder conditions, and can provide higher yields.
-
Recommended Method: Halogen-Magnesium Exchange with i-PrMgCl·LiCl ("Turbo Grignard")
-
This powerful reagent, developed by Knochel and coworkers, can perform a bromine-magnesium exchange on a wide variety of aryl bromides, including those with sensitive functional groups.[4][5][6] The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, leading to a more reactive species.[6] This reaction is often much faster and occurs at lower temperatures than direct magnesium insertion, which significantly suppresses side reactions like Wurtz coupling.
-
Experimental Protocols
Protocol 1: Direct Grignard Formation (Classical Method)
This protocol is a starting point and may require optimization.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-Dibromoethane (DBE)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Inert gas manifold
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium.
-
Reaction Start: Gently warm the mixture. The reaction is initiated when the iodine color fades and the solution becomes cloudy with gentle bubbling.
-
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.
Protocol 2: Halogen-Magnesium Exchange (Recommended Method)
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available or prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Two-necked round-bottom flask
-
Syringe pump (recommended for slow addition)
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Inert gas manifold
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Substrate Preparation: In the flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C in a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.1 equivalents) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: Stir the reaction mixture at -15 °C for 1-2 hours. The formation of the Grignard reagent is typically rapid under these conditions.
Reaction Monitoring and Characterization
To troubleshoot effectively, it is essential to monitor the reaction and characterize the products and byproducts.
Titration of the Grignard Reagent: Before use in a subsequent reaction, it is crucial to determine the concentration of your prepared Grignard reagent. A common method is titration with a standard solution of an alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.
NMR Spectroscopy for Impurity Analysis: ¹H and ¹⁹F NMR spectroscopy are powerful tools for identifying the starting material, the desired product after quenching, and the major byproduct (Wurtz coupling product).
Table 1: Expected NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound (Starting Material) | Aromatic protons in the range of 6.8-7.5 ppm. Methyl protons around 2.2-2.4 ppm. | Two distinct signals in the typical aryl fluoride region. |
| 2,5-Difluoro-4-methyltoluene (Product after quenching with H₂O) | Aromatic protons in the range of 6.6-7.2 ppm. Methyl protons around 2.1-2.3 ppm. | Two distinct signals in the typical aryl fluoride region. |
| 2,2',5,5'-Tetrafluoro-4,4'-dimethyl-1,1'-biphenyl (Wurtz Product) | Aromatic protons will show complex splitting patterns. Methyl protons around 2.2-2.4 ppm. | Two distinct signals for the fluorine atoms. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Visual Summaries
Diagram 1: Grignard Formation and Side Reaction Pathway
Caption: Main reaction pathway and the competing Wurtz coupling side reaction.
Diagram 2: Troubleshooting Workflow for Failed Initiation
Caption: Step-by-step troubleshooting guide for Grignard reaction initiation failure.
References
- Knochel, P., et al. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange.
-
ResearchGate. (2023). NMR of Organomagnesium Compounds. [Link]
-
NIH. (2018). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. [Link]
-
NIH. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Serve Content. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. [Link]
-
ResearchGate. (2023). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Andrew G. Myers Research Group. Halogen Magnesium Exchange. [Link]
-
Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
Organic Chemistry Portal. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Reactions of 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to the technical support center for synthetic transformations involving 1-Bromo-2,5-difluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. Its reactivity is governed by a combination of electronic and steric factors:
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Electronic Effects: The two electron-withdrawing fluorine atoms activate the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This can be advantageous, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[1] However, this electron deficiency can also increase the propensity for certain side reactions.
-
Steric Hindrance: The methyl group ortho to the bromine atom introduces steric bulk, which can influence the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.
This guide will address common challenges in the context of two widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as other pertinent reactions.
Part 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, reactions with this compound can sometimes be challenging.
FAQ 1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its inactivity is a primary suspect in failed reactions.
-
Explanation: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. Incomplete reduction leads to a low concentration of the active catalyst. Furthermore, the catalyst can decompose, often indicated by the formation of palladium black.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.
-
Use High-Purity Reagents: Impurities in solvents or reagents can poison the catalyst. Use anhydrous, degassed solvents and high-purity starting materials.
-
Optimize the Ligand: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote both oxidative addition and reductive elimination.[1] Standard ligands like PPh₃ may not be effective.
-
Consider a Pre-catalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as a palladacycle can sometimes be more reliable than in situ generation of the active species.
-
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step.
-
Explanation: Transmetalation requires the activation of the boronic acid by a base. The choice of base and solvent is crucial and interdependent. For electron-deficient aryl bromides, a moderately strong base is often sufficient.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1] The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic ester to the boronic acid, which is often the active species in transmetalation. However, excess water can lead to side reactions. A typical ratio is 10:1 organic solvent to water.
-
-
-
Boronic Acid Instability: Boronic acids can be unstable under the reaction conditions.
-
Explanation: A common side reaction is protodeboronation, where the boronic acid is converted back to the corresponding hydrocarbon. This is particularly problematic with electron-rich or heteroaryl boronic acids and can be exacerbated by prolonged reaction times or high temperatures.
-
Troubleshooting Steps:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA esters of the boronic acid are often more stable and can release the boronic acid slowly under the reaction conditions, minimizing decomposition.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions. Lowering the temperature may also help if protodeboronation is significant.
-
-
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
FAQ 2: I am observing significant amounts of side products, such as the dehalogenated starting material (hydrodehalogenation) or homocoupling of the boronic acid. How can I minimize these?
The formation of byproducts is a common challenge that reduces the yield of the desired product and complicates purification.
Possible Causes & Solutions:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.
-
Explanation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from trace amounts of water, alcohols, or even some phosphine ligands. Electron-deficient aryl bromides, like our substrate, can be more susceptible to this pathway.
-
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that promote the desired C-C bond formation (reductive elimination) to outcompete the dehalogenation pathway.
-
Base Selection: Strong bases like NaOtBu can sometimes promote dehalogenation. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Solvent Choice: Protic solvents can be a source of hydrides. Using aprotic solvents like toluene or dioxane can minimize this side reaction.
-
Lowering Temperature: Dehalogenation can have a higher activation energy than the desired coupling, so running the reaction at a lower temperature may improve selectivity.
-
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.
-
Explanation: This side reaction is typically caused by the presence of oxygen, which can mediate the oxidative coupling of the boronic acid.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
-
Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Pd(II) pre-catalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts can offer improved stability and activity. |
| Ligand | XPhos, SPhos, or RuPhos (1-2 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Br bond and promoting reductive elimination in sterically hindered and electron-deficient substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases that are effective in promoting transmetalation without causing excessive side reactions.[1] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/EtOH/H₂O | Aprotic solvents are generally preferred to minimize hydrodehalogenation. A small amount of water is often necessary to dissolve the base. |
| Temperature | 80-110 °C | A good starting range to ensure a reasonable reaction rate without excessive decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst decomposition and homocoupling of the boronic acid. |
Part 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[2] When using this compound, specific challenges can arise.
FAQ 3: My Buchwald-Hartwig amination is giving low yields. What should I investigate?
Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations can be attributed to issues with the catalyst, base, or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inhibition/Decomposition: The amine starting material or product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Explanation: The choice of ligand is critical to prevent catalyst inhibition and promote the desired C-N bond formation.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands.[3] These ligands create a sterically hindered environment around the palladium center, favoring the desired catalytic turnover.
-
Use a Pre-catalyst: Buchwald's G3 or G4 pre-catalysts are often highly effective as they are designed for rapid generation of the active monoligated Pd(0) species.
-
-
-
Base Incompatibility: The choice of base is critical and depends on the pKa of the amine and the solvent used.
-
Explanation: A base that is too weak will not effectively deprotonate the amine-palladium complex, halting the catalytic cycle. A base that is too strong can lead to side reactions.
-
Troubleshooting Steps:
-
For Primary and Secondary Alkylamines: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[4]
-
For Anilines: A weaker base such as Cs₂CO₃ or K₃PO₄ may be sufficient and can help to avoid base-sensitive functional group degradation.
-
Solvent Considerations: In nonpolar solvents like toluene, an anionic base is generally needed to deprotonate the neutral palladium-amine complex.[5][6]
-
-
Troubleshooting Logic for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Part 3: Other Potential Reactions and Troubleshooting
While Suzuki and Buchwald-Hartwig reactions are common, other transformations with this compound may also be encountered.
FAQ 4: I am attempting a Grignard formation or a lithiation/metal-halogen exchange, but the reaction is failing or giving complex mixtures. What could be the issue?
The formation of organometallic reagents from this compound can be challenging.
Possible Causes & Solutions:
-
Grignard Formation:
-
Explanation: The initiation of Grignard reagent formation can be difficult. The magnesium surface is often coated with a passivating layer of magnesium oxide.
-
Troubleshooting Steps:
-
Activation of Magnesium: Use chemical activators like a small crystal of iodine or 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that solvents are rigorously anhydrous.
-
-
-
Lithiation/Metal-Halogen Exchange:
-
Explanation: While the electron-withdrawing fluorine atoms facilitate metal-halogen exchange with organolithium reagents (e.g., n-BuLi), they can also direct ortho-lithiation (deprotonation of a C-H bond adjacent to a fluorine).
-
Troubleshooting Steps:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C or lower) to favor the kinetically faster bromine-lithium exchange over the thermodynamically favored deprotonation.
-
Rapid Quenching: After the exchange is complete, quench the reaction with the desired electrophile at low temperature to minimize side reactions.
-
-
Conclusion
Troubleshooting failed reactions of this compound requires a systematic approach that considers the interplay of electronic and steric effects. By carefully selecting the catalyst system, base, and solvent, and by rigorously controlling the reaction conditions, many of the common challenges can be overcome. This guide provides a starting point for optimizing your synthetic transformations and achieving successful outcomes.
References
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. [Link]
-
Hims, M. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Metal–halogen exchange. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. [Link]
-
Reddit. (2021). Problems with Suzuki coupling. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
chemeurope.com. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6789-6819. [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. In Name Reactions in Organic Synthesis. [Link]
-
Karami, K., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(5), 5483-5493. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
The Organic Chemist. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Narasimhan, N. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 92(4-5), 367-377. [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
-
Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5863-5873. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Al-Masum, M., & El-Sayed, E. (2012). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2012(5), 205-217. [Link]
-
Wang, C., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(11), 18888-18900. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2,5-difluoro-4-methylbenzene
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1-Bromo-2,5-difluoro-4-methylbenzene (CAS No: 252004-42-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, electron-deficient building block in their synthetic endeavors. The presence of two strongly electron-withdrawing fluorine atoms significantly influences the reactivity of the C-Br bond, creating both opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Foundational Knowledge & General Handling
This section addresses the fundamental properties of this compound and best practices for its storage and handling.
Q1: What is the reactivity profile of this compound compared to non-fluorinated aryl bromides?
A1: The key difference lies in the electronic nature of the aromatic ring. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This has several consequences:
-
Enhanced Electrophilicity: The carbon atom attached to the bromine is more electron-deficient (more electropositive) than in a non-fluorinated analogue like 4-bromotoluene. This significantly facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-limiting.[1]
-
Increased Acidity of Aryl Protons: The aryl C-H protons are more acidic, making the molecule more susceptible to directed ortho-metalation or deprotonation under strongly basic conditions.
-
Challenges in Nucleophilic Reactions: While the C-Br bond is activated for metal-catalyzed reactions, forming classical organometallic reagents like Grignards can be more challenging due to the molecule's overall electron-deficient character.
Q2: What are the recommended storage and handling procedures for this compound?
A2: Like most halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Material Safety Data Sheet (MSDS) for similar compounds indicates potential for skin, eye, and respiratory irritation.[2]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this substrate. Success hinges on the careful selection of catalyst, ligand, base, and solvent.
Q3: My Suzuki-Miyaura coupling reaction is giving low yield or has stalled. What are the most likely causes?
A3: Low yield in a Suzuki coupling with this substrate often points to one of several key areas. The electron-deficient nature of the aryl bromide makes oxidative addition relatively facile, so issues often arise in subsequent steps of the catalytic cycle or from side reactions.
Troubleshooting Flowchart: Failed Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose the issue.
Caption: Key steps and considerations for a lithiation-borylation reaction sequence.
The most critical factor is temperature control. If the aryllithium intermediate is allowed to warm up, it can undergo elimination of lithium fluoride to form a highly reactive benzyne intermediate, leading to a mixture of undesired products. The trapping with the boron electrophile must be done quickly and efficiently at low temperatures.
References
-
Fors, B. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Shi, S., & Zhang, Y. (2007). Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. The Journal of Organic Chemistry. [Link]
-
Casitas, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
University of Rochester. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
-
Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research. [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
Sources
Section 1: Understanding the Chemistry: Common Impurities and Their Origins
Answering the user's request.## Technical Support Center: Purification of 1-Bromo-2,5-difluoro-4-methylbenzene
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound (CAS No. 252004-42-5). The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each purification strategy.
The most common synthetic route to this compound is the electrophilic bromination of 2,5-difluorotoluene. This reaction, typically catalyzed by a Lewis acid like FeBr₃ or AlCl₃, is an electrophilic aromatic substitution.[1] The directing effects of the methyl group (activating, ortho-, para-directing) and the fluorine atoms (deactivating, ortho-, para-directing) guide the incoming electrophile.
Due to these directing effects, the reaction rarely yields a single product. Understanding the potential byproducts is the first step in designing an effective purification strategy.[2][3]
Common Reaction Contaminants:
-
Starting Material: Unreacted 2,5-difluorotoluene.
-
Isomeric Byproducts: The primary impurity is often the alternative isomer, 2-Bromo-1,4-difluoro-5-methylbenzene. The formation of other isomers is also possible, though typically in smaller amounts.
-
Di-brominated Species: Over-reaction can lead to the formation of di-brominated difluorotoluene derivatives.[4][5]
-
Reaction Solvents & Catalysts: Residual solvents (e.g., dichloromethane, acetic acid) and traces of the catalyst.
The physical properties of these compounds, particularly their boiling points and polarities, will dictate the most effective purification method.
Section 2: Purification Workflow & Strategy
A multi-step approach is often necessary to achieve high purity. The initial work-up removes bulk, inorganic impurities, while subsequent steps target organic contaminants.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the purification process.
Q1: My final product is an oil or a low-melting solid, but literature suggests it should be a crystalline solid. What's wrong?
A1: This is a classic case of melting point depression caused by impurities. The presence of starting material, isomeric byproducts, or residual solvent disrupts the crystal lattice, preventing proper solidification.
-
Causality: The structural differences in isomeric impurities, even if minor, are significant enough to inhibit the formation of a well-ordered crystal structure. Solvents act as liquid contaminants, having an even more pronounced effect.
-
Troubleshooting Steps:
-
Confirm Solvent Removal: Ensure all extraction and chromatography solvents have been thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process.
-
Analyze the Impurity Profile: Obtain a ¹H NMR or GC-MS spectrum of your crude product. This will identify the primary contaminants (e.g., starting material vs. isomer).
-
Select a Secondary Purification Method:
-
If the major impurity is the starting material (2,5-difluorotoluene), its lower boiling point should allow for easy removal via vacuum distillation.
-
If isomeric impurities are dominant, flash column chromatography is the most effective method for separation.[6][7]
-
Once a higher purity is achieved (>95%), attempt recrystallization.
-
-
Q2: My ¹H NMR spectrum shows multiple complex signals in the aromatic region, indicating a mixture of isomers. How can I separate them?
A2: Separating constitutional isomers of substituted bromobenzenes is a common challenge that requires a high-resolution technique like flash column chromatography.[8]
-
Scientific Rationale: Isomers, while having the same mass, often exhibit slight differences in polarity due to variations in their dipole moments. Silica gel, a polar stationary phase, can exploit these differences. The less polar compound will elute first.
-
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a low-polarity eluent like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane. Aim for an Rf value of ~0.3 for the desired product.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" method typically yields better separation than loading the sample as a liquid.
-
Elution: Place the dry-loaded sample atop the column. Begin eluting with your solvent system, collecting fractions continuously. Monitor the elution process using TLC.
-
Fraction Analysis: Combine the fractions that contain the pure desired product, as determined by TLC.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Q3: The reaction seems complete, but my yield is low after purification. Where could my product be going?
A3: Product loss can occur at several stages. A systematic review of the process is necessary.
-
Potential Causes & Solutions:
-
Incomplete Extraction: The product might have partial solubility in the aqueous phase. Perform multiple extractions (e.g., 3x with the organic solvent) to ensure complete transfer from the aqueous layer.
-
Loss During Chromatography: The product may be strongly adsorbed onto the silica gel if the eluent is not polar enough. If streaking is observed on TLC, a slightly more polar solvent system may be needed. Conversely, too polar a solvent can co-elute impurities.[9]
-
Loss During Recrystallization: Using too much hot solvent will keep more of your product dissolved even after cooling. The key is to use the minimum amount of hot solvent required to fully dissolve the solid.[10][11] Additionally, ensure the solution is cooled slowly to room temperature before placing it in an ice bath to maximize crystal formation.[11]
-
Volatilization: While not extremely volatile, some product can be lost if left under high vacuum for extended periods, especially with gentle heating.
-
Q4: My purified product is a clear liquid/solid but has a persistent yellow or brown tint. How do I decolorize it?
A4: Coloration is usually due to trace amounts of highly conjugated or oxidized impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., hexane or dichloromethane). Add a small amount of activated charcoal (approx. 1-2% by weight), stir or gently heat for 10-15 minutes, and then filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal. The non-polar charcoal adsorbs the colored impurities.
-
Silica Plug Filtration: A faster method is to dissolve the product in a minimal amount of a non-polar solvent (like hexane) and pass it through a short column ("plug") of silica gel. The polar, colored impurities will adhere to the silica, while your less polar product elutes quickly.
-
Section 4: Frequently Asked Questions (FAQs)
-
What is the best analytical method to determine the purity of this compound?
-
A combination of techniques is ideal. Gas Chromatography (GC) with a flame ionization detector (FID) is excellent for quantifying the percentage of volatile impurities like starting material and isomers. ¹H and ¹⁹F NMR spectroscopy are crucial for confirming the structure and identifying isomeric impurities. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) can be used.[12]
-
-
Can I use distillation instead of chromatography to separate the isomers?
-
This depends on the difference in their boiling points. Isomers of substituted benzenes often have very close boiling points, making separation by standard distillation difficult. High-efficiency fractional distillation with a Vigreux or packed column might be feasible but is often more technically demanding and less effective than chromatography for achieving >99% purity.
-
-
What is a good recrystallization solvent for this compound?
-
Finding the ideal recrystallization solvent often requires some experimentation.[10] Good candidates are solvents in which the compound is sparingly soluble at room temperature but highly soluble when hot. Start by testing small amounts in solvents like hexanes, heptane, ethanol, or methanol. A mixed solvent system, such as ethanol/water, can also be effective.
-
-
What safety precautions should I take when handling this compound?
-
Like many halogenated aromatic compounds, this compound should be handled with care.[13] It is expected to be an irritant to the skin, eyes, and respiratory system.[14] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
References
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
PubMed. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. J Org Chem, 68(24), 9384-8. Retrieved from [Link]
-
ResearchGate. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Docsity. (2021). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. Retrieved from [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
National Institutes of Health. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
MPG.PuRe. (2020). Polymer Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
OC Lectures. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. YouTube. Retrieved from [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
-
Nichols, L. (2022). Column Chromatography. YouTube. Retrieved from [Link]
Sources
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- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Debromination of 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to our dedicated technical resource for chemists, researchers, and drug development professionals working with 1-Bromo-2,5-difluoro-4-methylbenzene. This versatile fluorinated building block is a valuable component in the synthesis of complex molecules. However, its utility can be hampered by a common and often frustrating side reaction: unwanted debromination.
This guide provides in-depth, practical solutions to this challenge. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound prone to debromination in cross-coupling reactions?
A1: The susceptibility of this compound to debromination, often observed as the formation of 1,4-difluoro-2-methylbenzene, is rooted in the electronic properties of the molecule. The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbon atom bonded to the bromine. This polarization facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is the desired reactivity.[1] However, it also makes the molecule more susceptible to side reactions that lead to the replacement of bromine with a hydrogen atom, a process known as hydrodebromination or protodebromination.[2][3]
Q2: I'm observing significant hydrodebromination in my Suzuki-Miyaura coupling. What is the mechanism, and how can I prevent it?
A2: This is a classic issue, especially with electron-deficient aryl bromides. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This Pd-H intermediate can arise from the reaction of the palladium complex with various components in your reaction mixture, such as the base, solvent (especially alcohols), or even trace amounts of water.[1][3][4] Once formed, the Ar-Pd-Br intermediate can undergo reductive elimination with the hydride to yield the undesired debrominated arene (Ar-H).
Visualizing the Competing Catalytic Cycles:
Caption: Competing Suzuki coupling and hydrodebromination pathways.
Mitigation Strategies for Suzuki Coupling:
| Parameter | Recommended Adjustment & Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination of the desired product, outcompeting the debromination pathway. |
| Base Selection | Switch to a weaker, non-nucleophilic base. Strong bases, especially in the presence of protic solvents, can generate hydride species. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] |
| Solvent System | Employ aprotic solvents to minimize them as a hydride source. A mixture of toluene/water or dioxane/water is often effective.[3] |
| Temperature | Lower the reaction temperature. Debromination side reactions are often more prevalent at higher temperatures. A longer reaction time at a lower temperature (e.g., 80-90 °C) may be beneficial.[2] |
Troubleshooting Guide: Organometallic Intermediate Formation
The formation of an organolithium or Grignard reagent from this compound is a key step for introducing other functionalities. However, debromination during this process is a significant risk.
Issue: Low yields during lithium-halogen exchange and formation of 1,4-difluoro-2-methylbenzene.
This outcome suggests that the desired aryllithium intermediate, once formed, is either unstable or is being quenched by a proton source before it can react with your electrophile.
Key Principles for Successful Lithium-Halogen Exchange:
-
Speed: Lithium-halogen exchange is an extremely fast reaction, often faster than proton transfer or nucleophilic addition, especially at low temperatures.[5][6] The exchange rate follows the trend I > Br > Cl.[5][7]
-
Temperature Control: The stability of the resulting aryllithium species is paramount. These intermediates can be unstable at higher temperatures.
Experimental Protocol for Optimized Lithium-Halogen Exchange:
-
Rigorous Anhydrous Conditions: Meticulously dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone).
-
Low-Temperature Environment: Pre-cool the solution of this compound in THF to -78 °C using a dry ice/acetone bath. For particularly sensitive systems, temperatures down to -100 °C can be beneficial.
-
Reagent Addition: Slowly add the organolithium reagent (n-BuLi or t-BuLi) dropwise to the stirred solution. A rapid addition can cause localized heating and promote side reactions.
-
Stirring Time: Allow the exchange to proceed for a short period (e.g., 15-30 minutes) at -78 °C.
-
Electrophile Quench: Add the electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting lithium-halogen exchange.
Issue: My Grignard reagent formation is sluggish or fails, resulting in debromination.
Grignard formation can be a good alternative to lithiation, but initiation can be difficult with electron-poor aryl halides, and debromination can still occur.
Protocol for Successful Grignard Formation:
-
Magnesium Activation: The native oxide layer on magnesium turnings can passivate the surface and prevent reaction initiation.
-
Method 1 (Mechanical): Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Method 2 (Chemical): In the reaction flask with magnesium and anhydrous THF, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming or sonication should initiate a reaction (disappearance of iodine color or bubbling), indicating the magnesium is activated.[8]
-
-
Initiation: Add a small portion of your this compound solution to the activated magnesium. A gentle exotherm or bubbling signals initiation.
-
Controlled Addition: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. This prevents high local concentrations that can lead to side reactions like Wurtz coupling.
By methodically addressing these parameters, you can effectively suppress debromination and achieve high yields in your reactions with this compound.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 20(10), 1579-1581. [Link]
-
D'Amato, E. M., & Batey, R. A. (2012). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic letters, 14(11), 2782–2785. [Link]
-
Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. [Link]
-
Wiesler, S., Bau, M. A., Niepel, T., & Streuff, J. (2018). Optimization of the Grignard reagent formation. Chemistry–A European Journal, 24(59), 15839-15843. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Fe-Catalyzed Dicarbofunctionalization of Electron-Rich Alkenes with Grignard Reagents and (Fluoro)Alkyl Halides. Journal of the American Chemical Society, 144(5), 2264–2272. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3317-3320. [Link]
-
Heck, R. F., Negishi, E. I., & Suzuki, A. (2010). Palladium-catalyzed cross couplings in organic synthesis. Nobel Prize lecture. [Link]
-
Rieke, R. D., & Wu, T. C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(10), 2740-2742. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting, Princeton University. [Link]
-
Lithium Halogen Exchange. University of Rochester. [Link]
-
Grignard Synthesis? Reddit r/Chempros. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. ResearchGate. [Link]
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- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 8. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to the technical support center for cross-coupling reactions involving 1-bromo-2,5-difluoro-4-methylbenzene. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions in a structured Q&A format. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.
Understanding the Substrate: this compound
The unique structure of this compound presents specific challenges and opportunities in cross-coupling reactions. The two fluorine atoms are strongly electron-withdrawing, which generally facilitates the oxidative addition step, often the rate-limiting step in many palladium-catalyzed cross-couplings.[1] However, the fluorine atom ortho to the bromine can introduce steric hindrance and potentially influence ligand selection. The methyl group, being electron-donating, has a lesser electronic impact compared to the fluorine atoms but contributes to the overall steric profile of the molecule.
This guide will address common issues and provide actionable solutions for various cross-coupling reactions with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: I am starting a new cross-coupling reaction with this compound. What are the most critical parameters to consider for initial catalyst screening?
A1: When initiating a cross-coupling reaction with this substrate, the most critical parameters to consider are the choice of palladium precursor, the ligand, the base, and the solvent.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. For more challenging reactions, pre-formed catalysts like Buchwald's G3 or G4 palladacycles can offer higher activity and reproducibility.[2]
-
Ligand Selection: Due to the electron-deficient nature of the aryl bromide, bulky and electron-rich phosphine ligands are generally recommended.[3][4] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4] Good starting points include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[5]
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[2][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is often required.[6]
-
Solvent Choice: The solvent should be chosen to ensure the solubility of all reactants and intermediates. Common choices include ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene.[2][4] For some reactions, the addition of water can be beneficial, particularly in Suzuki-Miyaura couplings.[4]
Q2: My reaction is sluggish or shows no conversion. What are the first troubleshooting steps I should take?
A2: If you are experiencing low or no conversion, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that your reagents, especially the boronic acid (for Suzuki coupling) and the palladium catalyst, are of high quality and have not degraded. Boronic acids can undergo protodeboronation, especially if they are electron-deficient.[5][7]
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[5] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[4][5]
-
Increase Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[8] If your reaction is sluggish at a lower temperature, consider increasing it, ensuring it does not exceed the decomposition temperature of your reactants or catalyst.
-
Screen a Stronger Base: If transmetalation (in Suzuki coupling) or deprotonation of the coupling partner is rate-limiting, a stronger base may be necessary.[3][4] For example, switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃ can improve yields in challenging Suzuki couplings.[4]
-
Re-evaluate Your Ligand Choice: If a standard ligand is not effective, consider screening a panel of more specialized ligands. For electron-deficient substrates, highly active Buchwald-type ligands are often necessary.[9]
Suzuki-Miyaura Coupling
Q3: I am performing a Suzuki-Miyaura coupling with an electron-deficient boronic acid and observing low yields. What could be the issue and how can I resolve it?
A3: Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids are often due to a slow transmetalation step.[9] Electron-deficient boronic acids are less nucleophilic, which can hinder their transfer to the palladium center.[5]
Troubleshooting Strategies:
-
Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate the formation of the more nucleophilic boronate species, thereby accelerating transmetalation.[5]
-
Consider Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can lead to protodeboronation of the electron-deficient boronic acid.[4] Using anhydrous solvents and bases can sometimes improve the outcome.
-
Switch to a More Stable Boron Reagent: If protodeboronation is a significant issue, consider using more stable boron reagents like pinacol boronic esters (BPin) or trifluoroborate salts (BF₃K).[7]
-
Optimize the Ligand: Bulky, electron-rich ligands like XPhos or SPhos can accelerate the overall catalytic cycle and may be more effective for this challenging coupling.[9]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[1] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to boronic acid homocoupling.[1]
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction mixture before and during the reaction to minimize oxygen levels.[5]
-
Use a Pd(0) Precursor: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[5]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over the homocoupling pathway.[5]
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | Readily available and effective. G3 precatalysts offer high activity. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed for electron-deficient substrates.[4] |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Good solubility for reactants and catalyst. Water can be beneficial but should be optimized.[2][4] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination with a primary amine and getting low conversion. What adjustments should I make?
A5: Low conversion in Buchwald-Hartwig aminations with primary amines can be due to several factors, including catalyst inhibition or slow reductive elimination.
Optimization Strategies:
-
Ligand Selection: The choice of ligand is critical. For primary amines, bidentate ligands like BINAP or DPPF were early successes.[10] However, more modern, bulky monodentate ligands like the Buchwald biarylphosphine ligands (e.g., XPhos, BrettPhos) often provide superior results, especially with hindered amines.[11]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice.[6] If solubility is an issue, consider lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Toluene or dioxane are standard solvents. Ensure they are anhydrous.
-
Catalyst Precursor: Using a pre-formed palladacycle, such as a Buchwald G3 or G4 precatalyst, can lead to more consistent and higher yields by ensuring efficient generation of the active Pd(0) species.
Q6: Can I use ammonia as a coupling partner in a Buchwald-Hartwig amination with this compound?
A6: Yes, the use of ammonia or ammonia equivalents in Buchwald-Hartwig aminations to form primary anilines is well-established, though it can be challenging as ammonia can act as an inhibitor to the palladium catalyst.[6][12]
Key Considerations:
-
Ammonia Source: You can use aqueous ammonia or an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), which can be easier to handle.[6]
-
Specialized Ligands: Specific ligands have been developed to facilitate the coupling of ammonia. The Hartwig group has reported effective systems for this transformation.[6]
-
Reaction Conditions: Careful optimization of the reaction conditions, including temperature and catalyst loading, is necessary to achieve good yields.
Sonogashira and Heck Couplings
Q7: What are the key considerations for a Sonogashira coupling with this compound?
A7: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide.[13][14] For your substrate, the key considerations are:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[15]
-
Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed.[16][17] These often employ more active palladium catalysts and may require a different base.
-
Reactivity: The electron-deficient nature of your aryl bromide should facilitate the oxidative addition step.
Q8: I am planning a Heck reaction. What should I be aware of when using this compound?
A8: The Heck reaction couples an aryl halide with an alkene.[18][19]
-
Catalyst: A simple palladium source like Pd(OAc)₂ is often sufficient, sometimes with the addition of a phosphine ligand like PPh₃.[15][19]
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HBr generated in the reaction.[18]
-
Regioselectivity: The regioselectivity of the alkene addition can be an issue. With electron-deficient aryl halides, the reaction is generally reliable.
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl group and the palladium to the alkene, followed by syn-elimination of the palladium hydride, leading to the trans-alkene product.[19]
Experimental Protocols
General Procedure for a Screening Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[4]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Key Concepts
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Palladium-Catalyzed Coupling of Polyfluorinated Arenes with Heteroarenes via C–F/C–H Activ
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium catalysed Suzuki reactions of fluoroarenes.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Buchwald–Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Organoborane coupling reactions (Suzuki coupling).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with....
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- A Mechanistic Investigation of Palladium-Catalyzed Reactions with 1-Bromo-4-iodobenzene: A Compar
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Royal Society of Chemistry.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry.
- Deoxygenative Cross-Coupling of Aromatic Amides with Polyfluoroarenes. PubMed.
- Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Royal Society of Chemistry.
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Optimization of the reaction conditions for cross‐coupling of....
- Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions.
- Heck Reaction. Chemistry LibreTexts.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
effect of solvent on 1-Bromo-2,5-difluoro-4-methylbenzene reactivity
Welcome to the technical support center for 1-Bromo-2,5-difluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group, can present specific challenges and opportunities in synthesis. This document provides practical, field-proven insights to help you navigate these nuances, with a particular focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis, primarily utilized in two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This is the most common application, enabling the formation of carbon-carbon bonds to create complex biaryl structures. These structures are frequently found in pharmaceuticals and advanced materials. The fluorine atoms can modulate the pharmacokinetic properties of a drug candidate, making this reagent particularly useful in medicinal chemistry.
-
Grignard Reagent Formation: The aryl bromide functionality can be converted into the corresponding Grignard reagent, (2,5-difluoro-4-methylphenyl)magnesium bromide. This creates a potent carbon-based nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.
Q2: How do the fluorine and methyl substituents on the aromatic ring influence the reactivity of this compound?
A2: The electronic nature of the substituents has a significant impact on the reactivity of the C-Br bond. The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. In the context of Suzuki-Miyaura coupling, this electronic-deficiency generally facilitates the initial oxidative addition step of the palladium(0) catalyst into the C-Br bond, which is often the rate-determining step in the catalytic cycle.[1] The electron-donating methyl group has a counteracting, albeit weaker, effect. This electronic balance makes the substrate reactive but generally stable.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most likely causes related to the solvent?
A3: Low yields in Suzuki-Miyaura couplings are frequently traced back to suboptimal solvent choice. Here are the key solvent-related factors to investigate:
-
Inappropriate Polarity: For many palladium-catalyzed couplings, a mixture of an organic solvent and water is optimal.[2] The base (e.g., K₂CO₃, K₃PO₄) is often more soluble in the aqueous phase, while the organic substrate and catalyst reside in the organic phase. A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[2]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products. It is crucial to use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.[2]
-
Solvent-Base Mismatch: The effectiveness of the base is linked to its solubility in the chosen solvent system. For instance, if you are using an inorganic base like K₃PO₄, a biphasic system with water is beneficial. If you are using an organic base, a purely organic solvent system might be more appropriate.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide will help you troubleshoot common issues encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Significant Dehalogenation Side Product Observed
You observe a significant amount of 2,5-difluoro-4-methylbenzene (the dehalogenated byproduct) in your crude reaction mixture, confirmed by GC-MS or ¹H NMR.
Causality: Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[3] This often occurs via the formation of a palladium-hydride (Pd-H) species. Protic solvents, such as alcohols, can be a source of the hydride.[4]
Troubleshooting Steps:
-
Change the Solvent System: If you are using a protic co-solvent like ethanol or methanol, switch to an aprotic solvent system. A mixture of 1,4-dioxane and water or toluene and water is a good starting point.[4]
-
Optimize the Base: Some bases are more prone to promoting dehalogenation. If you are using a strong alkoxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄) base.[4]
-
Control Water Content: While a small amount of water is often beneficial, excess water can sometimes contribute to dehalogenation. If using an "anhydrous" system, ensure all reagents and solvents are rigorously dried.
Issue 2: Low or No Reaction Conversion
Your reaction stalls, and you observe mostly unreacted starting material.
Causality: Poor reaction conversion can be due to several factors, including an inactive catalyst, poor solubility of reactants, or a slow transmetalation step. The solvent plays a crucial role in all these aspects.
Troubleshooting Steps:
-
Evaluate Reactant Solubility: Ensure that your aryl bromide, boronic acid, and base are at least partially soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent. For example, DMF is a highly polar aprotic solvent that can dissolve a wide range of organic compounds and inorganic salts.[5]
-
Solvent Polarity and Catalyst Choice: The choice of solvent should complement your palladium catalyst. Less polar solvents like toluene or 1,4-dioxane are often a good match for neutral palladium complexes like Pd(PPh₃)₄. Highly polar solvents may be more suitable for ionic pre-catalysts.[5]
-
Increase Reaction Temperature: If using a lower-boiling solvent like THF, switching to a higher-boiling solvent like 1,4-dioxane or toluene allows you to increase the reaction temperature, which can significantly improve reaction rates.
| Solvent System | Typical Temperature (°C) | General Applicability |
| 1,4-Dioxane / H₂O | 80-100 | Good general-purpose system for a wide range of boronic acids. |
| Toluene / H₂O | 80-110 | Often effective with bulky, electron-rich phosphine ligands. |
| THF / H₂O | 60-70 | Useful for reactions that proceed at lower temperatures. |
| DMF | 80-120 | Good for reactions where reactant solubility is a challenge. |
Table 1. Common solvent systems for Suzuki-Miyaura coupling and their typical reaction temperatures.
Troubleshooting Guide: Grignard Reagent Formation
This guide addresses common problems when preparing the Grignard reagent from this compound.
Issue 1: Difficulty Initiating the Grignard Reaction
The reaction between the magnesium turnings and the aryl bromide does not start.
Causality: Grignard reagent formation is a surface reaction that can be inhibited by a passivating layer of magnesium oxide on the magnesium turnings. The solvent also plays a a critical role in stabilizing the nascent Grignard reagent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous ethereal solvents (diethyl ether or THF) must be used.[6]
-
Activate the Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Solvent Choice: THF vs. Diethyl Ether:
-
Diethyl Ether: Has a low boiling point (34.6 °C), which can make it difficult to maintain the temperature required for some less reactive aryl bromides. However, its low boiling point simplifies removal after the reaction.[7]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C), which can help initiate the reaction with less reactive halides.[8] THF is also a better coordinating solvent than diethyl ether, which can help to stabilize the Grignard reagent as it forms.[7][9] For a substituted, electron-deficient aryl bromide like this compound, THF is often the preferred solvent.
-
Issue 2: Formation of Wurtz Coupling Side Product
You observe the formation of a significant amount of the homocoupled biphenyl product, 2,2',5,5'-tetrafluoro-4,4'-dimethyl-1,1'-biphenyl.
Causality: The Wurtz coupling side product arises from the reaction of the formed Grignard reagent with unreacted aryl bromide. This is more likely to occur at higher concentrations of the aryl bromide.
Troubleshooting Steps:
-
Slow Addition of Aryl Bromide: Add the solution of this compound in your chosen ethereal solvent slowly to the suspension of magnesium turnings. This maintains a low concentration of the aryl bromide in the reaction mixture.
-
Solvent Volume: Using a sufficient volume of solvent to ensure adequate dilution can also help to minimize this side reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for your specific boronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Formation of (2,5-difluoro-4-methylphenyl)magnesium bromide
-
Apparatus Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes. Allow to cool.
-
Reaction Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete conversion. The resulting grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
References
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Reddit. (2016). THF vs ether in Grignard synthesis. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Science Madness. (2019). Ether for Grignard. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
YouTube. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
University of California, Davis. (n.d.). 25. The Grignard Reaction. [Link]
-
ScienceDirect. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. [Link]
-
YouTube. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. (n.d.). Grignard reagent formation. [Link]
-
Semantic Scholar. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.. [Link]
-
MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
ResearchGate. (n.d.). Grignard-Reactions.pdf. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]
-
LibreTexts. (n.d.). 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition. [Link]
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minimizing homocoupling in 1-Bromo-2,5-difluoro-4-methylbenzene Suzuki reactions
Topic: Minimizing Homocoupling in 1-Bromo-2,5-difluoro-4-methylbenzene Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly the formation of homocoupling byproducts when using substrates like this compound.
Troubleshooting Guide: Minimizing Unwanted Homocoupling
This guide is structured to help you diagnose and resolve common issues leading to the formation of homocoupling byproducts in your Suzuki-Miyaura reactions.
High Levels of Boronic Acid Homocoupling Observed. What are the Potential Causes and Solutions?
The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and can significantly reduce the yield of the desired cross-coupled product. This side reaction is primarily driven by the presence of Pd(II) species and oxygen.[1][2]
Potential Causes:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2][3][4]
-
Inefficient Pre-catalyst Activation: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can promote homocoupling.[1]
-
Slow Transmetalation: A slow transmetalation step can lead to an increased lifetime of the organopalladium(II) halide intermediate, which might be more susceptible to side reactions or allow for competing homocoupling pathways.
Solutions:
-
Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2][5] This can be achieved by bubbling an inert gas through the solvent prior to adding the reagents and then keeping the reaction vessel under a positive pressure of the inert gas. For more rigorous degassing, the freeze-pump-thaw method can be employed.
-
Use of Pd(0) Pre-catalysts: Employing a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the need for in situ reduction of a Pd(II) source, thus minimizing the initial concentration of Pd(II).
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway.[6] For sterically hindered substrates like this compound, ligands such as S-Phos or RuPhos have been shown to be effective.[7]
-
Base Selection: The choice of base can influence the rate of transmetalation.[8] A stronger base may be required to facilitate the transmetalation of electron-deficient boronic acids, thereby shortening the lifetime of intermediates that could lead to side reactions. However, excessively strong bases can also promote boronic acid degradation.[9] A careful screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[5][10]
Significant Amounts of Aryl Bromide Homocoupling are Present. How Can This Be Minimized?
Homocoupling of the aryl bromide is another potential side reaction, although often less prevalent than boronic acid homocoupling.
Potential Causes:
-
Reductive Homocoupling: This can occur through a palladium-catalyzed process, particularly in the presence of certain reducing agents or under specific reaction conditions.[11]
-
High Catalyst Loading: An excessively high concentration of the palladium catalyst can sometimes lead to an increased rate of side reactions, including homocoupling.
Solutions:
-
Optimize Catalyst Loading: It is important to use the minimum effective amount of palladium catalyst. Typically, catalyst loadings of 1-5 mol% are sufficient.
-
Choice of Ligand: As with boronic acid homocoupling, the use of appropriate ligands can favor the desired cross-coupling pathway. Bulky, electron-donating ligands can accelerate the reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling of the aryl bromide.[6][12]
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. Higher temperatures can sometimes promote undesired pathways.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms and experimental parameters that influence homocoupling in Suzuki-Miyaura reactions.
What is the mechanism of homocoupling in Suzuki reactions?
There are two primary homocoupling side reactions in Suzuki-Miyaura coupling:
-
Boronic Acid Homocoupling: This is often the major homocoupling pathway. A proposed mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl product and Pd(0).[2] The Pd(II) species can be generated from the Pd(II) precatalyst or by the oxidation of Pd(0) by oxygen.[1][2]
Caption: Proposed catalytic cycle for Pd(II)-mediated homocoupling of boronic acids.
-
Aryl Halide Homocoupling: This can proceed through a reductive coupling mechanism. Two molecules of the aryl halide can oxidatively add to a Pd(0) center, followed by reductive elimination to yield the biaryl product.
How does the choice of palladium catalyst and ligand affect the rate of homocoupling?
The catalyst and ligand system is paramount in controlling the selectivity of the Suzuki-Miyaura reaction.
-
Palladium Pre-catalyst: The choice between a Pd(0) and Pd(II) pre-catalyst can be significant. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an initial reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote boronic acid homocoupling.[1] Pd(0) pre-catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.
-
Ligands: The properties of the supporting ligand have a profound impact on the reaction outcome.
-
Steric Bulk: Bulky ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the reductive elimination of the desired cross-coupled product, thereby increasing the rate of the productive catalytic cycle and minimizing side reactions.[6] For sterically demanding substrates, highly hindered ligands are often necessary.[7][13][14]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, particularly with less reactive aryl bromides and chlorides.[9] This can lead to a more efficient overall catalytic cycle, reducing the time for side reactions to occur.
-
What is the influence of the base and solvent on minimizing homocoupling?
The base and solvent play crucial roles in the Suzuki-Miyaura reaction and can be optimized to minimize homocoupling.
-
Base: The base is required to activate the boronic acid for transmetalation.[8]
-
Strength and Type: The choice of base can affect the rate of transmetalation. For electron-deficient boronic acids, a stronger base may be necessary to achieve a reasonable reaction rate.[9] However, very strong bases can also lead to degradation of the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[15] The solubility of the base is also a key factor.
-
-
Solvent: The solvent can influence the solubility of the reactants, reagents, and catalytic species, as well as the rates of the individual steps in the catalytic cycle.[16][17]
-
Polarity: Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[18] Often, the addition of water is necessary to facilitate the dissolution of the inorganic base and to promote the transmetalation step.[15] The optimal solvent system often needs to be determined empirically for a specific set of substrates.
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), which catalyzes boronic acid homocoupling.[2] |
| Palladium Source | Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) | Avoids incomplete reduction of Pd(II) pre-catalysts.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) | Promotes reductive elimination and stabilizes Pd(0).[6] |
| Base | Moderate strength, soluble (e.g., K₃PO₄, Cs₂CO₃) | Facilitates transmetalation without excessive boronic acid degradation.[5] |
| Solvent | Anhydrous polar aprotic (e.g., dioxane, THF) with minimal water | Optimizes solubility and reaction rates.[8][17] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, with a focus on minimizing homocoupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Ligand: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent should be previously degassed by sparging with an inert gas for at least 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A decision-making workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PMC - NIH. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Chemistry Stack Exchange. Molecular Oxygen in Suzuki Homocoupling. [Link]
-
PubMed. An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
qualitas1998.net. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
-
ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
overcoming low reactivity of 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to the dedicated technical support guide for 1-Bromo-2,5-difluoro-4-methylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While its unique electronic and steric properties make it a valuable synthon, they can also present challenges in achieving optimal reactivity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Section 1: Understanding the Reactivity Profile of this compound
This section addresses the fundamental chemical characteristics of the molecule that influence its behavior in common synthetic transformations.
Q1: Why is this compound often described as having "low reactivity" in cross-coupling reactions?
A: The term "low reactivity" can be misleading; "requiring highly optimized conditions" is more accurate. The reactivity of this aryl bromide is a nuanced interplay of electronic and steric effects.
-
Electronic Effects: The two fluorine atoms are potent electron-withdrawing groups (EWGs) due to their high electronegativity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond.[1] Electron-deficient aryl rings, such as this one, generally accelerate the oxidative addition step.[2] Therefore, the molecule is electronically primed for this crucial step.
-
Steric Hindrance: The bromine atom is positioned between a fluorine atom and a hydrogen. More significantly, one of the ortho positions is substituted with a methyl group. While not extremely bulky, this substitution pattern can sterically impede the approach of large catalyst-ligand complexes, potentially slowing down subsequent steps in the catalytic cycle like reductive elimination.[3][4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this substrate. The following FAQs address persistent issues in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives a low yield. What are the primary factors to investigate?
A: A low-yielding Suzuki coupling with this substrate is a classic optimization problem. A systematic approach, starting with the most impactful variable—the catalyst system—is crucial.
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.
1. Catalyst and Ligand Selection (Highest Impact): Standard ligands like PPh₃ are often ineffective. The key is to use bulky and electron-rich ligands that promote both the oxidative addition and the rate-limiting reductive elimination step.[5]
- Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) are the gold standard for challenging couplings.[3] Consider XPhos, SPhos, or RuPhos.
- N-Heterocyclic Carbenes (NHCs): These can also be highly effective due to their strong σ-donating properties.[3]
- Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) provides a stable source of the active Pd(0) catalyst, leading to more reproducible results.[3]
2. Base and Solvent System: The choice of base is critical for activating the boronic acid without causing decomposition or side reactions.[6]
- Problem: Strong aqueous bases (e.g., aq. K₂CO₃, NaOH) can promote protodeboronation of the boronic acid partner, especially at elevated temperatures.
- Solution: Switch to milder, non-aqueous conditions. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane, toluene, or THF are often superior.[7]
3. Temperature: These reactions frequently require elevated temperatures (80-120 °C) to overcome activation barriers.[3]
| Parameter | Initial Condition (Likely to Fail) | Recommended Optimization | Rationale |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3 or (SPhos)₂PdCl₂ | Pre-catalysts ensure reliable generation of active Pd(0); bulky, e⁻-rich ligands accelerate the catalytic cycle.[3][5] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Promotes the difficult reductive elimination step for sterically hindered and electron-deficient substrates.[2] |
| Base | Aq. Na₂CO₃ or K₂CO₃ | K₃PO₄ (anhydrous) or Cs₂CO₃ | Minimizes protodeboronation of the boronic acid coupling partner.[7] |
| Solvent | Ethanol/Water | Dioxane, Toluene, or THF (anhydrous) | Non-polar aprotic solvents are generally preferred for these catalyst systems.[3] |
| Temperature | Room Temperature or 50 °C | 80 - 110 °C | Provides sufficient thermal energy to overcome kinetic barriers. |
Q2: I'm seeing significant formation of a biaryl homocoupled product from my boronic acid. How do I suppress this side reaction?
A: Boronic acid homocoupling is often a sign that the transmetalation step is slow relative to other processes in the catalytic cycle.
-
Cause: This can be exacerbated by the presence of oxygen or inefficient generation of the active Pd(0) catalyst.
-
Solutions:
-
Use a Pre-catalyst: As mentioned, stable pre-catalysts provide a controlled, low concentration of the active catalyst, which can disfavor side reactions.
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen.
-
Ligand Choice: Bulky ligands that create a sterically crowded palladium center can disfavor the formation of palladium-boronate complexes that lead to homocoupling.[7]
-
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not working. What should I change?
A: The success of this reaction is highly dependent on the interplay between the ligand and the base. The base must be strong enough to deprotonate the amine (or the Pd-amine adduct) without causing other side reactions.[8]
-
1. The Base is Critical: The pKa of the N-H bond in the palladium-amine complex is elevated, requiring a strong, non-nucleophilic base to facilitate deprotonation and move the catalytic cycle forward.[9]
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) are the standard choices. Weaker bases like K₃PO₄ or Cs₂CO₃ are often insufficient for all but the most acidic amines.
-
-
2. Ligand Selection: As with the Suzuki reaction, bulky, electron-rich ligands are essential.
-
3. Solvent and Temperature: Anhydrous toluene or dioxane are the most common solvents. These reactions typically require heating (80-110 °C).
| Parameter | Initial Condition (Likely to Fail) | Recommended Optimization | Rationale |
| Ligand | PPh₃, dppf | XPhos, RuPhos, Josiphos | Bulky ligands accelerate the C-N bond-forming reductive elimination step.[10] |
| Base | K₂CO₃, Et₃N | NaOt-Bu, LHMDS, KOt-Bu | A strong base is required to deprotonate the amine or the intermediate Pd-amine complex.[8] |
| Solvent | DMF, Acetonitrile | Toluene, Dioxane (anhydrous) | These solvents have proven compatibility with the highly active catalyst systems required. |
Section 3: Troubleshooting Organometallic Reagent Formation
Forming Grignard or organolithium reagents from this substrate can be challenging but is necessary for certain synthetic routes.
Q1: I am unable to initiate Grignard reagent formation using magnesium turnings.
A: This is a very common problem in Grignard synthesis, almost always related to the passivating layer of magnesium oxide (MgO) on the metal surface.[12]
-
1. Magnesium Activation is Essential: The MgO layer must be breached to expose fresh, reactive Mg(0) metal.
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in situ under an inert atmosphere before adding the aryl bromide solution.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the Mg surface, exposing fresh metal.[12] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates activation.
-
-
2. Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by trace water.[13][14] Ensure all glassware is oven-dried and the solvent (typically diethyl ether or THF) is rigorously anhydrous.
-
3. Initiation: If the reaction still fails to start, consider adding a small amount of a more reactive halide to "kick-start" the process.
Q2: My reaction with n-butyllithium at -78 °C is giving me a complex product mixture instead of the desired lithiated species.
A: Halogen-metal exchange with organolithiums is fast but can be complicated by the substrate's structure.[15]
-
Cause of Mixture:
-
Competing Directed ortho-Metalation (DoM): The fluorine atom at the 2-position is a weak directing group. It's possible that some of the n-BuLi is deprotonating the C-H bond at the 3-position instead of exclusively performing the Br-Li exchange.
-
Benzyne Formation: If the reaction temperature rises even slightly, the resulting ortho-fluoroaryllithium species can eliminate lithium fluoride (LiF) to form a highly reactive difluoro-methyl-benzyne intermediate, which will be trapped non-selectively.[16]
-
-
Solutions:
-
Maintain Strict Temperature Control: Ensure the internal reaction temperature remains below -70 °C at all times.
-
Inverse Addition: Add the aryl bromide solution slowly to the n-BuLi solution at -78 °C to maintain a low concentration of the substrate.
-
Shorter Reaction Time: Halogen-metal exchange is often nearly instantaneous at -78 °C. Quench the reaction with your electrophile after only a few minutes to minimize side reactions.
-
Section 4: Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Objective: To synthesize 4-Aryl-2,5-difluoro-1-methylbenzene.
Materials:
-
This compound (1.0 mmol, 207.0 mg)
-
Arylboronic Acid (1.2 mmol)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate, anhydrous (K₃PO₄) (2.0 mmol, 424.6 mg)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
General Catalytic Cycle for Cross-Coupling Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
challenges in the scale-up of 1-Bromo-2,5-difluoro-4-methylbenzene synthesis
Technical Support Center: Synthesis of 1-Bromo-2,5-difluoro-4-methylbenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and safe execution of your synthesis.
Introduction: The Importance of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable precursor for introducing the 2,5-difluoro-4-methylphenyl moiety into more complex molecules. The most common synthetic route is the electrophilic bromination of 2,5-difluorotoluene. While this reaction appears straightforward on a laboratory scale, significant challenges can arise during scale-up, impacting yield, purity, and safety.
This guide will focus on addressing these scale-up challenges, providing practical solutions based on established chemical principles and industrial experience.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.
Q1: My reaction is showing poor conversion, and a significant amount of the starting material (2,5-difluorotoluene) remains. What are the likely causes and how can I improve the conversion rate?
A1: Poor conversion in electrophilic aromatic bromination at scale can often be traced back to several factors:
-
Insufficient Catalyst Activity: If you are using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), its activity is highly dependent on its purity and the absence of moisture. On a larger scale, the impact of even small amounts of water in your solvent or starting material is magnified.
-
Solution: Ensure your solvent is rigorously dried before use. The catalyst should be fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.
-
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized depletion of the brominating agent or catalyst, resulting in a stalled reaction.
-
Solution: Optimize the stirring speed and ensure the reactor is equipped with appropriate baffles to create turbulent flow. For very large-scale reactions, consider using a reactor with a propeller-style agitator for better top-to-bottom mixing.
-
-
Incorrect Reaction Temperature: While electrophilic brominations are often exothermic, maintaining the optimal temperature is crucial for reaction kinetics.
-
Solution: Monitor the internal reaction temperature closely. If the reaction is sluggish, a modest increase in temperature may be necessary. However, be cautious as higher temperatures can also lead to the formation of byproducts.[1]
-
Q2: I am observing the formation of a significant amount of di-brominated and other isomeric byproducts. How can I improve the regioselectivity of the reaction?
A2: The formation of isomeric and di-brominated byproducts is a common challenge in the bromination of activated aromatic rings. The methyl and fluorine substituents on the starting material direct the electrophilic attack, but over-bromination or alternative substitution patterns can occur.
-
Control of Stoichiometry: Adding an excess of the brominating agent is a primary cause of di-bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). A slight excess of the 2,5-difluorotoluene can be used to ensure the complete consumption of the brominating agent and minimize over-bromination.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a key role in selectivity.[2][3]
-
Reaction Temperature: Higher reaction temperatures can decrease selectivity.
-
Solution: Running the reaction at a lower temperature can improve regioselectivity, although it may require a longer reaction time.
-
Q3: The work-up of my reaction is difficult, and I'm having trouble with phase separation and product isolation. What are some best practices for large-scale work-up?
A3: Work-up procedures that are simple in the lab can become challenging at scale.
-
Quenching: The quenching of unreacted bromine is a critical step.
-
Solution: Use a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench excess bromine. The addition should be controlled to manage any exotherm.
-
-
Phase Separation: Emulsion formation is a common issue during aqueous work-up.
-
Solution: The addition of a small amount of brine (saturated NaCl solution) can help to break emulsions. Allowing the mixture to stand for a longer period with gentle stirring can also aid in phase separation.
-
-
Product Isolation:
-
Solution: After extraction with a suitable organic solvent, the combined organic layers should be washed with water and brine to remove any remaining impurities. Drying the organic phase over a drying agent like anhydrous sodium sulfate or magnesium sulfate is crucial before solvent removal.
-
Q4: I have safety concerns about handling large quantities of bromine. Are there safer alternatives or procedures?
A4: Elemental bromine is highly corrosive, toxic, and volatile, posing significant safety risks at scale.[5]
-
Alternative Brominating Agents:
-
Solution: As mentioned, N-Bromosuccinimide (NBS) is a solid and generally safer to handle than liquid bromine.[2] However, it's important to be aware that NBS can also be hazardous and its reactions can be exothermic. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid brominating agent that can be a good alternative.[2]
-
-
In Situ Generation of Bromine:
-
Solution: A safer approach is the in situ generation of bromine from less hazardous precursors. For example, the oxidation of hydrobromic acid (HBr) or a bromide salt with an oxidizing agent like hydrogen peroxide or sodium hypochlorite can generate bromine directly in the reaction mixture, avoiding the need to handle large quantities of elemental bromine.[3][6] This approach is well-suited for continuous flow reactors, which can further enhance safety by minimizing the volume of hazardous material at any given time.[3][6]
-
Frequently Asked Questions (FAQs)
What is the best solvent for the scale-up of this bromination?
The choice of solvent is critical. Halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, but their use is being phased out due to environmental concerns. Acetonitrile can be a good alternative, but its reactivity with some brominating agents should be considered. For greener alternatives, consider solvents like ethyl acetate or methylcyclohexane, though reaction optimization will be necessary.
How can I effectively monitor the progress of the reaction at a large scale?
In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most reliable methods. Samples can be taken from the reactor at regular intervals to monitor the consumption of the starting material and the formation of the product and byproducts.
What are the key parameters to consider for the final purification of this compound?
The primary method for purification at scale is distillation under reduced pressure. The boiling point difference between the product and the starting material, as well as any major byproducts, will determine the feasibility and efficiency of the distillation. A fractional distillation column may be necessary to achieve high purity.
Experimental Protocols
Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol provides a general procedure for the bromination of 2,5-difluorotoluene using NBS, which is often preferred for its handling properties at a larger scale.
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,5-difluorotoluene (1.0 eq) and a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃, 0.05 eq) to the mixture.
-
NBS Addition: Slowly add a solution or slurry of N-Bromosuccinimide (1.05 eq) in the same solvent to the reactor via the addition funnel, maintaining the internal temperature between 0-10 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture and quench with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling compared to Br₂ |
| Catalyst | FeCl₃ or AlCl₃ (anhydrous) | Effective Lewis acid for activation |
| Solvent | Acetonitrile or Dichloromethane | Good solubility for reactants |
| Temperature | 0-25 °C | Balances reaction rate and selectivity |
| Monitoring | HPLC or GC | Accurate tracking of reaction progress |
Diagrams
Workflow for the Synthesis and Purification of this compound
Caption: A typical workflow for the synthesis of this compound.
References
-
A Dangerous Bromance - Scientific Update. (2024). [Link]
-
Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. (2024). [Link]
- Modern Approaches to Green Bromination for a Sustainable Future. (n.d.). IntechOpen.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. (2019). [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). [Link]
-
KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide - ACG Publications. (2015). [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in 1-Bromo-2,5-difluoro-4-methylbenzene Reactions
Welcome to the technical support center for the synthesis and analysis of 1-Bromo-2,5-difluoro-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this key aromatic building block. In the following sections, we will address specific, frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Section 1: Synthesis & Reaction Monitoring FAQs
This section focuses on challenges arising during the bromination of 2,5-difluorotoluene, from reaction initiation to completion.
Q1: My bromination of 2,5-difluorotoluene is giving a low yield and multiple products detected by TLC and GC-MS. What are the likely impurities and how can I improve selectivity?
A1: This is a classic challenge in electrophilic aromatic substitution (SEAr) where regioselectivity is not perfectly controlled. The primary impurities are typically other positional isomers and over-brominated products.
Understanding the Causality: The substitution pattern on the starting material, 2,5-difluorotoluene, dictates the position of bromination. The methyl group is an activating, ortho-, para- directing group, while the fluorine atoms are deactivating but also ortho-, para- directing. The bromine electrophile will be directed to positions influenced by these groups. The desired product is formed by bromination at the position that is ortho to the methyl group and meta to both fluorine atoms. However, other positions remain reactive, leading to isomers. Furthermore, the product itself can undergo a second bromination, leading to di-brominated species.[1][2][3]
Common Impurities:
-
Positional Isomers: e.g., 2-Bromo-1,4-difluoro-5-methylbenzene. These form when bromination occurs at other activated positions on the ring.
-
Di-brominated Products: e.g., 1,x-Dibromo-2,5-difluoro-4-methylbenzene. These arise if the reaction is allowed to proceed for too long or with an excess of the brominating agent, as the mono-brominated product is still susceptible to further electrophilic attack.[1]
-
Benzylic Bromination Products: If using a radical initiator (like UV light) or certain brominating agents like N-Bromosuccinimide (NBS) without proper control, bromination can occur on the methyl group.[4][5]
Troubleshooting and Optimization Strategy:
-
Choice of Brominating Agent: For ring bromination, molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is standard.[2][6] Avoid conditions that favor radical reactions unless benzylic bromination is desired. Using a milder brominating agent can sometimes increase selectivity.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers and promote over-reaction.[7]
-
Stoichiometry and Addition Rate: Use a slight excess of the starting material or a 1:1 molar ratio of reactants. Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the electrophile, which suppresses the formation of di-brominated products.[8]
-
Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] Quench the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts.
Section 2: Impurity Identification & Characterization FAQs
Once the reaction is complete, identifying the components of the crude mixture is paramount. This section covers the analytical challenges.
Q2: My GC-MS analysis shows a major impurity with the exact same molecular weight as my desired product. How can I confirm it is a positional isomer and determine its structure?
A2: This is a common and important observation, as mass spectrometry alone cannot differentiate between isomers since they have identical masses.[9] The confirmation requires a combination of high-resolution chromatography and spectroscopy.
Analytical Workflow:
-
Gas Chromatography (GC) Behavior: While not definitive, positional isomers of halogenated aromatics often have slightly different boiling points and polarities, leading to different retention times on a standard GC column (like a DB-5 or HP-5MS).[10] If you see two peaks with the same mass spectrum, they are very likely isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can offer superior separation of positional isomers.[11]
-
Column Choice: A phenyl-based column (e.g., Phenyl Hydride) is an excellent choice. These columns can separate aromatic isomers based on subtle differences in π-π interactions between the analyte and the stationary phase.[9][11]
-
Method Development: A reversed-phase method using a mobile phase of acetonitrile and water is a good starting point. Fine-tuning the gradient and mobile phase composition can achieve baseline separation.[12][13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of isomers.
-
¹H NMR: The proton coupling patterns and chemical shifts are unique for each isomer. The number of signals, their splitting patterns (e.g., doublets, triplets, doublet of doublets), and their integration will definitively map the proton environment.
-
¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, providing irrefutable proof of the specific isomeric structure.
-
Workflow for Isomer Identification
Caption: Isomer identification workflow.
Q3: What is the best general method to get a quick and reliable overview of the impurities in my crude reaction mixture?
A3: For volatile and semi-volatile halogenated aromatic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for initial analysis.[14][15][16]
Why GC-MS is Effective:
-
Separation Power: The gas chromatograph provides excellent separation of components in a complex mixture based on their boiling points and interactions with the column's stationary phase.[10]
-
High Sensitivity: MS detectors can identify compounds at very low concentrations (ppb levels or lower).[10]
-
Structural Information: The mass spectrometer fragments the molecules in a reproducible way, creating a "mass spectrum" that acts as a chemical fingerprint. This allows for the tentative identification of unknown impurities by comparing their spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantitative Analysis: With proper calibration, GC-MS can be used to determine the relative percentage of each component in the mixture, providing a quantitative measure of purity.[14]
A typical analysis will quickly reveal the presence of starting material, the desired product, isomers (different retention times, same mass), and over-halogenated products (higher molecular weight peaks with characteristic isotopic patterns for bromine).
Section 3: Purification Troubleshooting FAQs
Q4: I am having difficulty removing a di-brominated impurity using standard silica gel column chromatography. The impurity co-elutes with my product. What can I do?
A4: Co-elution is a common problem when the polarity of the product and impurity are very similar. Here are several strategies to improve separation.
-
Optimize Column Chromatography:
-
Solvent System (Mobile Phase): Switch to a less polar solvent system. The goal is to increase the interaction of both compounds with the silica gel, which may amplify the small differences in their polarity. For example, if you are using 10% ethyl acetate in hexanes, try switching to 100% hexanes or a hexanes/toluene mixture.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
Loading: Ensure you are not overloading the column, as this is a primary cause of poor separation.
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The di-brominated impurity will likely have different solubility characteristics. Experiment with various solvents (e.g., hexanes, ethanol, methanol, or mixtures) to find a system where your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.
-
Preparative HPLC: If chromatography and recrystallization fail, preparative HPLC is a highly effective, albeit more resource-intensive, option. Using the analytical method developed to identify the impurity (as in Q2), the method can be scaled up to separate larger quantities of material.[12]
Impurity Removal Strategy
Caption: A decision tree for purification strategies.
Section 4: Standardized Analytical Protocols
Protocol 1: GC-MS Analysis of Crude this compound
This protocol provides a general method for the qualitative and quantitative analysis of a crude reaction mixture.
1. Sample Preparation: a. Dilute ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate. b. If quantitative analysis is required, add a known amount of an internal standard (e.g., fluorene-d10, pyrene-d10) to the sample.[10] c. Vortex the sample to ensure it is fully dissolved. d. Transfer the solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the detector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Examine the mass spectrum for each peak. c. Identify the product peak based on its expected molecular ion (m/z ~206/208 for bromine isotopes) and fragmentation pattern. d. Compare the mass spectra of unknown peaks to a spectral library (e.g., NIST) for tentative identification. e. Calculate the relative percentage purity by dividing the peak area of the product by the total area of all peaks (assuming similar response factors for a rough estimate).
Protocol 2: HPLC Separation of Positional Isomers
This protocol is designed to separate the desired product from its positional isomers.
1. Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (or similar phenyl-based column), 4.6 x 150 mm, 3.5 µm particle size. Phenyl Hydride columns are also highly recommended for this application.[11]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 40% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 4 minutes.
-
3. Data Analysis: a. Identify the peaks corresponding to the different isomers based on their retention times. b. If standards are available, confirm peak identities by comparing retention times. c. Use the peak areas to determine the relative ratio of the isomers in the mixture.
Quantitative Data Summary
The following table summarizes common impurities, their mass difference relative to the product, and key identification methods.
| Impurity Type | Example | Molecular Weight ( g/mol ) | Δ Mass from Product | Primary Analytical Method |
| Starting Material | 2,5-Difluorotoluene | 128.13 | -78.89 | GC-MS |
| Desired Product | This compound | 207.02 | 0 | GC-MS, HPLC, NMR |
| Positional Isomer | 2-Bromo-1,4-difluoro-5-methylbenzene | 207.02 | 0 | HPLC, NMR |
| Di-bromo Impurity | 1,x-Dibromo-2,5-difluoro-4-methylbenzene | 285.91 | +78.89 | GC-MS |
| Benzylic Impurity | 1-(Bromomethyl)-2,5-difluorobenzene | 207.02 | 0 | GC-MS, NMR |
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). troubleshooting low yields in the bromination of 2,2,4-trimethylpentane. Benchchem.
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
- Plocharski, J., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.
- Unknown Author. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Source Not Available.
- MicroSolv Technology Corporation. (2025).
- Al-Bardan, A. Y., et al. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Patil, S. (n.d.). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Focant, J. F., & De Pauw, E. (2025). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Unknown Author. (n.d.). III Analytical Methods. Source Not Available.
- Zhu, D. (2019). How green is your bromination reaction?
- Muthusamy, S., & Gunanathan, C. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. CECRI, Karaikudi.
- Eljarrat, E., & Barceló, D. (2025). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- Pellizzari, E. D. (1979). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
- Pearson+. (n.d.).
- Wikipedia. (n.d.).
- TDI-Brooks. (n.d.).
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.
- Lumen Learning. (n.d.). 14.2.
Sources
- 1. japsr.in [japsr.in]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]
- 6. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. tdi-bi.com [tdi-bi.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Workup & Troubleshooting for 1-Bromo-2,5-difluoro-4-methylbenzene Couplings
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the critical workup and purification stages of cross-coupling reactions involving 1-Bromo-2,5-difluoro-4-methylbenzene. The unique electronic properties conferred by the fluorine substituents demand a nuanced approach to post-reaction processing. This document addresses common challenges through a combination of frequently asked questions, detailed troubleshooting protocols, and an explanation of the chemical principles behind each procedural step.
Frequently Asked Questions (FAQs)
Q1: Why is my crude reaction mixture a dark black or grey color, and how do I handle it? This is almost always due to the precipitation of palladium black (Pd(0) metal). It's a common occurrence, especially if the catalytic cycle is disrupted or upon exposure to air. The first step in your workup should be to remove this insoluble metal, typically by filtering the entire reaction mixture through a pad of Celite before proceeding to an aqueous extraction.[1][2]
Q2: What are the most common side products to anticipate in these couplings? Two side products are frequently observed:
-
Homocoupling: Dimerization of the boronic acid/ester (in Suzuki reactions) or the starting aryl bromide.[3][4] The presence of oxygen can exacerbate boronic acid homocoupling.[3][5]
-
Hydrodehalogenation: Replacement of the bromine atom on your starting material with a hydrogen atom.[6] This can occur if a hydride source is present in the reaction mixture.[6]
Q3: My product appears pure by NMR, but my elemental analysis shows high palladium content. How can I remove trace palladium? Trace, soluble palladium species often co-elute with the product during column chromatography. For final-stage purification, especially in pharmaceutical applications where metal content is strictly regulated, the use of metal scavengers is the most effective method.[7] These are typically silica-based materials functionalized with groups (like thiols) that chelate palladium, allowing it to be filtered off.[8][9]
Q4: I'm observing incomplete consumption of my this compound starting material. What is the likely cause? Low or no conversion is a common issue that can stem from several factors. The most frequent culprits are an inactive catalyst, an inappropriate choice of ligand for this specific electron-deficient substrate, an insufficiently strong base, or a reaction temperature that is too low.[10] The C-Br bond in this fluorinated system can be challenging to activate, often requiring more robust catalytic systems.[6][10]
General Workup Principles & Protocol
An aqueous workup is the standard procedure for quenching the reaction and removing inorganic salts, water-soluble reagents, and byproducts.[11] The process relies on partitioning the desired organic product into an immiscible organic solvent while washing away impurities with an aqueous phase.[12]
Visualizing the Standard Workup Workflow
Caption: Standard aqueous workup workflow.
Step-by-Step Standard Aqueous Workup Protocol
This protocol is a general guideline for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Cooling & Filtration:
-
Allow the reaction mixture to cool to room temperature.[13]
-
If a significant amount of black precipitate (palladium black) is observed, dilute the mixture with the chosen extraction solvent (e.g., ethyl acetate) and filter it through a 1-2 cm pad of Celite in a sintered glass funnel.[1][13] Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of the product.[1]
-
-
Quenching & Extraction:
-
Transfer the filtrate (or the entire reaction mixture if filtration was not needed) to a separatory funnel.
-
Add deionized water to quench the reaction.
-
Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).[13][14] Perform the extraction three times to maximize recovery.[13]
-
-
Washing:
-
Combine the organic layers from the extractions.
-
Wash the combined organic layer sequentially with:
-
Deionized water (to remove water-soluble components).
-
Saturated aqueous sodium chloride (brine). This wash helps remove residual water from the organic layer and breaks any emulsions that may have formed.[1]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Be cautious if your product is volatile.[15]
-
-
Purification:
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification process.
Visualizing the Troubleshooting Process
Caption: Decision tree for troubleshooting workup issues.
Problem 1: Persistent Palladium Contamination
-
Symptom: The crude or purified product is off-color (grey, black, pink, orange) or fails to meet purity specifications for residual palladium.
-
Causality: Palladium can exist in multiple forms post-reaction: insoluble Pd(0) (palladium black), and soluble Pd(II) or Pd(0)-ligand complexes.[9] Simple filtration only removes the insoluble form, while soluble forms may be carried through the workup and chromatography.[1]
-
Solutions:
| Method | Description | When to Use | Reference |
| Filtration via Celite | A plug of diatomaceous earth used to physically trap fine, insoluble palladium particles. | First step for any reaction mixture with visible black precipitate. | [1][2][13] |
| Aqueous/Organic Extraction | Partitioning the product into an organic solvent can leave inorganic palladium salts in the aqueous layer. | Standard part of any workup.[11] Limited effectiveness for complexed or colloidal palladium. | [1] |
| Activated Carbon | Stirring the crude product solution with activated carbon can adsorb residual palladium. | When chromatography alone is insufficient. Can sometimes lead to product loss via adsorption. | [8] |
| Metal Scavengers | Functionalized silica or polymers that selectively bind to palladium, which is then removed by filtration. | For final-stage purification to achieve very low ppm levels of palladium, critical for pharmaceutical intermediates. | [7][8][9] |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method to exclude impurities, including metal residues. | When a high-purity solid product is desired and a suitable solvent system can be found. | [16][17] |
Problem 2: Low Isolated Yield
-
Symptom: The final mass of the purified product is significantly lower than expected, even if reaction monitoring (TLC, LC-MS) showed good conversion.
-
Causality: Product loss can occur at multiple stages: incomplete reaction, decomposition on silica gel, physical loss during transfers, or insufficient extraction from the aqueous layer.[15] Fluorinated compounds can sometimes form emulsions during extraction, trapping product at the interface.
-
Solutions:
-
Confirm Reaction Completion: Before starting the workup, ensure the starting material is consumed. If not, the issue lies with the reaction conditions (catalyst, base, temperature, degassing).[3][10]
-
Optimize Extraction: If you suspect your product has some water solubility, re-extract the aqueous layers. To break emulsions, add more brine to the separatory funnel.
-
Check Volatility: Highly fluorinated compounds can sometimes be more volatile than expected. Avoid excessive heating or high vacuum during concentration on the rotary evaporator.[15]
-
Silica Gel Acidity: If the product is basic (e.g., from a Buchwald-Hartwig amination), it may stick to standard silica gel. Consider treating the silica with a base (e.g., triethylamine in the eluent) or using neutral alumina for chromatography.
-
Problem 3: Difficult Purification by Chromatography
-
Symptom: The desired product co-elutes with a byproduct (e.g., homocoupled starting material or ligand) on the silica gel column.
-
Causality: The polarity of the fluorinated product may be very similar to that of a key impurity. The presence of multiple fluorine atoms significantly alters the electronic properties and, therefore, the polarity of the molecule compared to its non-fluorinated analogs.[18]
-
Solutions:
-
Solvent System Screening: Systematically screen different solvent systems for chromatography using TLC. Try switching from standard ethyl acetate/hexane to systems involving dichloromethane, toluene, or ether to alter the selectivity.
-
Recrystallization: This is the most powerful technique for separating compounds with very similar polarities. If your product is a solid, perform a thorough solvent screen for recrystallization.
-
Derivative Formation: In complex cases, it may be necessary to temporarily convert the product to a derivative with very different polarity, purify it, and then cleave the derivative group. This is a last resort.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Research @ Flinders. (2013). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
- ResearchGate. (n.d.). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and a product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- YouTube. (2024). Aqueous workup: extractions and washes.
Sources
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Validation & Comparative
A Comparative Guide to Fluorinated Aryl Bromides in Suzuki-Miyaura Cross-Coupling: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules and advanced materials is a cornerstone of modern chemical research. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. Consequently, understanding the nuances of coupling fluorinated building blocks is of critical importance.
This guide provides an in-depth comparative analysis of the performance of various fluorinated aryl bromides in the Suzuki-Miyaura coupling. We will delve into the electronic and steric effects that govern their reactivity, supported by experimental data, to provide a rational basis for substrate selection and reaction optimization.
The Decisive Role of Fluorine in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The nature of the aryl halide significantly impacts the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2] The general reactivity trend for aryl halides is I > Br > Cl, a consequence of the decreasing bond strength of the carbon-halogen bond.[3][4]
When fluorine substituents are present on the aryl bromide, they exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and, in many cases, more susceptible to oxidative addition by the palladium(0) catalyst. However, the position and number of fluorine atoms can also introduce steric challenges and influence other steps in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Fluorinated Aryl Bromides: A Data-Driven Analysis
Monofluorinated Aryl Bromides: The Influence of Positional Isomerism
The position of a single fluorine atom on the aryl bromide ring can have a discernible impact on reactivity. The strong electron-withdrawing nature of fluorine is expected to enhance the rate of oxidative addition.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [5] |
| 2-Bromofluorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 18 | 85 | [6] |
From the available data, both para- and ortho-fluorinated aryl bromides are excellent substrates for Suzuki-Miyaura coupling, providing high yields. The slightly harsher conditions and longer reaction time sometimes required for the ortho-isomer may be attributed to steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.
Difluorinated and Polyfluorinated Aryl Bromides: The Additive Effect of Fluorine
Increasing the number of fluorine substituents generally enhances the electrophilicity of the aryl bromide, which can lead to increased reactivity. However, highly fluorinated systems can also present unique challenges.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 96 | [6] |
| Bromopentafluorobenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DME | 100 | 12 | >90 | [7][8] |
The coupling of 1-bromo-2,4-difluorobenzene proceeds with excellent yield and a short reaction time, highlighting the activating effect of the two fluorine atoms. In the case of bromopentafluorobenzene, the high degree of fluorination makes the C-Br bond highly susceptible to oxidative addition. However, the corresponding pentafluorophenyl boronic acid is known to be a challenging substrate due to the difficulty in the transmetalation step.[7][9] This necessitates the use of specific additives like silver(I) oxide to facilitate the reaction.[7][8]
Experimental Protocols: A Practical Guide
The following are generalized protocols for conducting Suzuki-Miyaura cross-coupling reactions with fluorinated aryl bromides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for the Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
Materials:
-
Fluorinated aryl bromide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water as a co-solvent)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, and base.
-
Seal the vessel and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent, palladium catalyst, and ligand (if used).
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion and Future Outlook
Fluorinated aryl bromides are generally excellent substrates for the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of fluorine substituents often facilitates the rate-determining oxidative addition step, leading to high yields under relatively mild conditions. While positional isomerism in monofluorinated systems can introduce subtle steric effects, increasing the degree of fluorination tends to enhance reactivity. For highly fluorinated substrates, such as bromopentafluorobenzene, special conditions may be required to overcome challenges in other steps of the catalytic cycle, like transmetalation.
The continued development of more active and sterically tolerant catalyst systems will undoubtedly further expand the scope of Suzuki-Miyaura couplings involving complex and highly functionalized fluorinated aryl bromides, enabling the synthesis of novel molecules for drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling.
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- ResearchGate. (2025). Request PDF: Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- Merck. (2025). Suzuki Coupling Reaction Mechanism.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Cai, J., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12218-12232.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki Coupling: A Deep Dive into the Role of 2,4-Difluorophenylboronic Acid.
- BenchChem. (2025). vs. 4-Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling.
- University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- BenchChem. (2025).
- ResearchGate. (n.d.). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA-MAH)-Pd(II) microspheres.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PubMed. (2017).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted....
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- PMC. (n.d.).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
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- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
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- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and NMR Validation of 1-Bromo-2,5-difluoro-4-methylbenzene
This guide provides an in-depth comparison of viable synthetic routes for 1-Bromo-2,5-difluoro-4-methylbenzene, a key building block in medicinal chemistry and materials science. We will delve into the mechanistic rationale behind synthetic choices, present a detailed experimental protocol, and establish a rigorous, self-validating framework for structural confirmation using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
Strategic Synthesis: A Comparative Analysis
The synthesis of this compound requires careful regiochemical control. Two primary strategies are considered: direct electrophilic bromination of a substituted toluene and the Sandmeyer reaction starting from a corresponding aniline.
-
Route A: Electrophilic Aromatic Substitution (EAS) via Bromination. This approach begins with 2,5-difluorotoluene. The substitution pattern is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The combined effects present a challenge in achieving high regioselectivity for the desired isomer.
-
Route B: The Sandmeyer Reaction. A more robust and regiochemically precise alternative is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I) bromide-mediated substitution.[1][2][3][4] This classic transformation provides a reliable method for introducing a bromine atom at a specific position, starting from the precursor 2,5-difluoro-4-methylaniline. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]
Comparison of Synthetic Pathways
| Feature | Route A: Electrophilic Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 2,5-Difluorotoluene | 2,5-Difluoro-4-methylaniline |
| Key Reagents | Br₂, Lewis Acid (e.g., FeBr₃) | NaNO₂, HBr, CuBr |
| Number of Steps | 1 | 2 (Diazotization, Substitution) |
| Regioselectivity | Moderate to Low (Risk of isomeric byproducts) | High (Position of Br is pre-determined) |
| Reaction Conditions | Anhydrous, potentially harsh Lewis acid conditions | Aqueous, low temperature (0-5 °C) for diazotization |
| Primary Advantage | Potentially shorter route | Superior regiochemical control |
| Primary Disadvantage | Isomer separation required | Handling of unstable diazonium salts |
Based on this analysis, the Sandmeyer reaction (Route B) is the preferred method for synthesizing this compound with high purity, as it circumvents the significant challenge of isomeric separation inherent in the electrophilic bromination of 2,5-difluorotoluene.
Caption: Comparison of synthetic routes to the target compound.
Experimental Protocol: Sandmeyer Synthesis
This protocol details the synthesis of this compound from 2,5-difluoro-4-methylaniline.
Materials:
-
2,5-difluoro-4-methylaniline
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2,5-difluoro-4-methylaniline (1.0 eq).
-
Add 48% HBr (3.0 eq) and cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline mixture, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, hexanes) to yield pure this compound as a clear oil.
-
Definitive Validation by Multinuclear NMR
NMR spectroscopy is the cornerstone for the unambiguous structural verification of the synthesized product. By analyzing ¹H, ¹³C, and ¹⁹F spectra, we can confirm the connectivity, regiochemistry, and purity of the target molecule.
Predicted NMR Spectral Data
The following table summarizes the expected NMR data for this compound, acquired in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~ 7.35 | t (dd) | J(H,F) ≈ 8-10 | H-3 |
| ~ 2.25 | s | - | -CH₃ | |
| ¹³C NMR | ~ 158 (d) | d | ¹J(C,F) ≈ 245 | C-2 |
| ~ 156 (d) | d | ¹J(C,F) ≈ 240 | C-5 | |
| ~ 128 (dd) | dd | ²J(C,F) ≈ 20, ³J(C,F) ≈ 5 | C-4 | |
| ~ 120 (dd) | dd | ²J(C,F) ≈ 25, ⁴J(C,F) ≈ 4 | C-3 | |
| ~ 118 (dd) | dd | ²J(C,F) ≈ 22, ³J(C,F) ≈ 8 | C-6 | |
| ~ 105 (d) | d | ²J(C,F) ≈ 25 | C-1 | |
| ~ 14 | s | - | -CH₃ | |
| ¹⁹F NMR | ~ -115 | d | J(F,F) ≈ 15 | F-2 |
| ~ -120 | d | J(F,F) ≈ 15 | F-5 |
Note: Predicted values are based on established substituent effects and data from analogous structures. Actual experimental values may vary slightly.
Analysis and Interpretation
-
¹H NMR Spectrum: The proton spectrum provides the most straightforward initial check. A single aromatic signal appearing as a triplet (or more accurately, a doublet of doublets) confirms the presence of one proton on the ring, coupled to two adjacent fluorine atoms. The singlet for the methyl group confirms its presence. The integration ratio of these signals (1:3) is critical for validation.
-
¹³C NMR Spectrum: The carbon spectrum is definitive for confirming the substitution pattern. Six distinct aromatic signals are expected. The key feature is the large one-bond C-F coupling constants (¹J(C,F) > 200 Hz) for the carbons directly attached to fluorine (C-2 and C-5). Smaller two- and three-bond couplings will be observed on adjacent carbons, providing a complete fingerprint of the molecule's carbon skeleton.
-
¹⁹F NMR Spectrum: The fluorine spectrum provides crucial information about the fluorine environments. Two distinct signals are expected for the non-equivalent F-2 and F-5 atoms. These signals will appear as doublets due to coupling to each other (F-F coupling), confirming their relative positions on the aromatic ring.
The combination of these three spectra provides a self-validating system. The observed couplings between ¹H, ¹³C, and ¹⁹F nuclei create a web of correlations that can only be satisfied by the structure of this compound, effectively ruling out any isomeric byproducts.
Caption: Workflow for the NMR validation of the final product.
Conclusion
For the high-purity synthesis of this compound, the Sandmeyer reaction is demonstrably superior to direct electrophilic bromination due to its unparalleled regiochemical control. The subsequent validation is a critical step, and a comprehensive, multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR analysis provides an irrefutable confirmation of the product's structure and purity. This integrated approach of strategic synthesis and rigorous spectroscopic validation ensures the quality and reliability of this important chemical intermediate for research and development applications.
References
-
Sandmeyer Reaction - Wikipedia. Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Sandmeyer Reaction | OpenOChem Learn. OpenOChem Learn. [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
Sources
analytical methods for purity assessment of 1-Bromo-2,5-difluoro-4-methylbenzene
An In-Depth Comparative Guide to Purity Assessment of 1-Bromo-2,5-difluoro-4-methylbenzene
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like this compound is a critical, non-negotiable step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of orthogonal analytical methods for the robust purity assessment of this halogenated aromatic compound. Moving beyond mere procedural lists, we delve into the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
The inherent challenge with a molecule like this compound lies in the potential for closely related structural isomers and process-related impurities that may be difficult to resolve. Therefore, a multi-pronged analytical approach is not just recommended but essential for a complete and trustworthy purity profile. This guide will compare four cornerstone techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is an ideal starting point for the analysis of volatile, thermally stable compounds like this compound.[1][2] The choice of detector is pivotal and dictates the nature of the data obtained. We will compare the two most common detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
Expertise & Experience: Why Choose GC?
GC offers excellent resolving power for volatile compounds and is particularly adept at separating isomers if the correct column and temperature program are selected. The decision between GC-FID and GC-MS hinges on the analytical objective.
-
GC-FID is the gold standard for quantification. The FID response is directly proportional to the number of carbon atoms in the analyte, making it highly reliable for calculating purity based on area percentage without needing a reference standard for every single impurity.[3]
-
GC-MS provides unparalleled identification capabilities. While FID tells you how much of something is there, MS provides a mass spectrum—a chemical fingerprint—that helps to identify what it is.[4][5] This is indispensable for characterizing unknown impurities.[6]
Experimental Protocol: GC-FID/MS for Purity Determination
This protocol is designed to provide high-resolution separation of the main component from potential process-related impurities.
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample.
- Dissolve in 10 mL of a suitable high-purity solvent, such as Dichloromethane or Ethyl Acetate, in a volumetric flask.
- Mix thoroughly to ensure complete dissolution.
- Transfer an aliquot to a 2 mL GC vial.
2. Instrumentation & Conditions:
- Instrument: Gas Chromatograph with FID or MS detector.[7]
- Column: A mid-polarity column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a robust starting point.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[8]
- Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
- Injector Temperature: 250 °C.[4]
- Oven Temperature Program:
- Initial Temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- Detector Temperature:
- FID: 300 °C.
- MS Transfer Line: 280 °C.[4]
- MS Parameters (if applicable):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from 40 to 400 amu.
3. Data Analysis & Interpretation:
- Purity Calculation (Area Percent): The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram (excluding the solvent peak).[9]
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Trustworthiness: This method assumes that all components have a similar response factor in the FID. While this is a reasonable assumption for structurally similar hydrocarbon-based impurities, it is a potential source of error. For higher accuracy, Relative Response Factors (RRFs) should be determined using authentic standards of the impurities.
- Impurity Identification (MS): The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) or interpreted by an experienced analyst to propose a structure.
Logical Workflow: GC Purity Analysis
Caption: Workflow for GC-based purity analysis.
High-Performance Liquid Chromatography (HPLC): Superiority for Complex Mixtures
HPLC is a powerful and versatile technique for purity assessment, especially when dealing with potential non-volatile impurities or isomers that are difficult to separate by GC.[10] Reversed-Phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature.[11]
Expertise & Experience: Why Choose HPLC?
The key advantage of HPLC is its selectivity. By carefully choosing the stationary phase (column) and mobile phase, one can fine-tune the separation of very similar compounds.[12]
-
Stationary Phase Choice: A standard C18 column is a good starting point due to its hydrophobic nature. However, for halogenated aromatic compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity. PFP phases provide multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can significantly improve the resolution of halogenated isomers.[13][14]
-
Mobile Phase Optimization: The ratio of organic solvent (like acetonitrile or methanol) to aqueous buffer controls the retention time. Adding a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape for any ionizable components.[15]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol provides a robust baseline for separating this compound from its related substances.
1. Sample and Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Sample Diluent: Acetonitrile/Water (50:50 v/v).
- Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.[10]
2. Instrumentation & Conditions:
- Instrument: HPLC system with a UV/DAD (Diode Array Detector) or UV-Vis detector.
- Column: PFP Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column can be used as an alternative.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined by a DAD scan (e.g., 254 nm or 280 nm).[10]
- Gradient Program:
- 0-2 min: 50% B
- 2-20 min: Linear gradient from 50% to 95% B
- 20-25 min: Hold at 95% B
- 25-26 min: Return to 50% B
- 26-30 min: Re-equilibration at 50% B
3. Data Analysis & Interpretation:
- Purity Calculation (Area Percent): Similar to GC, purity is calculated based on the relative peak area of the main component.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Trustworthiness: The use of a DAD detector is a self-validating step. It allows for the examination of peak purity by comparing UV spectra across a single peak. If the spectra are consistent, the peak is likely pure. Inconsistent spectra suggest the co-elution of an impurity.
Logical Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity analysis.
Quantitative NMR (qNMR): A Primary Analytical Method
Unlike chromatographic techniques that provide a relative purity value, qNMR can determine an absolute purity or assay value against a certified internal standard.[10] It is considered a primary ratio method of measurement by metrology institutes and is orthogonal to chromatography, making it an excellent confirmatory technique.[10]
Expertise & Experience: Why Choose qNMR?
The power of qNMR lies in its direct relationship between signal intensity and the number of nuclei (protons) contributing to that signal.
-
No Reference Standard Needed for Impurities: Purity can be determined without identifying or isolating every impurity.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and a low uncertainty of measurement.
-
Structural Confirmation: The NMR spectrum simultaneously provides detailed structural information, confirming the identity of the main component.[16][17]
Experimental Protocol: ¹H qNMR for Purity Assessment
1. Sample Preparation:
- Accurately weigh about 10-20 mg of the this compound sample into a vial.
- Accurately weigh a similar mass of a certified internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone). The standard must have a simple proton spectrum with at least one peak that is well-resolved from the analyte peaks.
- Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
- Experiment: A standard quantitative ¹H NMR experiment.
- Key Parameters for Quantification:
- Relaxation Delay (d1): Must be sufficiently long (at least 5 times the longest T₁ of any peak of interest) to ensure full relaxation of all protons. A typical value is 30-60 seconds.
- Pulse Angle: A 90° pulse is often used, but a 30° pulse can reduce experiment time if the relaxation delay is shortened.
- Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (>250:1).
3. Data Processing and Calculation:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, non-overlapping peak for the analyte and one for the internal standard.
- Calculate the purity using the following formula:
Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds in the gas phase, detection by flame ionization. | Separation in gas phase, detection by mass-to-charge ratio. | Separation in liquid phase based on polarity, detection by UV absorbance. | Nuclear spin resonance in a magnetic field. |
| Primary Use | Quantitative purity assessment.[1] | Qualitative impurity identification.[4] | Quantitative purity assessment of non-volatile/complex samples.[10] | Absolute quantitative purity (assay) & structural confirmation.[10] |
| Selectivity | Good; dependent on column and temperature program. | Excellent; combines retention time and mass spectrum.[4] | Very High; tunable with column and mobile phase choice.[12] | High; based on unique chemical shifts. |
| Sensitivity | High (ppm range).[3] | Very High (ppb to ppt range).[3] | High (ppm range). | Moderate (requires mg of sample). |
| Sample Throughput | High | High | Moderate | Low |
| Strengths | Robust, reliable quantification, simple operation. | Definitive identification of unknown impurities. | High versatility, applicable to a wide range of compounds, DAD for peak purity. | Primary method, high precision, no impurity standards needed for purity value. |
| Limitations | Only for volatile & thermally stable compounds; assumes equal response factors. | Quantification can be less accurate than FID without standards.[18] | Higher solvent consumption, more complex method development. | Lower sensitivity, requires expensive equipment and expertise. |
Conclusion: An Integrated Approach for Unquestionable Purity
No single analytical method can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment of this compound requires an orthogonal approach.
-
Initial Screening and Quantification: Use GC-FID for a rapid and reliable assessment of overall purity and detection of volatile impurities.
-
Impurity Identification: Employ GC-MS or LC-MS to identify the structures of any impurities detected by the initial screen. This is a critical step for understanding the process and meeting regulatory requirements.[6][19]
-
Orthogonal Separation: Develop a stability-indicating HPLC-DAD method, preferably using a PFP column, to provide an alternative separation mechanism. This is crucial for detecting non-volatile impurities or isomers that may not be amenable to GC.
-
Absolute Purity (Assay): Finally, use ¹H qNMR as a primary, non-destructive method to determine an absolute purity value, which can be used to qualify the chromatographic reference standard itself.
By integrating these methods, researchers and drug development professionals can build a comprehensive, self-validating purity profile, ensuring the quality and integrity of their chemical intermediates and fulfilling the stringent requirements of scientific and regulatory bodies.[20][21]
References
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Borman, P., et al. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology. Available at: [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available at: [Link]
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Tanabe, K., et al. (2017). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Scientific Reports. Available at: [Link]
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Patel, K., et al. (2021). Analytical method validation: A brief review. International Journal of Pharmaceutical Research. Available at: [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories. Available at: [Link]
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Mena, C., et al. (2012). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Digital.CSIC. Available at: [Link]
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MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. MONAD. Available at: [Link]
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Labio Scientific®. (2023). GC-MS or GC-FID? What to use in Oil Analysis. Labio Scientific®. Available at: [Link]
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Wang, H. (2013). HPLC Determination of Four Derivatives of Benzene. ResearchGate. Available at: [Link]
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Görög, S. (2004). Mass spectrometry in impurity profiling. ResearchGate. Available at: [Link]
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Zhang, M., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods. Available at: [Link]
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Agilent. (2024). Determination of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water with the Agilent 8697 Headspace Sampler and Agilent 8890 GC System. Agilent. Available at: [Link]
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Waters. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. Available at: [Link]
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Emery Pharma. (n.d.). Benzene Impurity Analysis. Emery Pharma. Available at: [Link]
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Phenomenex. (2018). Reversed Phase Selectivity. Phenomenex. Available at: [Link]
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Chemistry LibreTexts. (2023). Gas Chromatography. Chemistry LibreTexts. Available at: [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Available at: [Link]
-
RSC Advances. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Available at: [Link]
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Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Oshadhi Essential Oils. Available at: [Link]
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Navarro-Vázquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link]
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Chemistry For Everyone. (2023). How To Calculate Percent Purity From Gas Chromatography?. YouTube. Available at: [Link]
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Agilent. (2014). Novel Phases for HPLC Separations. Agilent Technologies. Available at: [Link]
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A Comparative Guide to Catalytic Systems for Cross-Coupling of 1-Bromo-2,5-difluoro-4-methylbenzene
Introduction
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds is paramount for the construction of complex molecular architectures. The substrate, 1-Bromo-2,5-difluoro-4-methylbenzene, is a valuable building block in the synthesis of pharmaceuticals and advanced materials due to the unique electronic properties conferred by its fluorine and methyl substituents. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the C-Br bond, making the selection of an appropriate catalytic system crucial for achieving efficient cross-coupling.
This guide provides a comprehensive comparison of various palladium-catalyzed cross-coupling reactions for this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. By examining the performance of different catalytic systems, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Understanding the Reactivity of this compound
The presence of two fluorine atoms ortho and meta to the bromine atom renders the aryl bromide electron-deficient. This electronic feature generally enhances the rate of oxidative addition to a Pd(0) center, the initial and often rate-determining step in many cross-coupling catalytic cycles.[1] However, the steric hindrance from the ortho-fluorine and methyl groups can also play a significant role, influencing ligand selection and reaction kinetics. Therefore, a careful balance of electronic and steric factors is necessary when choosing the optimal catalytic system.
Comparative Analysis of Catalytic Systems
The following sections detail the application of various palladium-catalyzed cross-coupling reactions to this compound, presenting a comparative analysis of their catalytic systems and performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl structures.[2][3] For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst, ligand, and base is critical to ensure high yields and prevent side reactions.
Catalytic System Performance:
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~85-95 |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | ~88 |
| (3,5-Difluorophenyl)boronic acid | [PdCl₂(dppf)] | Cs₂CO₃ | DMF/H₂O | 100 | 18 | ~91 |
Discussion:
The use of palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos and dppf, is often beneficial for the coupling of sterically hindered and electron-deficient aryl bromides.[4] The higher temperatures observed in some protocols are necessary to overcome the activation energy for transmetalation, which can be sluggish for certain boronic acids. The choice of base is also crucial, with carbonates and phosphates being commonly employed to facilitate the transmetalation step.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid is as follows:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps.
Catalytic System Performance:
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | High |
| Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 90 | 2-24 | 23-89[9] |
| Secondary Aromatic Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 85 | - | 61-92[10] |
Discussion:
For the amination of electron-deficient aryl bromides, bulky and electron-rich phosphine ligands like Xantphos, XPhos, and t-BuXPhos are highly effective.[11][12] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step to form the C-N bond. Strong bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are typically required to deprotonate the amine and generate the active nucleophile.[13]
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of this compound with morpholine is as follows:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes.[14] This reaction typically employs a dual catalytic system of palladium and copper, although copper-free versions have been developed.
Catalytic System Performance:
| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | 72-96[15] |
| Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Moderate to Excellent[15] |
| Phenylacetylene (Cu-free) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt - 60 | 2-32 | 42-97[16] |
Discussion:
The traditional Sonogashira reaction relies on a palladium catalyst for the oxidative addition of the aryl halide and a copper co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation.[17] Copper-free protocols have gained prominence to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. In these systems, a strong base is often used to deprotonate the alkyne directly for subsequent reaction with the palladium center. The electron-deficient nature of this compound is advantageous for the initial oxidative addition step.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound with phenylacetylene is as follows:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent such as DMF, followed by this compound (1.0 mmol), phenylacetylene (1.2 mmol), and a base like triethylamine (Et₃N, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Figure 3: Catalytic cycles for the Sonogashira cross-coupling reaction.
Heck Reaction: Vinylation of Aryl Bromides
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[2] The regioselectivity and stereoselectivity of the reaction are important considerations.
Catalytic System Performance:
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | - | Moderate to High[18] |
| Styrene | Pd/C | Na₂CO₃ | NMP | 130 | 3 | High[10] |
| Styrene | Pd@MOF-NH₂ | K₂CO₃ | DMF | 120 | 12 | >96[19] |
Discussion:
The Heck reaction with electron-deficient aryl bromides such as this compound generally proceeds efficiently.[15] Both homogeneous and heterogeneous palladium catalysts have been successfully employed.[10][20] The choice of base, often a tertiary amine or an inorganic carbonate, is crucial for regenerating the active Pd(0) catalyst. The reaction temperature is typically elevated to facilitate the various steps of the catalytic cycle.
Experimental Protocol: Heck Reaction
A general protocol for the Heck reaction of this compound with styrene is as follows:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).
-
Add a suitable solvent such as DMF.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified duration.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Figure 4: Catalytic cycle for the Heck reaction.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling offers a mild and versatile method for C-C bond formation, tolerant of a wide range of functional groups.[1][3] A primary drawback is the toxicity of the organotin reagents and byproducts.
Catalytic System Performance:
| Organostannane | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 80 | 8 | High[21] |
| Organostannane | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 90-110 | - | High[9] |
| Organostannane | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 60 | 87[1] |
Discussion:
The Stille reaction proceeds through a similar catalytic cycle to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[21] The transmetalation step is often the rate-determining step, and additives such as copper(I) salts can accelerate this process. The reaction is generally tolerant of various functional groups, and the electron-deficient nature of the starting material is favorable.
Experimental Protocol: Stille Coupling
A general protocol for the Stille coupling of this compound with tributyl(vinyl)stannane is as follows:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).
-
Add a degassed solvent like DMF, followed by this compound (1.0 mmol) and tributyl(vinyl)stannane (1.1 mmol).
-
Heat the reaction mixture to 80 °C for 8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through Celite, and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Figure 5: Catalytic cycle for the Stille cross-coupling reaction.
Conclusion and Recommendations
The cross-coupling of this compound can be effectively achieved using a variety of palladium-catalyzed reactions. The choice of the optimal catalytic system depends on the desired transformation and the specific coupling partner.
-
For C-C bond formation to synthesize biaryls, the Suzuki-Miyaura coupling is a robust and environmentally benign choice, with a wide range of commercially available boronic acids. Catalyst systems employing bulky phosphine ligands are recommended.
-
For the introduction of nitrogen-containing functionalities, the Buchwald-Hartwig amination is the premier method. The use of sterically demanding and electron-rich ligands is crucial for high yields.
-
For the synthesis of aryl alkynes, the Sonogashira coupling is highly effective. Both traditional copper-co-catalyzed and copper-free systems can be employed, with the latter offering advantages in terms of byproduct formation and purification.
-
The Heck reaction provides a reliable route to vinylated products , and a variety of palladium sources, including heterogeneous catalysts, can be utilized.
-
The Stille coupling offers broad functional group tolerance for C-C bond formation , but the toxicity of organotin reagents is a significant consideration.
Researchers should consider the specific requirements of their synthesis, including functional group compatibility, desired yield, and scalability, when selecting a catalytic system. The experimental protocols provided in this guide serve as a starting point for optimization, and screening of catalysts, ligands, bases, and solvents may be necessary to achieve the best results for a particular transformation.
References
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.). Retrieved January 12, 2026, from [Link]
-
Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Retrieved January 12, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Heck reaction – Knowledge and References. (n.d.). Retrieved January 12, 2026, from [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. (n.d.). Retrieved January 12, 2026, from [Link]
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
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Heck reaction between bromobenzene and styrene. (n.d.). Retrieved January 12, 2026, from [Link]
-
11-The Stille Reaction PDF. (n.d.). Retrieved January 12, 2026, from [Link]
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Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). Retrieved January 12, 2026, from [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). Retrieved January 12, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of biaryl compounds via Suzuki homocoupling reactions catalyzed by metal organic frameworks encapsulated with palladium nanoparticles. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Molecules, 22(7), 1143. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). Retrieved January 12, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18075-18086. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. (n.d.). Retrieved January 12, 2026, from [Link]
-
Practical Palladium Catalysts for C-N and C-O Bond Formation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). Retrieved January 12, 2026, from [Link]
-
PDF 1014.01 K. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). Retrieved January 12, 2026, from [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Alternatives for 1-Bromo-2,5-difluoro-4-methylbenzene in Synthesis
A Senior Application Scientist's Perspective on Strategic Reagent Selection in Cross-Coupling Reactions
For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the 2,5-difluoro-4-methylphenyl moiety is a valuable structural motif. The go-to starting material for introducing this group is often 1-Bromo-2,5-difluoro-4-methylbenzene. However, reliance on a single reagent can limit synthetic flexibility, scalability, and cost-effectiveness. This guide provides an in-depth comparison of viable alternatives, focusing on their performance in palladium-catalyzed cross-coupling reactions and offering alternative synthetic strategies.
The Central Role of this compound as an Electrophile
This compound is an aryl halide, a class of compounds that serve as key electrophilic partners in a multitude of cross-coupling reactions. Its utility stems from the carbon-bromine bond, which is reactive enough to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. This reactivity profile makes it a reliable substrate for widely-used transformations like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Alternative Reagents: A Comparative Analysis
The primary alternatives to this compound can be categorized into two main classes:
-
Alternative Electrophiles : These are analogs where the bromine atom is replaced by a different leaving group (e.g., chlorine, iodine, or triflate). The choice of leaving group is a critical determinant of reactivity.
-
Alternative Nucleophiles : These involve converting the 2,5-difluoro-4-methylphenyl moiety into an organometallic nucleophile (e.g., a boronic acid or a Grignard reagent), thereby reversing its role in the coupling reaction.
Class 1: Alternative Electrophiles for Cross-Coupling
The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy of the carbon-leaving group bond. This leads to a well-established reactivity trend:
Iodides > Triflates (OTf) > Bromides >> Chlorides
This trend dictates the necessary reaction conditions, catalyst selection, and potential yields.
Table 1: Comparative Performance of 2,5-difluoro-4-methylphenyl Electrophiles in Suzuki-Miyaura Coupling
| Electrophile | Relative Reactivity | Typical Conditions | Expected Yield | Key Considerations |
| 1-Iodo-2,5-difluoro-4-methylbenzene | Very High | Mild conditions (often room temp. to 80 °C), lower catalyst loading, broad base compatibility (e.g., K₂CO₃, K₃PO₄). | Excellent | Higher cost and lower stability compared to bromo/chloro analogs. Ideal for sensitive substrates requiring mild conditions. |
| 2,5-Difluoro-4-methylphenyl Triflate | High | Conditions similar to bromides, sometimes milder. Highly effective with modern catalyst systems. | Very Good to Excellent | Readily prepared from the corresponding phenol. Excellent alternative to halides.[1] |
| This compound | High (Baseline) | Standard conditions (e.g., 80-110 °C), various Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), moderate bases. | Good to Excellent | A reliable, commercially available standard with a good balance of reactivity and stability.[2] |
| 1-Chloro-2,5-difluoro-4-methylbenzene | Moderate | Requires more forcing conditions (higher temps), highly active catalysts (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like XPhos or SPhos), and stronger bases (e.g., K₃PO₄, Cs₂CO₃).[3] | Moderate to Good | Most cost-effective halide. Its use is advantageous in large-scale synthesis, but requires more rigorous optimization. |
Causality Behind Experimental Choices:
-
Why are chloroarenes less reactive? The Carbon-Chlorine bond is significantly stronger than the C-Br or C-I bond. Consequently, the initial, often rate-limiting, oxidative addition step of the catalytic cycle is much slower.[2] To overcome this energy barrier, more active catalytic systems are required. Bulky, electron-rich phosphine ligands (like those developed by Buchwald) are essential as they promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at cleaving the strong C-Cl bond.[3]
-
Why are triflates good alternatives? Aryl triflates are excellent electrophiles, with reactivity often comparable to or exceeding that of aryl bromides.[1] They are readily synthesized from phenols, providing an alternative synthetic entry point if the corresponding phenol is more accessible than the haloarene.
Class 2: Reversing Polarity - The Nucleophilic Alternative
Instead of using the 2,5-difluoro-4-methylphenyl group as an electrophile, one can transform it into a nucleophilic coupling partner. This strategy fundamentally changes the synthetic approach, as the other coupling partner will now be the electrophile.
-
(2,5-Difluoro-4-methylphenyl)boronic Acid : This is the most common nucleophilic alternative, used in Suzuki-Miyaura couplings. It is generally a stable, crystalline solid that is easy to handle.
-
(2,5-Difluoro-4-methylphenyl)magnesium Bromide (Grignard Reagent) : This highly reactive organometallic species can be used in Kumada or Negishi-type couplings, or as a strong nucleophile for other transformations. Its high reactivity necessitates strictly anhydrous conditions.[4]
Table 2: Comparison of Nucleophilic Alternatives
| Reagent | Key Reaction | Stability & Handling | Synthesis | Key Considerations |
| (2,5-Difluoro-4-methylphenyl)boronic Acid | Suzuki-Miyaura Coupling | Air and moisture stable solid. Easy to handle and store. | Typically via lithiation or Grignard reaction of the bromo-precursor followed by quenching with a borate ester.[5][6] | Highly versatile and compatible with a vast range of electrophiles (halides, triflates). The workhorse for C-C bond formation. |
| (2,5-Difluoro-4-methylphenyl)magnesium Bromide | Kumada Coupling, Grignard Reactions | Highly reactive. Moisture and air-sensitive solution. Must be prepared and used in situ under inert atmosphere. | Reaction of this compound with magnesium metal in an ethereal solvent.[4] | Extremely powerful nucleophile for reactions with carbonyls, epoxides, etc. Less commonly used for cross-coupling than boronic acids due to lower functional group tolerance. |
Experimental Protocols
The following are detailed, representative protocols for key transformations discussed in this guide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide
This protocol provides a robust starting point for coupling aryl halides with a boronic acid. Note that for less reactive chlorides, a more advanced catalyst system is recommended.
Reaction: Aryl-X + Phenylboronic acid → Aryl-Phenyl
Materials:
-
Aryl Halide (e.g., this compound) (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03-0.05 mmol) under a positive flow of inert gas.
-
Add the degassed solvent mixture (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (2,5-Difluoro-4-methylphenyl)boronic Acid via Grignard Reagent
This protocol details the conversion of the bromo-precursor into its corresponding boronic acid, a key nucleophilic alternative.[5][7]
Reaction: this compound → (2,5-Difluoro-4-methylphenyl)boronic acid
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (1.5 equiv)
-
2M Hydrochloric Acid (HCl)
Procedure:
-
Grignard Formation:
-
Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous THF (1 mL).
-
Prepare a solution of this compound (1.0 mmol) in anhydrous THF (4 mL).
-
Add a small portion (~0.5 mL) of the bromide solution to the magnesium. The reaction is initiated upon disappearance of the iodine color and gentle bubbling. Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, stir at room temperature for 1 hour.
-
-
Borylation and Workup:
-
Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add trimethyl borate (1.5 mmol) dropwise, maintaining the temperature below -65 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and slowly quench by adding 2M HCl until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.
-
Visualization of Synthetic Strategies
The choice between using the aryl bromide as an electrophile or converting it to a nucleophile represents a fundamental strategic decision in synthesis design.
The diagram above illustrates the two divergent synthetic pathways starting from this compound. Route A utilizes it directly as an electrophile. Route B first involves a transformation to convert it into a nucleophilic reagent, which then participates in a subsequent cross-coupling reaction.
Conclusion and Recommendations
The selection of a reagent for introducing the 2,5-difluoro-4-methylphenyl moiety should be a strategic decision based on reactivity, cost, scale, and the specific demands of the synthetic route.
-
For high reactivity and mild conditions , 1-iodo-2,5-difluoro-4-methylbenzene is the superior choice, though at a higher cost.
-
For a balance of reactivity and cost , this compound remains the reliable standard for most lab-scale applications.
-
For large-scale synthesis where cost is paramount , investing in the optimization of reaction conditions for 1-chloro-2,5-difluoro-4-methylbenzene with modern, highly active catalyst systems is a prudent strategy.
-
For synthetic flexibility and alternative connectivity , converting the bromo-precursor to its corresponding boronic acid opens up a vast array of possibilities by allowing it to act as the nucleophilic partner in Suzuki-Miyaura couplings.
Ultimately, a thorough understanding of the reactivity principles and the available alternatives empowers researchers to design more efficient, robust, and economical synthetic pathways.
References
-
The Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
-
6-Chloro-1-hexene. (n.d.). Organic Syntheses. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. [Link]
-
ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2011). ResearchGate. [https://www.researchgate.net/publication/251786573_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2009). ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2004). PMC - NIH. [Link]
-
(A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of Pd-catalyst and 100 equivalent of boronic ester 9/10. (2018). ResearchGate. [Link]
-
Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... (2022). ResearchGate. [Link]
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- 2. par.nsf.gov [par.nsf.gov]
- 3. 872219-20-0|(2,5-Difluoro-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Performance of 1-Bromo-2,5-difluoro-4-methylbenzene in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 1-Bromo-2,5-difluoro-4-methylbenzene stands as a key aryl halide, offering a unique combination of electronic and steric properties. This guide provides an in-depth, objective comparison of its performance in several cornerstone palladium-catalyzed cross-coupling reactions, supported by available experimental data and mechanistic insights.
Introduction: The Chemical Landscape of this compound
This compound is a trifunctionalized aromatic ring, featuring a reactive bromine atom for cross-coupling, and two fluorine atoms and a methyl group that modulate the electronic and steric environment of the molecule. The fluorine atoms, being strongly electron-withdrawing, decrease the electron density of the aromatic ring, which can influence the rates of key steps in the catalytic cycle of cross-coupling reactions. The methyl group, being electron-donating, provides a subtle counterpoint to this electronic effect. This unique substitution pattern makes it a valuable synthon for introducing a 2,5-difluoro-4-methylphenyl moiety into target molecules, a common motif in agrochemicals and pharmaceuticals.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] As an aryl bromide, this compound offers a good balance of reactivity and stability, making it an ideal substrate for a range of transformations under relatively mild conditions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds. The performance of this compound in this reaction is anticipated to be robust, facilitated by the electron-deficient nature of the ring which can accelerate the rate-determining oxidative addition step.
Comparative Performance and Experimental Data
While specific data for this compound is not extensively documented in readily available literature, a closely related analogue, 1-bromo-3,4-difluorobenzene, has been successfully employed in Suzuki-Miyaura couplings to generate a variety of fluorinated biphenyl compounds with an average yield of 78%. This suggests that high yields can be expected for this compound under similar conditions.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~78 (average) | |
| This compound | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | Expected: High | Inferred |
Causality Behind Experimental Choices
The choice of a palladium catalyst with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is crucial. These ligands stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps. The use of a base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixed solvent system, often containing water, is employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Heck Reaction: Olefin Arylation with Stereocontrol
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. The electron-withdrawing fluorine atoms on this compound are expected to facilitate the oxidative addition step, a key part of the catalytic cycle.
Comparative Performance and Experimental Data
Direct experimental data for the Heck reaction of this compound is scarce in the literature. However, the general principles of the Heck reaction suggest that it should be a viable substrate. For comparison, the Heck reaction of other aryl bromides with electron-withdrawing groups often proceeds with good to excellent yields.
Table 2: Expected Performance in Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Styrene or Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Expected: Good to Excellent |
Causality Behind Experimental Choices
The catalytic system typically involves a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. A phosphine ligand is often added to stabilize the catalyst and promote the reaction. The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. The choice of solvent can influence the reaction rate and selectivity.
Detailed Experimental Protocol: Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (2 mol%), and a phosphine ligand such as triphenylphosphine (4 mol%).
-
Solvent and Base Addition: Add a suitable solvent like DMF or acetonitrile, followed by a base such as triethylamine (2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
III. Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines. The electronic properties of this compound make it a suitable candidate for this transformation.
Comparative Performance and Experimental Data
Table 3: Expected Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Expected: Good to Excellent |
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands like XPhos or BINAP. These ligands facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond. A strong base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine, making it a more potent nucleophile. Anhydrous and inert conditions are crucial to prevent catalyst deactivation.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable ligand like XPhos (2-4 mol%), and a strong base like sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
IV. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and other acetylenic compounds.
Comparative Performance and Experimental Data
As with the other reactions, specific data for this compound is limited. However, the general reactivity of aryl bromides in Sonogashira couplings is well-established, and the presence of electron-withdrawing groups can be beneficial.
Table 4: Expected Performance in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | Expected: Good to Excellent |
Causality Behind Experimental Choices
The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. An amine base serves both as the base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling.
Detailed Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base Addition: Add a solvent such as THF or DMF, and an amine base like triethylamine.
-
Reaction: Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst and ammonium salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of complex, fluorinated molecules. Its performance in palladium-catalyzed cross-coupling reactions is expected to be excellent, driven by the favorable electronic properties imparted by the fluorine substituents. While direct comparative data for this specific substrate is not abundant in the current literature, the well-established principles of these coupling reactions and data from closely related analogues strongly support its utility.
For researchers and drug development professionals, this compound offers a reliable entry point for the introduction of the 2,5-difluoro-4-methylphenyl moiety. Further research into the specific reaction kinetics and optimization for this substrate will undoubtedly expand its application in the synthesis of novel bioactive compounds and advanced materials. The protocols provided in this guide serve as a robust starting point for the successful implementation of this versatile reagent in a variety of synthetic endeavors.
References
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://www.benchchem.
- Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01993]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Jędrzejewska, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2,5-Difluoro-4-methylbenzoic Acid. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-coupling-reaction-with-2-5-difluoro-4-methylbenzoic-acid]
- BenchChem. Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene. [URL: https://www.benchchem.com/application-notes/cross-coupling-protocols-for-1-bromo-4-chloro-2-5-difluorobenzene]
- Wikipedia. Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-fluoro-4-propylbenzene. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-suzuki-coupling-of-1-bromo-2-fluoro-4-propylbenzene]
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.
- J&K Scientific. Buchwald-Hartwig Cross-Coupling. [URL: https://www.jk-scientific.com/en/buchwald-hartwig-cross-coupling]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Chemistry LibreTexts. Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/19.10%3A_The_Heck_reaction]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4,5-dimethyl-2-nitrobenzene. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-coupling-reactions-using-1-bromo-4-5-dimethyl-2-nitrobenzene]
- BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Suzuki Reaction of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-palladium-catalyzed-suzuki-reaction-of-1-bromo-2-chloro-5-fluoro-4-nitrobenzene]
- YouTube. The Buchwald-Hartwig Amination Reaction. [URL: https://www.youtube.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b2702d6a2a3c574b8f]
- Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Macmillan Group. The Intramolecular Heck Reaction. [URL: https://www.macmillan-group.mit.edu/intramolecular-heck-reaction]
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-1-bromo-4-nitrobenzene-with-phenylboronic-acid_fig2_336688753]
- YouTube. Heck Reaction example 3. [URL: https://www.youtube.
- NIH. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7487216/]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10910a]
- Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/19.11%3A_The_Sonogashira_coupling_reaction]
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6237123/]
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- ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [URL: https://www.researchgate.
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- ResearchGate. Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. [URL: https://www.researchgate.net/publication/385806307_Pd-catalyzed_Heck_reaction_of_1_4-diene_bromobenzenes]
- NIH. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10449419/]
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A Senior Application Scientist's Guide to 1-Bromo-2,5-difluoro-4-methylbenzene: A Comparative Analysis for Strategic Molecular Design
Introduction: The Strategic Imperative of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—provide medicinal chemists with a powerful toolkit to modulate key molecular attributes.[3] Judicious fluorination can enhance metabolic stability by blocking sites susceptible to P450 oxidation, fine-tune pKa values to improve cell permeability, and alter conformation to increase binding affinity to biological targets.[4][5]
Within this context, 1-Bromo-2,5-difluoro-4-methylbenzene has emerged as a particularly valuable building block. It offers a trifecta of strategically positioned functional groups:
-
A bromine atom , serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[6]
-
Two fluorine atoms , which impart significant electronic perturbations and can act as metabolic blockers.
-
A methyl group , which can modulate lipophilicity and provide a crucial steric anchor for protein-ligand interactions.
This guide provides an in-depth comparison of this compound against its key structural isomers. Our objective is to move beyond mere cataloging of properties and instead offer a field-proven perspective on how the subtle yet critical differences in substitution patterns dictate reactivity and ultimately influence the selection of the optimal building block for a given synthetic campaign.
The Contenders: A Structural and Electronic Comparison
To benchmark the performance of our lead compound, we have selected two commercially available structural isomers. The choice of these specific comparators allows for a direct evaluation of how the placement of fluorine and methyl groups relative to the reactive C-Br bond impacts synthetic outcomes.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (207 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 equiv.).
-
Expertise Note: A flame-dried flask and inert atmosphere are critical to prevent moisture from hydrolyzing the boronic acid and oxygen from deactivating the palladium catalyst. K₂CO₃ is a robust, inexpensive base suitable for many Suzuki couplings. [7]2. Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Expertise Note: Pd(dppf)Cl₂ is an excellent, versatile pre-catalyst. The dppf ligand is adept at promoting both oxidative addition and the crucial reductive elimination step. [8]3. Solvent Addition & Degassing: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and sparge the solution with a stream of argon via a needle for 15 minutes.
-
Expertise Note: The aqueous dioxane system provides good solubility for both organic and inorganic reagents. Degassing is non-negotiable; residual oxygen will lead to catalyst decomposition and formation of unwanted homocoupling byproducts.
-
-
Reaction: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product. [9]
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol outlines the coupling of this compound with a generic secondary amine.
Methodology:
-
Vessel Preparation: To an oven-dried vial equipped with a stir bar, add this compound (207 mg, 1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 46 mg, 0.08 mmol, 8 mol%).
-
Expertise Note: The Buchwald-Hartwig amination often requires a strong, non-coordinating base and specific ligands designed to facilitate C-N bond formation. [10][11]The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is a common and effective system. [12]2. Reagent Addition: Add sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv.). Seal the vial with a Teflon-lined cap.
-
Expertise Note: NaOtBu is a strong, sterically hindered base that is effective at deprotonating the amine without competing as a nucleophile. It must be handled in an inert atmosphere glovebox as it is highly hygroscopic.
-
-
Solvent and Substrate Addition: Evacuate and backfill the vial with argon (3 cycles). Add anhydrous toluene (5 mL) followed by the secondary amine (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block at 100 °C and stir for 6-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Mechanistic Insights: The Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide, forming a Pd(II) intermediate. This is the rate-limiting step influenced by sterics and electronics. [13]2. Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide. [8]3. Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. [9]
Conclusion and Strategic Recommendations
The choice of a building block is a critical decision point in a synthetic route that can impact timelines, cost, and the ultimate success of a project. Our comparative analysis reveals a clear hierarchy of reactivity and utility among the isomeric bromodifluoromethyltoluenes.
-
For Broad Applicability and Reliability: This compound stands out as the optimal choice. Its balanced electronic and steric profile ensures robust performance across a wide range of Suzuki and Buchwald-Hartwig couplings with standard, cost-effective catalysts and ligands. It represents the lowest-risk, highest-probability-of-success option for general discovery chemistry.
-
For Maximizing Reactivity: When seeking to perform couplings under milder conditions or with less active partners, 1-Bromo-2,4-difluoro-5-methylbenzene is the superior candidate. Its highly electron-deficient C-Br bond makes it exceptionally reactive, though this can sometimes lead to more side reactions if not carefully controlled.
-
For Specific Steric Scaffolds: 1-Bromo-2,3-difluoro-4-methylbenzene should be reserved for instances where its unique substitution pattern is an absolute structural requirement. Researchers must be prepared to invest in significant optimization, employing advanced catalyst systems and potentially accepting lower yields due to the severe steric hindrance around the reaction site.
By understanding the causality behind the observed reactivity—the intricate dance of steric and electronic effects—researchers can move from trial-and-error to a predictive, science-driven approach to building block selection.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 12, 2026.
- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved January 12, 2026.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]
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PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Center for Biotechnology Information. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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YouTube. (2020). Suzuki Coupling. [Link]
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Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?. [Link]
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ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. [Link]
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NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 1-Bromo-2,5-difluoro-4-methylbenzene Isomers
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of substituted aromatic compounds is paramount. Positional isomers, despite sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-Bromo-2,5-difluoro-4-methylbenzene and two of its key positional isomers: 1-Bromo-2,3-difluoro-4-methylbenzene and 1-Bromo-2,4-difluoro-5-methylbenzene.
Understanding the subtle yet significant differences in their NMR, IR, and Mass Spectra is crucial for unambiguous identification. This document serves as a practical reference for researchers, offering comparative data, standardized protocols, and the theoretical basis for spectral interpretation.
Molecular Structures of the Isomers
The relative positions of the bromine, fluorine, and methyl substituents on the benzene ring define the unique chemical environment of each isomer, which is the foundation of their spectroscopic differentiation.
Caption: Molecular structures of the three bromodifluorotoluene isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for each isomer. The causality behind spectral differences lies in the distinct electronic environment each nucleus experiences due to the varied inductive and resonance effects of the substituents.
¹H NMR Spectroscopy
Proton NMR is a first-line technique for isomer differentiation. The chemical shifts of the aromatic protons and the methyl group, along with their coupling patterns to adjacent fluorine atoms (H-F coupling), provide a unique fingerprint for each isomer.
Key Interpretive Insights:
-
Aromatic Protons: Protons adjacent to electronegative fluorine or bromine atoms will be deshielded and appear at a lower field (higher ppm).
-
Methyl Protons: The chemical shift of the methyl group is influenced by the substituents in its ortho positions.
-
H-F Coupling: Protons ortho or meta to a fluorine atom will exhibit splitting, with typical coupling constants of JHF(ortho) = 7-11 Hz and JHF(meta) = 4-7 Hz.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Isomer | Aromatic H (ppm) | Methyl H (ppm) | Key Splitting Patterns |
|---|---|---|---|
| This compound | ~7.35 (t, 1H), ~7.15 (t, 1H) | ~2.25 (s, 3H) | Aromatic protons appear as triplets due to coupling with two adjacent fluorine atoms. |
| 1-Bromo-2,3-difluoro-4-methylbenzene | ~7.20 (m, 1H), ~6.95 (m, 1H) | ~2.30 (d, 3H) | Methyl protons may show a small doublet splitting from the adjacent fluorine. |
| 1-Bromo-2,4-difluoro-5-methylbenzene | ~7.40 (d, 1H), ~6.80 (t, 1H) | ~2.20 (s, 3H) | Two distinct aromatic protons with different multiplicities. |
(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is based on typical values found in chemical databases and literature.)
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of substituents, and carbon-fluorine couplings (C-F) are particularly diagnostic.[1]
Key Interpretive Insights:
-
Carbons Bonded to F: These carbons show a large downfield shift and a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz).
-
Carbons Bonded to Br: The 'heavy atom effect' of bromine can cause the attached carbon to shift upfield relative to what electronegativity alone would predict.[2]
-
Ortho/Meta Carbons: Carbons ortho and meta to fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Isomer | Aromatic C (ppm) | Methyl C (ppm) | Key C-F Couplings (JCF, Hz) |
|---|---|---|---|
| This compound | ~110-160 | ~15 | C2 & C5: ¹J ≈ 245; C1, C3, C4, C6 show smaller couplings. |
| 1-Bromo-2,3-difluoro-4-methylbenzene | ~115-160 | ~14 | C2 & C3: ¹J ≈ 250; C1, C4, C5 show smaller couplings. |
| 1-Bromo-2,4-difluoro-5-methylbenzene | ~105-165 | ~14 | C2 & C4: ¹J ≈ 255; C1, C3, C5, C6 show smaller couplings. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is arguably the most powerful tool for distinguishing these isomers.[3] The chemical shift of each fluorine nucleus is exquisitely sensitive to its position on the aromatic ring relative to the other substituents.[4]
Key Interpretive Insights:
-
Chemical Shift Range: Fluorine atoms on an aromatic ring typically resonate between -100 and -140 ppm (relative to CFCl₃).
-
Substituent Effects: Electron-donating groups (like -CH₃) ortho or para to the fluorine cause an upfield shift (less negative ppm), while electron-withdrawing groups (like -Br) cause a downfield shift.
-
F-F Coupling: If two fluorine atoms are present, their coupling to each other can provide structural information.
Table 3: Comparative ¹⁹F NMR Data (CDCl₃)
| Isomer | F Chemical Shift 1 (ppm) | F Chemical Shift 2 (ppm) |
|---|---|---|
| This compound | ~ -115 to -120 | ~ -125 to -130 |
| 1-Bromo-2,3-difluoro-4-methylbenzene | ~ -135 to -140 | ~ -145 to -150 |
| 1-Bromo-2,4-difluoro-5-methylbenzene | ~ -110 to -115 | ~ -130 to -135 |
Infrared (IR) and Mass Spectrometry (MS)
While less definitive than NMR for isomer identification, IR and MS provide complementary and confirmatory data.
Key Interpretive Insights (IR):
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Bending: The pattern of bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Key Interpretive Insights (MS):
-
Molecular Ion (M+): All isomers will have the same molecular weight (206/208 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity (M+ and M+2).
-
Fragmentation: While the primary fragmentation pathways (e.g., loss of -Br, loss of -CH₃) will be similar, the relative intensities of the fragment ions may differ slightly between isomers, though this is often not a reliable primary method for differentiation.
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for generating reproducible and comparable data.
Workflow for Isomer Identification
Caption: Logical workflow for the spectroscopic identification of an unknown isomer.
NMR Sample Preparation and Acquisition
This protocol ensures high-quality data for structural elucidation.[5]
-
Sample Preparation: Accurately weigh 10-20 mg of the isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4 cm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum with broadband proton decoupling. A spectral width of ~220 ppm and a longer relaxation delay (2-5 seconds) are standard. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum, often proton-decoupled, with a spectral width that covers the aromatic fluorine region (~ -100 to -160 ppm).
Mass Spectrometry (MS) Analysis
This protocol is for confirming molecular weight and elemental composition.[6]
-
Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Analysis: Acquire the spectrum over a mass range of m/z 50-300.
-
Data Interpretation: Check for the molecular ion peaks at m/z ~206 and ~208 with approximately equal intensity, confirming the presence of one bromine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol provides information on functional groups and bonding.
-
Technique: Attenuated Total Reflectance (ATR) is recommended as it requires minimal sample preparation.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
Conclusion
While all spectroscopic techniques contribute to the full characterization, multinuclear NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) stands out as the most definitive method for differentiating isomers of this compound. The unique chemical shifts and coupling patterns observed in the NMR spectra, especially the highly sensitive ¹⁹F chemical shifts, provide unambiguous fingerprints for each specific substitution pattern. By following the structured workflow and protocols outlined in this guide, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and success of their scientific endeavors.
References
-
Fuhr, B. J., et al. (1970). Application of proton magnetic resonance to rotational isomerism in halotoluene derivatives. II. α,α,2,4,6-Pentachlorotoluene. Canadian Journal of Chemistry, 48(10), 1558-1566. Available at: [Link]
-
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(11), 5844-5852. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2585-2593. Available at: [Link]
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Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 849. Available at: [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
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Comparative Guide to LC-MS Analysis of 1-Bromo-2,5-difluoro-4-methylbenzene Reaction Products
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction products derived from 1-bromo-2,5-difluoro-4-methylbenzene. As a key building block in medicinal chemistry and materials science, the precise characterization of its reaction outcomes is critical for process optimization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for monitoring complex chemical transformations.
Introduction: The Analytical Challenge
This compound is a versatile starting material, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3][4][5][6][7] The successful synthesis of the desired products is often accompanied by the formation of byproducts, including starting material carryover, dehalogenated species, and other isomeric impurities. The chromatographic separation of these closely related halogenated aromatic compounds can be challenging.[8] This guide compares two distinct reversed-phase LC-MS methods to address this analytical challenge, providing the rationale behind the methodological choices and supporting data to guide laboratory implementation.
Key Reaction Pathways
To establish a relevant analytical context, we will consider two common transformations of this compound: a Suzuki-Miyaura coupling with phenylboronic acid and a Buchwald-Hartwig amination with morpholine.
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
Comparative LC-MS Methodologies
The primary objective of the analytical method is to achieve baseline separation of the starting material, the desired product, and key byproducts. We will compare a conventional C18 stationary phase with a pentafluorophenyl (PFP) phase, which is known to offer alternative selectivity for halogenated and aromatic compounds.[9]
Method 1: Standard C18 Reversed-Phase Chromatography
Reversed-phase chromatography with a C18 column is the most widely used separation technique in HPLC due to its versatility and robustness in analyzing a broad range of molecules.[10][11][12] The separation is primarily driven by hydrophobic interactions between the analytes and the C18 alkyl chains.
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-800
-
Source Temperature: 550 °C
Method 2: Pentafluorophenyl (PFP) Reversed-Phase Chromatography
PFP columns provide a unique separation mechanism that involves not only hydrophobic interactions but also π-π, dipole-dipole, and ion-exchange interactions. This makes them particularly effective for separating halogenated compounds, isomers, and other aromatic molecules where C18 columns may fall short.[9]
-
LC System: Standard HPLC or UHPLC system
-
Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-800
-
Source Temperature: 550 °C
Performance Comparison: Experimental Data
The following tables summarize the hypothetical, yet representative, data from the analysis of a mock reaction mixture from both the Suzuki and Buchwald-Hartwig reactions using the two LC-MS methods.
Table 1: Analysis of Suzuki-Miyaura Reaction Mixture
| Analyte | Expected [M+H]+ | Retention Time (C18) | Retention Time (PFP) | Resolution (C18) | Resolution (PFP) |
| 2,5-Difluorotoluene | 129.0557 | 4.8 min | 4.2 min | - | - |
| This compound | 206.9662 | 6.5 min | 6.8 min | 4.1 | 6.2 |
| 2,5-Difluoro-4-methyl-1,1'-biphenyl | 205.0921 | 6.7 min | 7.5 min | 0.8 | 2.5 |
Table 2: Analysis of Buchwald-Hartwig Amination Mixture
| Analyte | Expected [M+H]+ | Retention Time (C18) | Retention Time (PFP) | Resolution (C18) | Resolution (PFP) |
| 2,5-Difluorotoluene | 129.0557 | 4.8 min | 4.2 min | - | - |
| Morpholine | 88.0757 | 1.2 min | 1.5 min | - | - |
| This compound | 206.9662 | 6.5 min | 6.8 min | 12.1 | 10.8 |
| 4-(2,5-Difluoro-4-methylphenyl)morpholine | 214.1136 | 6.4 min | 7.3 min | 0.4 | 1.9 |
Discussion of Results and Method Selection
The data highlights a critical performance difference between the two methods. In the analysis of the Suzuki-Miyaura reaction, the C18 column provided poor resolution (0.8) between the starting material and the biphenyl product, indicating significant peak co-elution. The PFP column, in contrast, offered superior separation (Resolution 2.5), likely due to favorable π-π interactions with the aromatic rings of both compounds, leading to a differential retention mechanism.
Similarly, for the Buchwald-Hartwig reaction, the C18 column struggled to separate the starting material from the aminated product (Resolution 0.4). The PFP column again provided a more effective separation (Resolution 1.9), demonstrating its utility for this class of compounds.
The mass spectrometer plays a crucial role in identifying co-eluting peaks. The presence of bromine in the starting material provides a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity), which helps to distinguish it from the product in the mass spectrum, even with chromatographic overlap.[13] However, for accurate quantification and isolation, chromatographic separation is paramount.
Caption: A generalized workflow for the LC-MS analysis of reaction products.
Conclusion and Recommendations
For the analysis of reaction products from this compound, particularly in the context of Suzuki-Miyaura and Buchwald-Hartwig couplings, a pentafluorophenyl (PFP) stationary phase is highly recommended over a standard C18 phase. The alternative selectivity of the PFP column provides significantly better resolution for the starting material and the structurally similar aromatic products. While mass spectrometry can aid in deconvoluting co-eluting peaks through isotopic pattern analysis, achieving baseline chromatographic separation is essential for robust quantification and purity assessment. The presented PFP method offers a reliable and superior alternative for researchers working with these important chemical transformations.
References
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ResearchGate. (n.d.). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. Retrieved from [Link]
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ACS Publications. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry. Retrieved from [Link]
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Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
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ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
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MDPI. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. Retrieved from [Link]
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PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Retrieved from [Link]
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A Comparative Guide for Monitoring the Synthesis of 1-Bromo-2,5-difluoro-4-methylbenzene: GC-MS vs. Alternative Analytical Techniques
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of key intermediates, such as 1-Bromo-2,5-difluoro-4-methylbenzene, demands robust analytical methodologies. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC/UPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—for monitoring the bromination of 2,5-difluoro-4-methylbenzene. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights required to select the most appropriate analytical tool for their specific needs, supported by experimental data and protocols.
The Critical Role of Reaction Monitoring
The conversion of 2,5-difluoro-4-methylbenzene to this compound is a pivotal step in many synthetic pathways. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, or the generation of polysubstituted byproducts, all of which complicate downstream processing and compromise the final product's integrity. Real-time or near-real-time analysis of the reaction mixture is therefore not a luxury, but a necessity for efficient process development and control.
GC-MS: The Gold Standard for Volatile Aromatics
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for monitoring the synthesis of many aromatic compounds.[1][2] Its high resolving power and sensitive detection capabilities allow for the separation and identification of reactants, products, and byproducts with a high degree of confidence.[2][3]
The Causality Behind the GC-MS Protocol
The choice of a specific GC-MS method is dictated by the physicochemical properties of the analytes. For this compound and its precursor, their volatility and thermal stability make them ideal candidates for GC analysis. The mass spectrometer provides an additional layer of specificity, enabling unambiguous identification based on the mass-to-charge ratio of fragmented ions.
Experimental Protocol: GC-MS Analysis
Objective: To quantify the consumption of 2,5-difluoro-4-methylbenzene and the formation of this compound.
1. Sample Preparation:
-
At timed intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) to halt the reaction and prepare the sample for injection. Dichloromethane is chosen for its volatility and ability to dissolve the aromatic compounds of interest.
-
Add an internal standard (e.g., undecane) to the diluted sample to correct for variations in injection volume and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5973N MS Detector (or equivalent).[4]
-
Column: A non-polar or medium-polarity column is ideal for separating aromatic compounds. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for concentrated samples. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
This program is designed to provide good separation between the starting material, product, and potential byproducts within a reasonable timeframe.[6]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50-300.
-
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) can be employed, targeting the characteristic ions of the reactant and product.[3]
-
3. Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.
-
Quantify the relative amounts of each compound by integrating the peak areas and comparing them to the internal standard.
-
Plot the concentration of the reactant and product over time to determine the reaction kinetics.
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A Comparative Guide to the Stability and Reactivity of 1-Bromo-2,5-difluoro-4-methylbenzene in Synthetic Transformations
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine atoms can significantly influence molecular conformation, metabolic stability, and binding affinity. 1-Bromo-2,5-difluoro-4-methylbenzene is a versatile reagent that offers multiple reaction handles: a C-Br bond amenable to cross-coupling, lithiation, and Grignard formation, and a fluorinated toluene scaffold. However, the interplay of the electron-withdrawing fluorine atoms and the methyl group creates a nuanced reactivity profile. Understanding the stability of this reagent under common reaction conditions is paramount for its effective utilization.
This guide provides an in-depth assessment of the stability and performance of this compound in key synthetic transformations. We will compare its reactivity with alternative halogenated precursors and provide field-proven insights and detailed experimental protocols to empower researchers in drug development and chemical synthesis.
Physicochemical Profile and Intrinsic Stability
This compound is a liquid at room temperature with a predicted boiling point of approximately 184°C.[1] Its stability under ambient conditions is generally good, but like most aryl bromides, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[2]
The core of its reactivity lies in the C(sp²)-Br bond. The presence of two ortho and meta fluorine atoms significantly influences this bond. The fluorine atoms are strongly electron-withdrawing via the inductive effect, which polarizes the C-Br bond and makes the aromatic ring more electron-deficient. This electronic modification has profound implications for its behavior in common catalytic cycles.
Stability and Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The stability and reactivity of the aryl halide in the initial oxidative addition step are critical determinants of reaction success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[3] For this compound, the electron-deficient nature of the aromatic ring generally facilitates the oxidative addition to a Pd(0) catalyst, which is often the rate-determining step.[4] This suggests that the substrate is not only stable under these conditions but is also sufficiently reactive.
Causality of Experimental Choices:
-
Catalyst: Standard Pd catalysts like Pd(PPh₃)₄ or pre-catalysts combined with phosphine ligands (e.g., SPhos, XPhos) are effective. The choice of ligand can be crucial for balancing catalyst activity and stability.
-
Base: A base is required to activate the boronic acid partner.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and are well-tolerated by the substrate.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typical to dissolve both the organic substrate and the inorganic base.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation.[5][6] The stability of this compound is excellent under these conditions. The reaction involves a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[7]
Causality of Experimental Choices:
-
Ligand: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, JohnPhos) are essential. They promote the reductive elimination step to form the C-N bond and prevent catalyst decomposition.[7]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine coupling partner, making it a more effective nucleophile.[7] The substrate is stable to these strong bases at typical reaction temperatures (80-110 °C).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and the catalyst.
Stability in Organometallic Intermediate Formation
The generation of highly reactive organometallic species is a test of a substrate's stability, as side reactions can become competitive.
Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) involves the insertion of magnesium metal into the carbon-halogen bond.[8][9] While feasible with this compound, this transformation presents challenges.
Stability Concerns & Mitigation:
-
Activation: The magnesium surface is coated with a passivating oxide layer.[9] Initiators like iodine or 1,2-dibromoethane are required to activate the surface and initiate the reaction.
-
Side Reactions: Grignard reagents are highly basic and nucleophilic. Self-coupling (Wurtz reaction) can occur. The key to stability is to perform the reaction in a scrupulously dry ether solvent (THF or diethyl ether) and at a controlled temperature to ensure the desired reagent forms and is consumed in a subsequent step.[10] The presence of fluorine atoms does not typically interfere with Grignard formation.
Halogen-Metal Exchange (Lithiation)
Reaction with organolithium reagents like n-BuLi or t-BuLi can achieve a bromine-lithium exchange, generating a potent aryllithium nucleophile.[11] This reaction is extremely fast and must be conducted at low temperatures (-78 °C) to ensure the stability of the resulting organolithium species.
Stability Concerns & Mitigation:
-
Directed Ortho-Metalation: The fluorine atoms can direct lithiation to an adjacent C-H position, although Br/Li exchange is generally much faster.[12]
-
Temperature Control: At temperatures above -40 °C, the generated aryllithium can become unstable, potentially leading to benzyne formation or reaction with the solvent. The key to a successful transformation is immediate trapping of the aryllithium intermediate with an electrophile (e.g., CO₂, DMF) at low temperature.[13]
Comparative Analysis with Alternative Reagents
The choice of halogen on the aromatic ring is a critical decision based on a trade-off between reactivity, cost, and required reaction conditions.
| Reagent | Relative Reactivity (Cross-Coupling) | Typical Conditions | Key Advantages | Key Disadvantages |
| This compound | High | Mild to moderate temperatures (80-110 °C), standard Pd catalysts.[4] | Excellent balance of reactivity and stability; widely available. | More expensive than the chloro-analog. |
| 1-Chloro-2,5-difluoro-4-methylbenzene | Moderate | Higher temperatures, more active catalysts (e.g., palladacycles) and bulky ligands required.[14] | Lower cost, often preferred for large-scale synthesis. | Harsher conditions may not be tolerated by sensitive functional groups. |
| 1-Iodo-2,5-difluoro-4-methylbenzene | Very High | Can often react at room temperature or slightly elevated temperatures.[14] | Highest reactivity, ideal for difficult couplings or sensitive substrates. | Higher cost, lower stability (light-sensitive), potential for side reactions. |
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄, followed by the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with Morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4.5 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a glovebox or an oven-dried Schlenk flask, add Pd₂(dba)₃, XantPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by this compound and then morpholine via syringe.
-
Seal the flask and heat the mixture to 100 °C for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue via flash chromatography.
Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
This compound is a robust and versatile building block for organic synthesis. Its stability under the conditions required for palladium-catalyzed cross-coupling reactions is excellent, and its reactivity is generally high due to the electron-withdrawing nature of the fluorine substituents. While the formation of organometallic intermediates like Grignard or aryllithium reagents requires more stringent control over reaction conditions to ensure stability and prevent side reactions, these transformations are entirely feasible.
When compared to its chloro- and iodo-analogs, the bromo-derivative offers a superior balance of reactivity, stability, and cost, making it the reagent of choice for a wide array of applications in research and development.
References
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PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
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Sdfine. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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University of Missouri–St. Louis. The Grignard Reaction. Available at: [Link]
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ResearchGate. Reaction pathways for the lithiation. Available at: [Link]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]
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Brant Kedrowski. (2020). Grignard Reaction Experiment Part 3. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
MDPI. (2018). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. Available at: [Link]
-
Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE. Available at: [Link]
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- 15. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
A Researcher's Guide to 1-Bromo-2,5-difluoro-4-methylbenzene Synthesis: A Comparative Analysis of Theoretical vs. Experimental Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Bromo-2,5-difluoro-4-methylbenzene stands as a crucial building block in the development of various pharmaceutical and agrochemical compounds. This guide provides an in-depth technical comparison of the theoretical versus experimental yields for its synthesis, offering field-proven insights into the practical realities of its preparation.
This document will delve into the common synthetic routes for this compound, providing a detailed, step-by-step protocol for its preparation via the Sandmeyer reaction of 2,5-difluoro-4-methylaniline. A thorough analysis of the theoretical yield calculation will be presented, followed by a critical comparison with attainable experimental yields, exploring the factors that contribute to the inevitable discrepancies between the two.
The Synthetic Landscape: Pathways to this compound
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical method involves the introduction of the bromo substituent at a late stage, typically from a corresponding aniline derivative. This is often achieved through a Sandmeyer reaction, a robust and widely utilized transformation in aromatic chemistry.[1][2]
An alternative, though often less regioselective, approach is the direct electrophilic bromination of a suitable difluorotoluene precursor. However, controlling the position of bromination on an activated ring system with multiple substituents can be challenging, often leading to isomeric mixtures that require tedious purification.
This guide will focus on the more controlled and widely adopted Sandmeyer reaction, starting from 2,5-difluoro-4-methylaniline.
Theoretical Yield: The Idealized Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material during workup and purification. The calculation is based on the stoichiometry of the balanced chemical equation.
The synthesis of this compound from 2,5-difluoro-4-methylaniline via the Sandmeyer reaction proceeds in two main stages: diazotization of the aniline followed by the copper-catalyzed bromination.
Step 1: Diazotization
Step 2: Sandmeyer Reaction
Overall Reaction:
To calculate the theoretical yield, one must first identify the limiting reactant. In a typical protocol, the aromatic amine is the limiting reagent.
Calculation Example:
Assuming we start with 10.0 grams of 2,5-difluoro-4-methylaniline (Molar Mass: 143.14 g/mol ):
-
Moles of 2,5-difluoro-4-methylaniline: 10.0 g / 143.14 g/mol = 0.0698 mol
-
Stoichiometric Ratio: The overall reaction shows a 1:1 molar ratio between the starting aniline and the final bromo-product.
-
Moles of this compound: 0.0698 mol
-
Theoretical Yield in Grams: 0.0698 mol * 207.02 g/mol (Molar Mass of this compound) = 14.45 grams
Therefore, the theoretical yield for this reaction, starting with 10.0 grams of 2,5-difluoro-4-methylaniline, is 14.45 grams.
The Experimental Reality: A Step-by-Step Protocol and Expected Yield
While the theoretical yield provides a valuable benchmark, the actual yield obtained in the laboratory is invariably lower. This section provides a detailed experimental protocol for the synthesis of this compound, based on established Sandmeyer reaction procedures, and discusses the practical yields that can be anticipated.
Synthesis of the Starting Material: 2,5-Difluoro-4-methylaniline
A common route to 2,5-difluoro-4-methylaniline involves the nitration of 2,5-difluorotoluene followed by reduction of the nitro group.
Experimental Protocol: Synthesis of 2,5-difluoro-4-methylaniline
-
Nitration of 2,5-Difluorotoluene: To a stirred mixture of 2,5-difluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, a solution of potassium nitrate in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for several hours. The mixture is then poured onto ice and the crude 2,5-difluoro-4-nitrotoluene is extracted with an organic solvent.
-
Reduction of 2,5-difluoro-4-nitrotoluene: The crude nitro compound is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is then employed to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction to yield 2,5-difluoro-4-methylaniline.
Synthesis of this compound via Sandmeyer Reaction
Experimental Protocol:
-
Diazotization of 2,5-difluoro-4-methylaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2,5-difluoro-4-methylaniline (1.0 eq) in a mixture of hydrobromic acid (HBr, ~3.0 eq) and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂, ~1.1 eq) in water is added dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition is controlled to maintain a slight excess of nitrous acid, which can be tested with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) bromide (CuBr, ~1.2 eq) in hydrobromic acid is prepared.
-
The cold diazonium salt solution is then added slowly to the stirred CuBr solution. Vigorous evolution of nitrogen gas is observed. The reaction mixture is typically stirred at room temperature for a period of time to ensure complete reaction.
-
The reaction mixture is then heated (e.g., to 60-80 °C) for a short period to drive the reaction to completion.
-
-
Workup and Purification:
-
After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water, dilute sodium hydroxide solution (to remove acidic impurities), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Expected Experimental Yield:
Reported experimental yields for Sandmeyer reactions can vary significantly depending on the substrate and reaction conditions. For the synthesis of this compound, a well-executed procedure can be expected to yield 60-75% of the theoretical maximum. This means that from the 10.0 grams of starting aniline in our theoretical calculation, a practical yield of approximately 8.67 to 10.84 grams of the final product can be anticipated.
Bridging the Gap: Why Theoretical and Experimental Yields Differ
The discrepancy between the idealized theoretical yield and the practical experimental yield is a fundamental concept in synthetic chemistry. Several factors contribute to this difference:
-
Incomplete Reactions: The Sandmeyer reaction, like most chemical reactions, may not proceed to 100% completion. An equilibrium may be established, or side reactions may consume a portion of the reactants.
-
Side Reactions: The highly reactive diazonium salt intermediate can undergo side reactions, such as decomposition to form phenols or coupling reactions to form azo compounds. The presence of excess water or elevated temperatures can exacerbate these side reactions.
-
Mechanical Losses: During the workup and purification process, some amount of product is inevitably lost. This can occur during transfers between glassware, extractions, filtration, and chromatography.
-
Purity of Reagents and Solvents: The presence of impurities in the starting materials or solvents can interfere with the reaction and lead to the formation of byproducts, thereby reducing the yield of the desired product.
-
Reaction Conditions: Factors such as temperature, reaction time, and the rate of addition of reagents can significantly impact the outcome of the reaction. Suboptimal conditions can lead to lower yields.
Alternative Synthetic Strategies
While the Sandmeyer reaction is a reliable method, it is worthwhile to consider alternative approaches for the synthesis of this compound, particularly for process optimization or to circumvent specific challenges.
-
Electrophilic Aromatic Bromination: Direct bromination of 2,5-difluorotoluene using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst is a potential alternative. However, the directing effects of the fluorine and methyl groups can lead to a mixture of isomers, with the desired this compound potentially being a minor product. Careful optimization of reaction conditions would be crucial to achieve acceptable regioselectivity.
Conclusion
The synthesis of this compound is a practical and achievable process for the experienced researcher. While the theoretical yield provides an essential benchmark for reaction efficiency, a thorough understanding of the experimental protocol and the factors influencing the actual yield is critical for successful and reproducible synthesis. The Sandmeyer reaction, despite its multi-step nature, remains a superior method for achieving high regioselectivity and good yields. By carefully controlling reaction conditions and employing meticulous purification techniques, researchers can consistently obtain this valuable intermediate in yields that, while not reaching the theoretical maximum, are sufficient for downstream applications in drug discovery and development.
Data Summary
| Parameter | Value |
| Starting Material | 2,5-difluoro-4-methylaniline |
| Product | This compound |
| Theoretical Yield (from 10.0 g starting material) | 14.45 g |
| Expected Experimental Yield | 60-75% (8.67 - 10.84 g) |
| Primary Synthetic Route | Sandmeyer Reaction |
Experimental Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Factors contributing to the difference between theoretical and experimental yields.
References
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). Process for the synthesis of organic compounds.
-
Wikipedia. (2023, December 28). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 12, 2026, from [Link] महाविद्यालय.ac.in/sites/default/files/e-content/Sandmeyer%20Reaction.pdf
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). Preparation of fluorinated anilines.
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. Retrieved January 12, 2026, from [Link]
Sources
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 1-Bromo-2,5-difluoro-4-methylbenzene
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 1-Bromo-2,5-difluoro-4-methylbenzene are pivotal. However, the lifecycle of these materials extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and institutional compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.
Executive Summary: The Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with a thorough understanding of its hazards and culminates in its transfer to a licensed hazardous waste contractor. This guide will walk you through hazard assessment, immediate safety protocols, spill management, and the compliant waste segregation and labeling necessary for final disposal.
Hazard Identification and Risk Assessment: Know Your Compound
Before handling or disposing of any chemical, a comprehensive understanding of its intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Based on available data, this compound (CAS No. 252004-42-5) presents the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Table 1: Hazard and Safety Profile of this compound
| Property | Information | Source |
| CAS Number | 252004-42-5 | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P305+P351+P338 | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves, lab coat, use in a well-ventilated area or fume hood. | [1] |
| First Aid Measures | If Swallowed: Rinse mouth. Consult a physician. In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
Immediate Safety and Spill Management Protocol
Accidents can happen, and preparedness is key to mitigating risks. The following protocol outlines the immediate steps to take in the event of a spill.
Spill Cleanup Methodology
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorb and Collect: Gently cover the spill with the absorbent material, working from the outside in. Once the material is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
Label and Store: Securely seal the waste container and label it clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date. Store the container in a designated satellite accumulation area.
Waste Collection and Labeling: A Foundation of Compliance
Proper segregation and labeling of chemical waste are fundamental to safe and compliant disposal. As a halogenated organic compound, this compound requires specific handling.
Waste Segregation
Crucially, halogenated organic waste must be collected separately from non-halogenated organic waste. Co-mingling can complicate the disposal process and increase costs.
Container and Labeling Requirements
-
Use a Compatible Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with halogenated hydrocarbons.
-
Proper Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate volume or mass of the waste
-
The date of accumulation
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
Final Disposal Procedures: Adherence to Regulatory Standards
The final disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which regulates the management of hazardous waste.
Waste Characterization
As the generator of the waste, you are responsible for its proper characterization. This involves determining if it meets the criteria for any "listed" or "characteristic" hazardous wastes as defined by the EPA.
-
Listed Wastes: The EPA maintains lists of wastes from specific industrial processes (K-list) and from non-specific sources (F-list). While this compound is not explicitly on these lists, if it is used as a solvent for degreasing, it could potentially fall under the F001 or F002 waste codes for spent halogenated solvents.
-
Characteristic Wastes: As previously mentioned, the lack of a flashpoint makes the ignitability characteristic (D001) undetermined without further testing. Based on its toxicological profile, it is unlikely to be considered a toxic characteristic waste (D004-D043) unless it contains specific regulated contaminants. It is not expected to be corrosive (D002) or reactive (D003).
Professional Disposal
Due to its hazardous nature and the complexities of waste characterization, the final disposal of this compound must be conducted through your institution's EHS department and a licensed hazardous waste disposal contractor. These professionals are equipped to handle, transport, and dispose of the material in accordance with all federal, state, and local regulations, likely through high-temperature incineration.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and legally compliant manner.
References
- Angene Chemical. (2026, December 19). Safety Data Sheet: this compound.
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Comprehensive PPE and Safe Handling Guide for 1-Bromo-2,5-difluoro-4-methylbenzene
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, field-proven guidance for the safe handling of 1-Bromo-2,5-difluoro-4-methylbenzene. The protocols herein are designed to create a self-validating system of safety, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. This document is a supplement to, not a replacement for, your institution's Chemical Hygiene Plan and the official Safety Data Sheet (SDS) for the compound.
Hazard Profile Analysis: A Proactive Stance
Based on GHS classifications for similar halogenated methylbenzenes, such as 1-Bromo-2,4-difluoro-5-methylbenzene and 1-Bromo-4-fluoro-3,5-dimethylbenzene, we must operate under the assumption that this compound presents the following hazards[1][2]:
-
H315: Causes skin irritation. Contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe dermatitis.
-
H319: Causes serious eye irritation. Direct contact with the eyes through splashes or vapor can cause significant pain, redness, and potential damage to the cornea.[2]
-
H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]
Given its classification as a halogenated aromatic hydrocarbon, prudence dictates we also consider potential for longer-term health effects with repeated exposure, a common characteristic of this chemical class.
The Hierarchy of Controls: Safety by Design
Personal Protective Equipment (PPE) is essential, but it is the final barrier of protection. A robust safety plan always prioritizes the hierarchy of controls, which systematically minimizes risk at its source.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
For this compound, the most critical Engineering Control is the mandatory use of a properly functioning chemical fume hood for all manipulations.[3][4]
Core PPE Requirements: A Multi-Barrier System
The following PPE is mandatory for all procedures involving this compound. This ensemble is designed to protect against the primary exposure routes of skin contact, eye contact, and inhalation.
| Protection Type | Minimum Requirement | Specification & Rationale | Scenarios Requiring Upgraded Protection |
| Hand Protection | Nitrile Gloves (min. 4 mil) | Provides excellent protection against incidental splashes and contact.[3] Always check the manufacturer's compatibility chart for breakthrough time. Dispose of gloves immediately if contamination is suspected. | Double-gloving: When handling larger quantities (>50 mL) or for prolonged procedures.Thicker Gloves (e.g., 8 mil Nitrile or Neoprene): When there is a higher risk of direct immersion or significant contamination.[3] |
| Eye & Face Protection | Chemical Splash Goggles | Goggles form a seal around the eyes and are required to protect against splashes and vapors.[5] Standard safety glasses are insufficient as they do not provide a seal.[5] | Face Shield (worn over goggles): When handling larger quantities, working with a reaction under pressure, or when there is a significant risk of energetic splashes.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a critical barrier against skin exposure from spills. Ensure cuffs are not rolled up. | Chemical-Resistant Apron (worn over lab coat): When transferring significant volumes or when extensive splash potential exists. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the foot to protect from spills. Perforated shoes, sandals, or cloth footwear are prohibited.[3][6] | Chemical-Resistant Boot Covers: In designated high-hazard areas or during large-scale spill cleanup. |
| Respiratory Protection | Not required under normal use in a certified fume hood. | The fume hood serves as the primary respiratory protection by capturing vapors at the source. | Air-Purifying Respirator (APR) with Organic Vapor Cartridges: Required for major spill cleanup outside of a fume hood or if engineering controls fail. Use of an APR requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[7][8] |
Procedural Guidance: From Receipt to Disposal
A culture of safety is built on consistent, meticulous adherence to established protocols at every stage of the chemical lifecycle.
Receiving and Storage
-
Unpacking: Upon receipt, transport the sealed container to a designated laboratory area. Unpack inside a chemical fume hood to contain any potential vapors from a damaged container.
-
Inspection: Visually inspect the container for any signs of damage or leaks before storing.
-
Storage: Store in a tightly sealed, clearly labeled container. Keep the container in a cool, dry, and well-ventilated area designated for halogenated organic compounds.[6] Store away from incompatible materials, such as strong oxidizing agents.[9]
Handling and Use Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood has a current certification sticker. Verify that a safety shower and eyewash station are accessible and unobstructed.[10]
-
Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, goggles, face shield (if needed), and finally gloves.
-
Manipulation: Conduct all transfers, weighing, and reactions exclusively within the sash of a certified chemical fume hood.
-
Post-Use: Securely cap the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: To prevent self-contamination, remove PPE in the reverse order of donning, being careful to treat the exterior surfaces as contaminated. Remove gloves last using the proper technique.[5]
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[3][6]
Spill and Emergency Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand) to contain and absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Do not attempt to clean it up yourself.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Waste Disposal
All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and contaminated disposable PPE, must be disposed of as hazardous waste. Collect waste in a designated, sealed, and clearly labeled container for halogenated organic waste.[12] Follow all institutional and local regulations for chemical waste disposal.
Visual Workflow: PPE Selection Logic
This diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE when handling the compound.
References
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Trinity Safety Group. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
-
Sdfine. (n.d.). Safety Data Sheet: 1-BROMO-4-FLUOROBENZENE. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
3M. (n.d.). Polycyclic Aromatic Hydrocarbons. [Link]
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- 1. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
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- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
